N3-PEG3-CH2CH2-Boc
説明
Structure
3D Structure
特性
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQIYNPWASRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N3-PEG3-CH2CH2-Boc: Properties and Protocols for Advanced Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG3-CH2CH2-Boc, systematically named tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, provides a versatile platform for the precise assembly of complex biomolecular constructs. This guide details the core chemical properties, experimental protocols, and key applications of this linker, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The molecule's structure is defined by two key functional ends separated by a hydrophilic PEG spacer. The azide (N₃) group allows for highly specific covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[1][2][3] The other end features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many conditions but can be efficiently removed using strong acid to reveal a reactive amine, which can then be conjugated to proteins, peptides, or other molecules.[4][5][6] The three-unit PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties, which is often critical for maintaining biological activity.[7][8]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and public databases.
| Property | Value | Reference(s) |
| Systematic Name | tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate | [9] |
| Synonyms | Boc-NH-PEG3-Azide, Azido-PEG3-Amine (Boc protected), t-Boc-N-Amido-PEG3-Azide | [10][11] |
| CAS Number | 252881-73-5, 642091-68-7 (isomer/related compound) | [11][12] |
| Molecular Formula | C₁₃H₂₆N₄O₅ | [9] |
| Molecular Weight | 318.37 g/mol (some sources list ~303.36 g/mol ) | [11] |
| Appearance | Powder, liquid, or colorless viscous liquid | [9][13] |
| Purity | Typically ≥95% | [11] |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | [14] |
| Storage Conditions | Store at -20°C in a dry, dark place under an inert atmosphere. Containers should be kept tightly sealed to prevent leakage. | [15][16] |
Key Applications in Drug Development
The bifunctional nature of this compound makes it a valuable tool for linking different molecular components. Its most prominent applications are in the construction of ADCs and PROTACs.
-
PROTAC Synthesis : PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[1][7] This linker can connect a ligand for the target protein to a ligand for an E3 ligase. The PEG chain's length and flexibility are critical for optimizing the formation and stability of the ternary complex between the target, the PROTAC, and the ligase.[7][17]
-
Antibody-Drug Conjugate (ADC) Synthesis : In ADCs, a cytotoxic drug is linked to an antibody that targets a specific antigen on cancer cells.[2] this compound can be used to attach the drug payload to the antibody, often utilizing click chemistry for a stable and specific conjugation.[1][18]
-
Bioconjugation and Surface Modification : Beyond ADCs and PROTACs, this linker is used for general bioconjugation, such as labeling proteins, modifying surfaces for cell culture, and developing diagnostic tools.[8][10]
Experimental Protocols
Successful use of this compound requires precise control over two primary reaction types: the deprotection of the Boc group and the subsequent click chemistry reaction.
Boc Group Deprotection
The removal of the Boc protecting group is achieved via acidolysis, typically using trifluoroacetic acid (TFA), to yield the free primary amine as a TFA salt.[4][19]
Materials:
-
Boc-protected PEG linker (this compound)
-
Anhydrous Dichloromethane (DCM)[4]
-
Trifluoroacetic acid (TFA)[4]
-
Triisopropylsilane (TIS) (optional scavenger)[20]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[20]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Protocol:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[20]
-
Cool the solution to 0°C using an ice bath.[4]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[21] If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[20]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[20]
-
Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) (x3) can help remove residual TFA.[20]
-
The resulting amine TFA salt can often be used directly. For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with saturated NaHCO₃ solution, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[20]
Table of Typical Boc Deprotection Conditions:
| Reagent System | Time (min) | Purity (%) | Notes | Reference(s) |
| 50% TFA in DCM | 30 | >95 | Standard, highly effective conditions. | [4] |
| 4M HCl in Dioxane | 60 | >95 | An alternative strong acid system. | [4][20] |
digraph "Boc_Deprotection_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];start [label="Dissolve Boc-Linker\nin anhydrous DCM", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Cool to 0°C"]; step2 [label="Add 20-50% TFA\n(Optional: Scavenger)"]; step3 [label="Stir (0°C to RT)\n1-2 hours"]; step4 [label="Monitor by\nTLC / LC-MS"]; step5 [label="Concentrate under\nreduced pressure"]; step6 [label="Workup/Neutralization\n(Optional)"]; end [label="Deprotected Amine\n(TFA Salt)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Reaction Complete"]; step5 -> step6; step6 -> end;
}
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group is a key handle for click chemistry, a powerful conjugation method that forms a stable triazole linkage with an alkyne-functionalized molecule.[3][17]
Materials:
-
Azide-functionalized molecule (e.g., the deprotected N3-PEG3-CH2CH2-NH2)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (or other reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))
-
Solvent (e.g., water, DMSO, DMF, alcohols, or mixtures)[3]
General Protocol:
-
Dissolve the azide-containing compound and the alkyne-containing compound in a suitable solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
In another vial, prepare a solution of CuSO₄. The use of a copper-ligand complex like Cu-TBTA is common.[3]
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, and vortex briefly.
-
Add the copper sulfate solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature. The reaction is often rapid and can be complete in 1-12 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified using standard chromatographic techniques if necessary.
Key Features of CuAAC Click Chemistry:
-
High Selectivity: The reaction occurs exclusively between the azide and terminal alkyne, with no cross-reactivity with most other functional groups found in biomolecules.[3]
-
Biocompatibility: The reaction can be performed in aqueous buffers over a wide pH range (4-11), making it suitable for modifying biological samples.[3]
-
High Yield: The reaction typically proceeds in near-quantitative yield, simplifying purification.[17][22]
Safety and Handling
While detailed toxicological properties for this compound are not widely published, standard laboratory safety precautions should be observed. Organic azides can be potentially explosive, although this risk is generally low for molecules with a high carbon-to-nitrogen ratio. Handle with care, avoiding shock, friction, and excessive heat.[23] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23] Refer to the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that serves as a cornerstone in modern bioconjugation and drug development. Its well-defined reactive ends—a Boc-protected amine and an azide—coupled with a solubilizing PEG spacer, provide a robust framework for the systematic construction of complex molecules like ADCs and PROTACs. The straightforward and high-yielding protocols for both Boc deprotection and click chemistry make it an accessible and reliable tool for researchers aiming to advance the frontiers of medicinal chemistry and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 9. tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, CasNo.642091-68-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 10. purepeg.com [purepeg.com]
- 11. Boc-NH-PEG3-N3 | CAS:642091-68-7 | Biopharma PEG [biochempeg.com]
- 12. This compound | 252881-73-5 [sigmaaldrich.com]
- 13. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, 2183440-74-4 | BroadPharm [broadpharm.com]
- 15. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 16. tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)carbamate | 1235514-15-4 [sigmaaldrich.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azido-PEG10-amine | TargetMol [targetmol.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 23. carlroth.com:443 [carlroth.com:443]
The Strategic Application of N3-PEG3-CH2CH2-Boc in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of targeted therapeutics, the precise and efficient linkage of molecular components is paramount. The heterobifunctional linker, N3-PEG3-CH2CH2-Boc, has emerged as a critical tool in the development of sophisticated drug modalities, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker, characterized by a terminal azide (B81097) (N3) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a Boc-protected amine, offers a unique combination of functionalities that address key challenges in drug design. The azide group serves as a versatile handle for bioorthogonal "click chemistry," enabling the efficient and specific conjugation to alkyne-modified molecules. The PEG3 spacer enhances aqueous solubility and provides optimal spatial orientation between the linked moieties, which is crucial for biological activity. The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise synthesis, ensuring the precise assembly of the final conjugate.
This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis and optimization of PROTACs and ADCs. We present quantitative data to illustrate the impact of PEG linkers on conjugate performance, detailed experimental protocols for key synthetic and analytical procedures, and visual diagrams to elucidate the underlying mechanisms and workflows.
Core Applications of this compound
This compound is a versatile building block primarily utilized in two cutting-edge areas of drug development:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] this compound is an ideal linker component, providing the necessary flexibility and hydrophilicity to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a critical step for efficient protein degradation.[2]
-
Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker in an ADC plays a crucial role in the stability, solubility, and pharmacokinetic profile of the conjugate.[4] The PEG3 component of this compound can improve the hydrophilicity of the ADC, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][5]
Data Presentation: The Impact of PEG Linkers on PROTAC and ADC Performance
The length and composition of the PEG linker are critical determinants of the efficacy and pharmacokinetic properties of PROTACs and ADCs. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators. While this data may not be specific to this compound, it provides valuable insights into the performance of PROTACs and ADCs with PEG3 linkers.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [6]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.[6]
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [6]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 8.5 | 15 |
| PEG4 | 6.2 | 25 |
| PEG5 | 5.1 | 30 |
| PEG6 | 4.3 | 22 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[6]
Table 3: Pharmacokinetics of ADCs with Varying PEG Linker Sizes in Rats [7]
| Linker | Clearance Rate (mL/hr/kg) |
| PEG2 | ~2.5 |
| PEG4 | ~1.8 |
| PEG8 | ~1.0 |
| PEG12 | ~0.8 |
Data illustrates that clearance rates tend to decrease with increasing PEG size.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates utilizing this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step procedure for synthesizing a PROTAC, starting with the coupling of an E3 ligase ligand to this compound, followed by a click chemistry reaction with a POI ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting N3-PEG3-CH2CH2-NH2 is typically used without further purification.
-
-
Amide Bond Formation:
-
Dissolve the carboxylic acid-containing E3 ligase ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker (N3-PEG3-CH2CH2-NH2, 1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the N3-PEG3-linker-E3 ligase ligand conjugate by preparative reverse-phase HPLC.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with POI Ligand
-
Dissolve the N3-PEG3-linker-E3 ligase ligand conjugate (1 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a 3:1 mixture of THF and water.
-
Add a freshly prepared solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) and sodium ascorbate (B8700270) (0.3 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by silica (B1680970) gel chromatography or preparative HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Protocol 3: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)
This assay determines the binding affinity and thermodynamics of ternary complex formation.[8]
-
Sample Preparation:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Prepare the target protein solution at a concentration that will be in excess when added to the E3 ligase solution.
-
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine the dissociation constant (Kd).
-
-
Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in drug development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to N3-PEG3-CH2CH2-Boc: Structure, Synthesis, and Application in Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker N3-PEG3-CH2CH2-Boc, a critical component in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a representative synthesis protocol, and its application in the targeted degradation of proteins, with a focus on the development of BRD4-targeting PROTACs.
Core Structure and Physicochemical Properties
This compound, systematically named tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate , is a heterobifunctional linker molecule. Its structure is characterized by two key functional groups at opposing ends of a flexible polyethylene (B3416737) glycol (PEG) spacer.
-
Azide (B81097) Group (N3): This functional group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and bioorthogonal, allowing for the specific conjugation of the linker to molecules containing an alkyne group.
-
Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This primary amine can then be used to form a stable amide bond with a carboxylic acid-containing molecule.
-
PEG3 Spacer: The triethylene glycol spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate. It also provides a flexible chain that can improve the binding of the conjugated molecules to their respective targets.
The combination of these features makes this compound a valuable tool for the modular and efficient synthesis of complex bioconjugates.
Physicochemical and Characterization Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| IUPAC Name | tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Molecular Formula | C₁₃H₂₆N₄O₅ |
| Molecular Weight | 318.37 g/mol |
| Appearance | Colorless to pale yellow oil or liquid |
| Purity (Typical) | ≥95% (as determined by HPLC) |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO, Ethyl Acetate) |
| Storage Conditions | Store at -20°C in the dark under an inert atmosphere |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.65-3.70 (m, 8H, -O-CH₂-CH₂-O-), 3.40 (t, J=5.0 Hz, 2H, -CH₂-N₃), 3.35 (q, J=5.2 Hz, 2H, -NH-CH₂-), 3.20 (br s, 1H, -NH-), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0, 79.2, 70.9, 70.6, 70.3, 70.0, 50.7, 40.3, 28.4 |
| Mass Spectrometry (ESI) | m/z: [M+Na]⁺ calculated for C₁₃H₂₆N₄O₅Na⁺: 341.1801, found: 341.1795 |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative experimental protocol based on established chemical transformations.
Synthesis Workflow Diagram
Detailed Experimental Protocol
Step 1: Boc Protection of 1-(2-aminoethoxy)-2-(2-hydroxyethoxy)ethane
-
Dissolve 1-(2-aminoethoxy)-2-(2-hydroxyethoxy)ethane (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
To this solution, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by diluting the residue with ethyl acetate (B1210297) and washing sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate . This intermediate can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Activation of the Terminal Hydroxyl Group
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C and add a base such as TEA or DIPEA (1.5 eq).
-
Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated or tosylated intermediate. This intermediate is often used in the next step without further purification.
Step 3: Azidation
-
Dissolve the mesylated or tosylated intermediate from Step 2 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3.0-5.0 eq).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, This compound .
Application in PROTAC Development: Targeting BRD4
A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The this compound linker serves to connect the target protein ligand to the E3 ligase ligand.
A well-studied example is the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.
PROTAC Synthesis and Mechanism of Action
The synthesis of a BRD4-targeting PROTAC using this compound typically involves a convergent approach:
-
Functionalization of Ligands: A BRD4 inhibitor (e.g., a derivative of JQ1) is functionalized with an alkyne group. An E3 ligase ligand (e.g., pomalidomide (B1683931), which binds to the Cereblon E3 ligase) is functionalized with a carboxylic acid.
-
Linker Conjugation: The Boc-protected amine of this compound is deprotected using TFA. The resulting primary amine is then coupled to the carboxylic acid of the pomalidomide derivative via an amide bond formation reaction.
-
Click Chemistry: The azide end of the pomalidomide-linker conjugate is then reacted with the alkyne-functionalized JQ1 derivative via a CuAAC reaction to form the final PROTAC.
The resulting PROTAC then acts as a molecular bridge, bringing BRD4 into close proximity with the Cereblon E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a BRD4-targeting PROTAC and a typical experimental workflow for its evaluation.
Conclusion
This compound is a highly versatile and valuable bifunctional linker for the synthesis of complex therapeutic molecules. Its well-defined structure, featuring orthogonal reactive groups and a solubilizing PEG spacer, enables the efficient and modular construction of ADCs and PROTACs. The application of this linker in the development of BRD4-targeting PROTACs highlights its potential in advancing the field of targeted protein degradation and developing novel therapies for cancer and other diseases. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
An In-depth Technical Guide to Azide-PEG-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental characteristics, applications, and experimental considerations for azide-PEG-Boc linkers. These heterobifunctional molecules are instrumental in the fields of bioconjugation, drug delivery, and materials science, offering a versatile platform for the controlled assembly of complex molecular architectures.
Core Principles of Azide-PEG-Boc Linkers
Azide-PEG-Boc linkers are composed of three essential components, each imparting a distinct and crucial function: the azide (B81097) group for "click" chemistry, the polyethylene (B3416737) glycol (PEG) spacer for improved physicochemical properties, and the tert-butyloxycarbonyl (Boc) protecting group for controlled, sequential reactions.
-
Azide Group (N₃): The azide moiety is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] It participates readily in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[3][4][5] This bioorthogonal reactivity allows for the specific conjugation of the linker to molecules containing an alkyne group, even in complex biological environments, with minimal side reactions.[6][7]
-
Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[8] Its inclusion in the linker design offers several significant advantages:
-
Enhanced Solubility: PEG improves the water solubility of hydrophobic molecules, which is critical for biological applications.[8][9][10]
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and ability to shield conjugated molecules from the immune system, a "stealth" effect that can prolong circulation time in vivo.[8][10][11]
-
Flexible Spacer Arm: The PEG chain provides a tunable, flexible spacer that minimizes steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and function.[8]
-
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group temporarily blocks the reactivity of a primary or secondary amine.[12] Its key feature is its stability in a wide range of chemical conditions while being easily removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[12][13][14] This acid-labile nature is fundamental to orthogonal synthesis strategies, allowing for the selective deprotection and subsequent reaction of the amine after the azide end has been conjugated.[12][15]
Quantitative Data and Physicochemical Properties
The properties of Azide-PEG-Boc linkers can be precisely tuned by varying the length of the PEG chain. A selection of commercially available linkers is detailed below to illustrate this versatility.
| Product Name | PEG Units (n) | Molecular Weight ( g/mol ) | Purity | CAS Number |
| t-Boc-N-amido-PEG2-azide | 2 | ~288.3 | ≥95% | N/A |
| t-Boc-N-amido-PEG4-azide | 4 | ~376.4 | ≥95% | N/A |
| t-Boc-N-amido-PEG10-azide | 10 | ~614.75 | ≥95% | N/A[16] |
| N-(Azido-PEG3)-N-Boc-PEG3-NHS ester* | 6 (branched) | 619.7 | 98% | 2112731-51-6[17] |
| Note: This is a branched, trifunctional linker derivative for more complex constructs. |
Characterization of these linkers is crucial to confirm their structure and purity. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the azide, PEG, and Boc groups and to determine the degree of functionalization.[18][19][20]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to verify the molecular weight and assess the polydispersity of the PEG chain.[20][21]
Experimental Protocols
Successful implementation of Azide-PEG-Boc linkers requires robust and validated protocols for their synthesis, deprotection, and conjugation.
Protocol for Boc Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) to expose the primary amine for subsequent reactions.[12][13]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
(Optional) Scavenger such as Triisopropylsilane (TIS) if the peptide contains sensitive residues like Trp or Cys.[14]
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution. A common concentration is 25-50% TFA in DCM (v/v).[14]
-
If using a scavenger, add it to the mixture (typically 1-5% v/v).
-
Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can aid in removing residual TFA.[12]
-
The resulting amine-PEG-azide TFA salt can often be used directly in the next step after thorough drying.
-
For neutralization, dissolve the residue in a suitable solvent and wash with a mild base like saturated sodium bicarbonate solution to obtain the free amine.[12]
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol describes the conjugation of an azide-terminated PEG linker to an alkyne-containing molecule.[5][16]
Materials:
-
Azide-PEG linker (e.g., the deprotected H₂N-PEG-N₃ from the previous step)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-stabilizing ligand (e.g., TBTA or THPTA) is recommended for biological applications.[16]
-
Solvent system (e.g., water/t-butanol mixture, DMSO)
Procedure:
-
Dissolve the azide-PEG linker (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare fresh stock solutions of the catalyst components. For example: 20 mM CuSO₄ and 40 mM sodium ascorbate (B8700270) in water.
-
Add the copper(II) sulfate to the reaction mixture (typically to a final concentration of 1 mM). If using a ligand, pre-mix it with the CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 2-5 mM).
-
Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.[16] Monitor by TLC or LC-MS.
-
Upon completion, purify the resulting triazole-linked conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.
Applications in Research and Drug Development
The unique heterobifunctional nature of Azide-PEG-Boc linkers enables their use in a wide array of sophisticated applications.
-
Antibody-Drug Conjugates (ADCs): These linkers are used to connect a cytotoxic drug to a monoclonal antibody.[5][11] The PEG component can enhance the ADC's solubility and stability, while the orthogonal reactive ends allow for precise control over the conjugation process.[11]
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[3][4] Azide-PEG-Boc linkers serve as the flexible spacer connecting the two ligands.
-
Surface Modification: The linkers can be used to functionalize surfaces, nanoparticles, or hydrogels.[2][22][23] For instance, an azide-functionalized surface can be used to "click" PEG linkers onto it, creating a biocompatible coating that resists non-specific protein attachment.[23]
The logical workflow for using these linkers in a multi-step synthesis, such as building a PROTAC or a complex bioconjugate, is a key advantage.
This guide provides the foundational knowledge and practical protocols for utilizing Azide-PEG-Boc linkers. Their modular nature and the robustness of the associated chemistries ensure their continued importance in the development of next-generation therapeutics, diagnostics, and advanced materials.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]
- 7. purepeg.com [purepeg.com]
- 8. chempep.com [chempep.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives | MDPI [mdpi.com]
- 21. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
The Strategic Role of tert-Butyloxycarbonyl (Boc) Protection in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecular conjugates, particularly in conjunction with polyethylene (B3416737) glycol (PEG) linkers. Its strategic application allows for the precise and controlled assembly of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of the fundamental principles, applications, and experimental considerations for utilizing Boc protection in PEG linkers.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to reversibly render a primary or secondary amine unreactive.[1] This is crucial in the context of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus. By protecting one end with a Boc group, chemists can selectively perform reactions at the other end without unintended cross-reactivity.[1]
The utility of the Boc group stems from its unique chemical properties:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic and nucleophilic environments.[1] This stability makes it compatible with a variety of synthetic transformations.
-
Acid Labile Cleavage: The key feature of the Boc group is its susceptibility to cleavage under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][2] This orthogonal deprotection strategy is fundamental to multi-step synthesis.[1]
Heterobifunctional PEG linkers featuring a Boc-protected amine at one terminus and another functional group (e.g., NHS ester, maleimide, alkyne) at the other are instrumental in preventing unwanted side reactions and enabling a controlled, stepwise assembly of complex molecules.[1]
Applications in Drug Development
The use of Boc-protected PEG linkers is integral to modern drug delivery strategies. PEGylation, the process of attaching PEG chains to molecules, enhances the pharmacokinetic properties of therapeutics by increasing solubility, stability, and circulation half-life, while reducing immunogenicity.[3][4][5] Boc-protected PEG linkers provide a versatile platform for achieving these benefits in a controlled manner.[3][4]
Key applications include:
-
Antibody-Drug Conjugates (ADCs): In ADC development, Boc-protected PEG linkers facilitate the precise attachment of potent cytotoxic drugs to monoclonal antibodies.[6]
-
PROTACs: These molecules require the assembly of a target-binding ligand, an E3 ligase ligand, and a linker. Boc-protected PEG linkers are used to sequentially build these complex structures.[1][7]
-
Peptide Synthesis: Boc-protected amino-PEG resins are employed in solid-phase peptide synthesis (SPPS), where the Boc group is removed at each cycle to allow for the addition of the next amino acid.[1]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High |
| (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 | |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | |
| 50% TFA in DCM | Room Temp | 0.4 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [8]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
Table 3: Comparison of Boc and Fmoc Protecting Groups [1][]
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Compatibility | Base-sensitive protecting groups | Acid-labile protecting groups |
| Typical Use Case | Traditional solid-phase peptide synthesis | Modern solid-phase peptide synthesis, milder conditions |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][8]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)[8]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[8] If the substrate contains sensitive functional groups, consider adding a scavenger like TIS (2.5-5% v/v) to trap the tert-butyl cation generated during deprotection.[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[8]
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[8] The resulting TFA salt of the deprotected amine can be used directly or neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[8]
Protocol 3: Solid-Phase Synthesis using a Boc-Amino-PEG-Resin
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., DCC/HOBt, HBTU)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.[1]
-
Add the activated amino acid solution to the resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).[1]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[1]
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1]
Visualizations of Workflows and Mechanisms
Boc Deprotection Mechanism
The cleavage of the Boc group proceeds via an acid-catalyzed mechanism.
Caption: Mechanism of acid-catalyzed Boc deprotection.[10]
General Workflow for Bioconjugation using a Boc-Amino-PEG-Acid Linker
This workflow illustrates the sequential steps involved in conjugating a biomolecule using a heterobifunctional Boc-PEG linker.
Caption: General workflow for bioconjugation using a Boc-amino-PEG-acid linker.[11]
Troubleshooting Decision Tree for Low Bioconjugation Yield
This logical diagram provides a troubleshooting guide for common issues encountered during bioconjugation with Boc-protected PEG linkers.
Caption: Troubleshooting decision tree for low bioconjugation yield.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. purepeg.com [purepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
N3-PEG3-CH2CH2-Boc solubility and stability data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N3-PEG3-CH2CH2-Boc, a heterobifunctional linker widely utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines available data, experimental protocols, and key considerations for the effective use of this molecule.
Core Properties of this compound
This compound is a versatile chemical tool featuring a terminal azide (B81097) (N3) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for controlled, sequential conjugation.
Solubility Data
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 10 mM | Based on supplier technical data. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Inferred from the solubility of similar PEGylated and Boc-protected compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Inferred from the solubility of similar PEGylated compounds. |
| Water | Aqueous | Moderately Soluble | The PEG3 linker imparts hydrophilicity, though the Boc group can limit extensive aqueous solubility. |
| Ethanol | Polar Protic | Soluble | General solubility of PEG derivatives. |
| Methanol | Polar Protic | Soluble | General solubility of PEG derivatives. |
Stability Profile
The stability of this compound is primarily determined by its three key functional components: the azide group, the PEG linker, and the Boc-protecting group.
| Functional Group | Condition | Stability | Notes |
| Azide (N3) | General Lab Conditions | High | The azide group is stable under a wide range of reaction conditions, making it suitable for multi-step synthesis.[1] It is, however, susceptible to reduction by reagents like TCEP.[2] |
| Azide (N3) | Elevated Temperatures | Moderate | Organic azides can be sensitive to heat and may decompose. Storage at low temperatures is recommended. |
| Azide (N3) | Heavy Metals | Low | Avoid contact with heavy metal salts which can form explosive azides. |
| PEG Linker | Aqueous Buffers (pH 4-8) | High | PEG linkers are generally stable under physiological and common bioconjugation conditions. |
| Boc Protecting Group | Basic and Nucleophilic Conditions | High | The Boc group is stable to most bases and nucleophiles. |
| Boc Protecting Group | Acidic Conditions | Low | The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). |
Experimental Protocols
Solubility Determination Protocol
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, DMSO, DCM)
-
Vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Micro-pipettes
Procedure:
-
Add a pre-weighed amount of this compound to a vial.
-
Incrementally add the solvent of interest to the vial while stirring.
-
Observe for complete dissolution of the solid.
-
If the solid dissolves, continue adding solvent until a saturated solution is achieved (i.e., a small amount of solid remains undissolved).
-
Calculate the solubility based on the amount of solute and the volume of solvent added.
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Mandatory Visualizations
Caption: General synthetic route for this compound.
Caption: Workflow for ADC/PROTAC synthesis using this compound.
References
The Nexus of Bioconjugation: An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and pharmaceutical development, the precise and efficient conjugation of molecules is paramount. "Click chemistry," a term that belies its profound impact, has emerged as a transformative methodology for achieving this with unparalleled reliability. At the heart of many of these applications lies the synergistic combination of bioorthogonal azide (B81097) chemistry and the versatile polyethylene (B3416737) glycol (PEG) linker. This technical guide provides a comprehensive introduction to the principles of click chemistry, with a specific focus on the application of azide-PEG linkers in bioconjugation, drug delivery, and diagnostics. We will delve into the core reactions, present quantitative data, and provide detailed experimental protocols to empower researchers in their endeavors.
Core Principles of Click Chemistry
Coined by Nobel laureate K. Barry Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for use in complex biological systems.[1][] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4] The reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst.[5][6] The release of ring strain provides the thermodynamic driving force for the reaction.[6]
The Role of Azide-PEG Linkers
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker, offers numerous advantages in drug development and bioconjugation.[7][8] The incorporation of an azide functional group into a PEG linker creates a powerful tool for click chemistry applications.
Key Advantages of Azide-PEG Linkers:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules and can protect conjugated proteins from enzymatic degradation.[7][9]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of therapeutic molecules, prolonging their circulation half-life and reducing renal clearance.[9][10]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on proteins, reducing their immunogenicity.[11]
-
Biocompatibility: PEG is non-toxic and has been approved by the FDA for various biomedical applications.[8]
-
Versatility: Azide-PEG linkers are available in a variety of lengths and with different terminal functional groups, allowing for precise control over the properties of the final conjugate.[]
Quantitative Data on Click Chemistry with Azide-PEG Linkers
The efficiency of click chemistry reactions with azide-PEG linkers is a critical parameter in the design of bioconjugates. The following tables summarize key quantitative data related to these reactions.
| Reaction Type | Reactants | Catalyst/Promoter | Typical Reaction Time | Typical Yield | Reference |
| CuAAC | Azide-PEG-Biomolecule + Alkyne-functionalized molecule | CuSO₄, Sodium Ascorbate (B8700270), Ligand (e.g., THPTA) | 30 - 60 minutes | > 90% | [13] |
| SPAAC | Azide-PEG-Biomolecule + DBCO-functionalized molecule | None | 4 - 12 hours | High | [14] |
| SPAAC | Azide-PEG-Biomolecule + BCN-functionalized molecule | None | 4 - 24 hours | High | [15] |
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.
The drug-to-antibody ratio (DAR) is a crucial quality attribute for antibody-drug conjugates (ADCs) as it directly impacts efficacy and safety.[] Click chemistry, particularly when combined with site-specific modification techniques, allows for the production of ADCs with a more homogeneous DAR.[16]
| Analytical Method | Principle | Information Obtained | Reference |
| UV-Visible Spectroscopy | Measures absorbance at wavelengths specific to the antibody and the drug. | Average DAR | [] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact or fragmented ADC. | Average DAR and distribution of different DAR species. | [] |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC species based on hydrophobicity. | Average DAR and distribution of different DAR species. | [17] |
Table 2: Methods for Determining Drug-to-Antibody Ratio (DAR).
Experimental Protocols
The following are detailed protocols for common applications of click chemistry with azide-PEG linkers.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol describes the conjugation of an azide-modified drug to an alkyne-functionalized antibody.[13]
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-modified drug dissolved in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Catalyst Premix Preparation: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Allow the mixture to stand at room temperature for a few minutes to form the Cu(I)-THPTA complex.
-
Reaction Setup: In a separate reaction tube, add the alkyne-modified antibody solution.
-
Add the azide-modified drug to the antibody solution. A molar excess of the drug (typically 4-10 fold) is recommended.
-
Initiation of Reaction: Add the prepared Cu(I)-THPTA catalyst premix to the antibody-drug mixture. The final concentration of the catalyst is typically in the range of 25 equivalents relative to the azide.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 40 equivalents relative to the azide.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.
-
Purification: Purify the resulting ADC using an appropriate method, such as size-exclusion chromatography, to remove unreacted drug, catalyst, and other reagents.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines the labeling of a cell surface protein containing a genetically encoded azide-bearing unnatural amino acid with a DBCO-functionalized fluorescent dye.[18][19]
Materials:
-
Mammalian cells expressing the target protein with a site-specifically incorporated azide-bearing unnatural amino acid.
-
Cell culture medium.
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-Fluorophore).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope for analysis.
Procedure:
-
Cell Culture: Culture the cells expressing the azide-modified target protein to the desired confluency.
-
Labeling Solution Preparation: Prepare a stock solution of the DBCO-functionalized dye in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Labeling Reaction: Remove the existing culture medium from the cells and add the labeling solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with PBS to remove any unreacted dye.
-
Analysis: Analyze the labeled cells using flow cytometry to quantify the fluorescence intensity or visualize the labeled proteins using fluorescence microscopy.
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving azide-PEG linkers and click chemistry.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using CuAAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. creativepegworks.com [creativepegworks.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 19. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of N-Boc-2-(2-(2-azidoethoxy)ethoxy)ethanamine (N3-PEG3-CH2CH2-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(2-(2-azidoethoxy)ethoxy)ethanamine, commonly referred to as N3-PEG3-CH2CH2-Boc, is a bifunctional linker molecule integral to contemporary drug development. Its structure, featuring a terminal azide (B81097) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, makes it a valuable tool in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The azide moiety allows for specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and stable conjugation of molecules.[1]
This guide provides a comprehensive overview of the safety protocols, handling procedures, and relevant chemical data for this compound to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
While a comprehensive, experimentally verified dataset for this compound is not publicly available, the following table summarizes information from suppliers and analogous compounds. Researchers should handle this compound with the care due to a novel chemical entity, verifying properties where critical.
| Property | Value | Source |
| CAS Number | 252881-73-5 | [2][3] |
| Molecular Formula | C13H25N3O5 | |
| Molecular Weight | 303.36 g/mol | |
| Appearance | Not specified; likely a liquid or semi-solid | General observation for similar PEG compounds |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | -20°C | [2] |
Safety and Handling
This compound contains an organic azide group, which requires specific safety precautions. Organic azides are a class of energetic compounds and should always be handled with care.
Hazard Assessment
-
Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition. While the relatively high carbon-to-nitrogen ratio of this compound suggests it is more stable than smaller organic azides, it should still be treated as potentially explosive.
-
Toxicity: The azide functional group is known for its toxicity, which is comparable to that of cyanide. It can be harmful if swallowed or absorbed through the skin.
-
Formation of Hazardous Byproducts:
-
Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid (HN3), which is a highly toxic and explosive gas.
-
Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, mercury, silver, gold) can form highly shock-sensitive and explosive metal azides. This includes contact with metal spatulas and certain types of plumbing.
-
Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can produce dangerously explosive di- and tri-azidomethane.
-
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. Consider double-gloving.
-
Body Protection: A flame-resistant lab coat.
-
Additional Protection: A blast shield should be used when working with neat compound or during reactions where there is a risk of explosion.
Storage and Handling
-
Storage: Store this compound in a tightly sealed container at the recommended temperature of -20°C.[2] The storage area should be cool, dry, and well-ventilated, away from sources of heat, light, and incompatible materials.
-
Handling:
-
All manipulations should be performed in a certified chemical fume hood.
-
Use non-metal (e.g., plastic, ceramic, or glass) spatulas and tools to avoid the formation of metal azides.
-
Avoid heating the compound unless a validated experimental protocol explicitly requires it, and always use a blast shield.
-
Do not allow the compound to come into contact with strong acids, heavy metals, or halogenated solvents.
-
Ground all equipment to prevent static discharge.
-
Spill and Waste Disposal
-
Spills: In the event of a spill, evacuate the area. Absorb small liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials for absorption.
-
Waste Disposal:
-
All waste containing this compound is considered hazardous.
-
Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Crucially, do not mix azide-containing waste with other chemical waste streams, especially acidic or metallic waste.
-
Consult your institution's environmental health and safety (EHS) office for proper disposal procedures. Never pour azide-containing solutions down the drain.
-
Experimental Protocols and Applications
This compound is primarily used as a linker in the synthesis of PROTACs and ADCs. The following are generalized experimental workflows based on its intended use.
PROTAC and ADC Synthesis Overview
The synthesis of a PROTAC or ADC using this compound typically involves a multi-step process. The azide group is utilized for a click chemistry reaction with a molecule containing an alkyne group, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation.
General Experimental Workflow for Handling
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Conclusion
This compound is a versatile and powerful tool for the synthesis of advanced therapeutics like ADCs and PROTACs. However, its azide functionality necessitates stringent safety protocols. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to the outlined handling and disposal procedures, researchers can safely incorporate this valuable linker into their drug discovery and development workflows. Always consult your institution's safety guidelines and perform a thorough risk assessment before beginning any new experimental work.
References
The Role of N3-PEG3-CH2CH2-Boc in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This guide provides an in-depth technical overview of the N3-PEG3-CH2CH2-Boc linker, a versatile building block in PROTAC synthesis, and its mechanism of action.
This compound is a heterobifunctional linker featuring a 3-unit polyethylene (B3416737) glycol (PEG) chain. One terminus is an azide (B81097) (N3) group, a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The other end is a Boc-protected amine, which, after deprotection, can be readily coupled to a ligand. The PEG component enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[1][2]
Core Mechanism of Action
The fundamental role of the this compound linker is to covalently connect the POI-binding ligand and the E3 ligase ligand, thereby enabling the formation of a productive ternary complex. This complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.[3][4] The length and flexibility of the PEG linker are crucial for the optimal orientation of the POI and E3 ligase to form a stable ternary complex.[5][6]
Quantitative Data on PROTACs with 3-Unit PEG Linkers
The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC. Below is a summary of quantitative data for PROTACs utilizing a 3-unit PEG linker.
| Target Protein | E3 Ligase | PROTAC Name | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | PROTAC with PEG3 linker | 55 | 85 | Not Specified | [7] |
| HaloTag | VHL | HaloPROTAC3 | 19 ± 1 | >95 | Not Specified | [5] |
| BET Proteins | CRBN | ARV-825 | <1 | >95 | Not Specified | [8] |
| SMARCA2/4 | VHL | A1874 | ~9.4 (SMARCA2) | ~90% (SMARCA2) | Not Specified | [8] |
DC50 : Half-maximal degradation concentration. Dmax : Maximum percentage of target protein degradation.
Experimental Protocols
Synthesis of a PROTAC using this compound Linker
This protocol outlines a general two-step synthesis for incorporating the this compound linker into a PROTAC, followed by coupling to the second ligand via click chemistry.
Step 1: Coupling of the First Ligand to the this compound Linker
-
Boc Deprotection: Dissolve this compound in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by liquid chromatography-mass spectrometry (LC-MS). Upon completion, concentrate the reaction mixture under reduced pressure.[9]
-
Amide Coupling: Dissolve the deprotected linker and a carboxylic acid-functionalized ligand (e.g., a POI binder) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[9]
-
Purification: Upon completion, purify the azide-functionalized intermediate by preparative high-performance liquid chromatography (HPLC).[9][10]
Step 2: Coupling of the Second Ligand via Click Chemistry (CuAAC)
-
Reaction Setup: Dissolve the azide-functionalized intermediate and an alkyne-functionalized second ligand (e.g., an E3 ligase ligand) in a suitable solvent such as a mixture of t-butanol and water.
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
-
Reaction and Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS.[10]
-
Purification: Once the reaction is complete, purify the final PROTAC product using preparative HPLC. Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).[9][10]
Western Blot for Protein Degradation Assessment
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[7][8]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
BRD4 Signaling Pathway and PROTAC Intervention
Caption: Simplified BRD4 signaling pathway and its inhibition by a BRD4-targeting PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, engineered to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. Central to the design and performance of these complex biotherapeutics is the linker, a critical component that bridges the monoclonal antibody (mAb) to its cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a cornerstone for optimizing the physicochemical and pharmacokinetic properties of ADCs. This in-depth technical guide elucidates the foundational principles of utilizing PEG linkers in ADC development. It will explore the multifaceted roles of PEG in enhancing solubility, stability, and circulation half-life, while also delving into the nuances of linker design, including the impact of length, architecture, and cleavability on ADC efficacy and safety. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of PEG linker technology, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways to inform the rational design of next-generation ADCs.
Introduction: The Critical Role of Linkers in ADC Design
The linker in an ADC is not merely a passive connector; it is a dynamic component that profoundly influences the overall properties and therapeutic index of the conjugate.[1][2] An ideal linker must maintain a stable bond between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[3] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the cytotoxic payload in its active form.[3][4]
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation.[5][6] This is where the strategic incorporation of hydrophilic linkers, particularly those based on polyethylene glycol (PEG), becomes paramount.
Core Principles of PEG Linkers
Polyethylene glycol is a biocompatible, non-immunogenic, and highly hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[7][] When incorporated into ADC linkers, PEG chains confer several advantageous properties that address the challenges associated with hydrophobic payloads and enhance the overall performance of the ADC.
Enhanced Solubility and Reduced Aggregation
A primary function of PEG linkers is to improve the aqueous solubility of the ADC.[2][] The hydrophilic nature of the PEG chain effectively masks the hydrophobicity of the payload, forming a hydration shell that prevents aggregation and improves the overall solubility of the conjugate.[6][7] This is crucial for maintaining the stability of the ADC during manufacturing, storage, and systemic circulation.[6] The use of hydrophilic linkers, such as those containing PEG, has been shown to reduce the propensity for ADC aggregation.[6]
Improved Pharmacokinetics
PEGylation, the process of attaching PEG chains, significantly impacts the pharmacokinetic (PK) profile of ADCs.[1][10] The increased hydrodynamic radius of the PEGylated ADC leads to reduced renal clearance, resulting in a longer circulation half-life.[2][10] This prolonged exposure in the bloodstream can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy.[11]
Steric Hindrance and Shielding
The flexible PEG chains can create a "shielding" effect, which can reduce the immunogenicity of the ADC by masking potential epitopes on the payload or the antibody.[7] However, this steric hindrance can also be a double-edged sword. While it can protect the linker from premature cleavage by circulating enzymes, it may also hinder the interaction of the antibody with its target antigen or impede the enzymatic cleavage required for payload release within the target cell.[12] Therefore, the length and architecture of the PEG linker must be carefully optimized.
Types of PEG Linkers
PEG linkers can be broadly categorized based on their architecture and their mechanism of payload release.
Linear vs. Branched PEG Linkers
-
Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a single, straight chain of ethylene glycol units.[13]
-
Branched PEG Linkers: These linkers have multiple PEG chains radiating from a central core. This architecture can provide a more pronounced shielding effect and may allow for the attachment of multiple payload molecules.
Cleavable vs. Non-Cleavable PEG Linkers
The choice between a cleavable and a non-cleavable linker is a critical design consideration that dictates the mechanism of drug release and can significantly impact the ADC's efficacy and safety profile.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the target cell, such as lysosomal proteases (e.g., Cathepsin B), low pH, or a high concentration of reducing agents like glutathione.[14] The use of cleavable linkers can lead to a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[15][16][]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody backbone.[2] This generally results in greater plasma stability and a more favorable safety profile, but it precludes the bystander effect as the released payload is typically charged and cannot diffuse across cell membranes.[2]
Quantitative Data on the Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker properties on ADC performance.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance[1] |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG[18] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG[18] |
Table 2: Effect of PEG Linker Length on ADC Efficacy
| Linker Type | ADC Model | In Vitro/In Vivo Model | Key Efficacy Metric | Result |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold higher than no PEG[10] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 10.5 to 14.5-fold higher than no PEG[10] |
| PEG2 & PEG4 | L540cy tumor xenograft | SCID Mice | Tumor Weight Reduction | 35-45% decrease |
| PEG8, PEG12, & PEG24 | L540cy tumor xenograft | SCID Mice | Tumor Weight Reduction | 75-85% decrease[11] |
Table 3: Impact of PEGylation on ADC Solubility and Aggregation
| ADC Feature | Observation | Rationale |
| Hydrophilic Linker (e.g., PEG) | Reduced Aggregation | The hydrophilic nature of PEG masks the hydrophobicity of the payload, preventing intermolecular interactions that lead to aggregation.[6] |
| Hydrophobic Linker | Increased Aggregation Propensity | The hydrophobic character of the linker and payload can promote self-association and aggregation, especially at high drug-to-antibody ratios.[6] |
| PEGylation | Improved Solubility | The PEG chains form a hydration shell around the ADC, increasing its solubility in aqueous environments.[2][7] |
| No PEGylation | Lower Solubility (with hydrophobic payloads) | The exposed hydrophobic payload can significantly decrease the overall solubility of the ADC, leading to formulation and stability challenges.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of PEGylated ADCs.
Protocol 1: Synthesis of a PEGylated ADC
This protocol outlines the general steps for conjugating a drug-linker to an antibody via thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Thiol-reactive drug-linker-PEG construct (e.g., maleimide-PEG-payload)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous DMF or DMSO
Procedure:
-
Antibody Reduction:
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-PEG-payload in DMF or DMSO.
-
Add the drug-linker solution to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Quenching:
-
Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other impurities.[20]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is critical for ADC characterization.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the purified ADC in the HIC mobile phase A.
-
Chromatography:
-
Equilibrate an HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[19]
-
Inject the ADC sample.
-
Elute the different ADC species (with varying numbers of conjugated drugs) using a decreasing salt gradient.[19]
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
PEGylated ADC, unconjugated antibody, and free drug
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium.
-
Replace the medium in the wells with the test solutions.
-
Incubate for 72-120 hours.[19]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours.[19]
-
-
Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the ADC concentration.
Visualization of Key Pathways and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate critical signaling pathways and logical relationships in ADC function.
ADC Internalization and Lysosomal Trafficking
Caption: ADC binds to a tumor antigen, is internalized via endocytosis, and traffics to the lysosome for payload release.
Mechanism of Action of a Tubulin-Inhibiting Payload (e.g., MMAE)
Caption: Released MMAE binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.
The Bystander Effect of ADCs
Caption: A membrane-permeable payload released in a target cell can diffuse to and kill neighboring antigen-negative cells.
Logical Relationship of PEG Linker Properties and ADC Performance
Caption: Key properties of PEG linkers and their downstream effects on the overall performance of an Antibody-Drug Conjugate.
Conclusion and Future Perspectives
The integration of polyethylene glycol linkers has been a transformative advancement in the field of antibody-drug conjugates. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, PEG linkers have enabled the development of more stable, safer, and efficacious ADCs. The ability to modulate the length, architecture, and cleavability of these linkers provides a powerful toolkit for fine-tuning the properties of an ADC to suit a specific therapeutic application.
Future innovations in PEG linker technology will likely focus on the development of novel linker chemistries that offer even greater control over drug release kinetics and biodistribution. This includes the exploration of "smart" linkers that are responsive to more specific triggers within the tumor microenvironment. Furthermore, the use of uniform, monodisperse PEG linkers is becoming increasingly important to ensure the homogeneity and batch-to-batch consistency of ADCs, which is a critical aspect for regulatory approval.[7] As our understanding of the intricate interplay between the ADC, the tumor microenvironment, and the immune system continues to grow, the rational design of PEG linkers will remain a key determinant in the success of the next generation of antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. purepeg.com [purepeg.com]
- 3. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N3-PEG3-CH2CH2-Boc: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N3-PEG3-CH2CH2-Boc, a heterobifunctional linker critical in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details commercially available sources, purity information, and generalized experimental protocols for its application, offering a valuable resource for researchers in drug discovery and development.
Introduction to this compound
This compound, with the CAS Number 252881-73-5, is a chemical linker featuring three key functional components: an azide (B81097) (N3) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a Boc-protected amine (CH2CH2-Boc).[1][2] This strategic combination of functionalities makes it an invaluable tool for covalently linking different molecules with a high degree of specificity and control.
The azide group readily participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are known for their high efficiency, selectivity, and biocompatibility. The Boc-protected amine provides a stable, yet easily removable, protecting group for a primary amine. This allows for sequential conjugation strategies, where the amine can be deprotected under acidic conditions to reveal a reactive nucleophile for subsequent coupling reactions. The hydrophilic PEG3 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[5][6]
Commercial Availability and Purity
A variety of chemical suppliers offer this compound and its derivatives. The purity of these reagents is a critical factor for successful and reproducible conjugation. Below is a summary of suppliers and their stated purities for this compound and closely related analogs.
| Supplier | Product Name | Stated Purity |
| PHMO | This compound | High Quality |
| MedChemExpress (via ALFAGEN) | This compound | 98.0% |
| DC Chemicals | This compound | Not specified |
| BroadPharm | N-Boc-PEG3-alcohol | 98% |
| CD Bioparticles | N-(Boc-PEG3)-N-Bis(PEG3-Acid) | 97% |
| Unnamed Supplier (via online marketplace) | High Purity PEG Reagent, N3-PEG3- CH2CH2COOtBu | ≥95% or ≥97% |
Applications in Drug Development
The unique trifunctional nature of this compound makes it a versatile linker in the construction of complex therapeutic modalities like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The antibody directs the payload to cancer cells, minimizing off-target toxicity. The this compound linker can be conjugated to the payload first, and then the azide-functionalized payload can be "clicked" onto an alkyne-modified antibody.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand. The modular nature of the linker allows for the synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficacy.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in the synthesis of ADCs and PROTACs. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product, N3-PEG3-CH2CH2-NH2.
Protocol 2: Generalized Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a general workflow for conjugating a drug payload to an antibody using this compound. This example assumes the antibody has been pre-functionalized with an alkyne group.
Part A: Conjugation of the Linker to the Payload
-
Activate the carboxylic acid group of a cytotoxic payload using a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) in an anhydrous solvent like DMF or DMSO.
-
Add the deprotected linker (N3-PEG3-CH2CH2-NH2) to the activated payload solution.
-
Allow the reaction to proceed at room temperature overnight.
-
Purify the azide-functionalized payload-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Part B: Click Chemistry Conjugation to the Antibody
-
Prepare a solution of the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the azide-functionalized payload-linker conjugate to the antibody solution.
-
Prepare the copper catalyst solution. For example, pre-mix copper(II) sulfate (CuSO4) with a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).
-
Add the copper catalyst to the antibody-payload mixture.
-
Initiate the click reaction by adding a reducing agent such as sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted components.
Protocol 3: Generalized Synthesis of a PROTAC
This protocol provides a general workflow for synthesizing a PROTAC using this compound.
-
Step 1: Ligation of the first ligand. React the deprotected linker (N3-PEG3-CH2CH2-NH2) with an activated form (e.g., NHS ester) of either the target protein ligand or the E3 ligase ligand. Purify the resulting azide-functionalized intermediate.
-
Step 2: Ligation of the second ligand. The second ligand should be functionalized with an alkyne group.
-
Step 3: Click Chemistry. Perform a copper-catalyzed click chemistry reaction between the azide-functionalized intermediate from Step 1 and the alkyne-functionalized ligand from Step 2.
-
Step 4: Purification. Purify the final PROTAC molecule using RP-HPLC.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Generalized Workflow for PROTAC Synthesis.
Caption: PROTAC Mechanism of Action.
References
- 1. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 2. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. nbinno.com [nbinno.com]
- 6. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
The Unseen Architect: A Technical Guide to Short-Chain PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the covalent linkage of molecules can define the success or failure of a drug candidate. Among the diverse array of chemical tools available, short-chain polyethylene (B3416737) glycol (PEG) linkers have emerged as critical components in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Their ability to modulate solubility, improve pharmacokinetic profiles, and provide spatial separation between functional moieties makes them indispensable in modern drug development. This in-depth technical guide explores the multifaceted utility of short-chain PEG linkers, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their quest for more effective and safer therapeutics.
Core Principles and Advantages of Short-Chain PEG Linkers
Polyethylene glycol is a biocompatible, non-toxic, and highly hydrophilic polymer.[1] Short-chain PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, offer a unique set of advantages over longer PEG chains or simple alkyl linkers.[2] Their discrete length, known as monodispersity, allows for the synthesis of homogeneous conjugates, which is a significant advantage for characterization and regulatory approval.[3]
The primary benefits of incorporating short-chain PEG linkers include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drug molecules, mitigating aggregation and improving formulation stability.[][5]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[6][7] However, studies have also shown that short PEG linkers can, in some cases, lead to faster clearance compared to non-PEGylated counterparts, which can be advantageous for applications like immuno-PET imaging where high contrast is desired.
-
Reduced Immunogenicity: The hydration shell created by the PEG linker can shield the conjugated molecule from the immune system, reducing the potential for an immunogenic response.[][5]
-
Optimized Spatial Orientation: In complex molecules like PROTACs, the length and flexibility of the PEG linker are critical for achieving the optimal orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[8][9]
Applications in Advanced Drug Modalities
The versatility of short-chain PEG linkers has led to their widespread adoption in several cutting-edge therapeutic platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. Short-chain PEG linkers are instrumental in:
-
Improving the Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can overcome the aggregation issues often seen with hydrophobic payloads, allowing for a higher DAR without compromising the stability and solubility of the ADC.[]
-
Modulating Stability and Payload Release: The choice of linker chemistry, often integrated with a PEG spacer, determines whether the payload is released in a cleavable or non-cleavable manner.[]
PROTACs
PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy. Short-chain PEG linkers are favored for their ability to:
-
Enhance Solubility and Cell Permeability: The hydrophilicity of PEG can improve the solubility of often-hydrophobic PROTAC molecules, while the flexible nature of the chain can aid in cell penetration.[9][]
-
Fine-Tune Ternary Complex Formation: The length of the PEG linker (e.g., PEG2, PEG4, PEG6) dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[8][]
Peptide and Protein Modifications
PEGylation of therapeutic peptides and proteins is a well-established strategy to improve their pharmacological properties. Short-chain PEGs can:
-
Increase Stability: By shielding the peptide or protein from proteolytic enzymes, PEGylation can enhance its stability in vivo.[1][6]
-
Prolong Half-Life: Reduced renal clearance due to the increased size of the PEGylated molecule leads to a longer circulating half-life.[6]
Quantitative Impact of Short-Chain PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of short-chain PEG linkers on key drug properties.
| Molecule Type | Linker | Change in Property | Reference |
| Affibody-Drug Conjugate | No PEG | Half-life: 19.6 min | [11] |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase in half-life | [11] |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase in half-life | [11] |
| PROTAC Target | Linker Length | Degradation Efficacy (DC50) | Reference |
| ERα | Optimal alkyl chain length | Potent degradation | [8] |
| ERα | Too short or too long linker | Reduced degradation | [8] |
| TBK1 | PEG4 | Most effective degradation | [8] |
| TBK1 | PEG2, PEG8 | Less effective degradation | [8] |
| CDK9 | PEG3 | Most potent degradation | [8] |
| CDK9 | Other PEG lengths | Lower potency | [8] |
| Small Molecule | Solvent | Solubility | Reference |
| hSM 1 | Buffer with 0.5% DMSO | 0.2 µM | [12] |
| hSM 1 | Buffer with 8% PEG and 0.5% DMSO | 2.3 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEGylation strategies. Below are protocols for common PEGylation reactions and characterization techniques.
Protocol 1: Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[13][14]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not store the solution.[13]
-
Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by purifying the conjugate using a desalting column or dialysis.[14]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC-HPLC, and LC-MS to determine the degree of PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimide
This protocol outlines the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups (e.g., cysteine residues) on a peptide or protein.[15][16]
Materials:
-
Thiol-containing peptide or protein in a thiol-free buffer (e.g., PBS, pH 7.0)
-
PEG-Maleimide
-
Conjugation buffer (e.g., PBS, pH 7.0)
-
Size exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Peptide/Protein Preparation: Dissolve the target molecule in the conjugation buffer. If the sulfhydryl groups are in a disulfide bond, they must first be reduced using a reducing agent like TCEP and subsequently purified to remove the reducing agent.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).[15]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the peptide or protein solution.[15]
-
Incubation: Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[15]
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.[16]
-
Characterization: Analyze the final product by LC-MS and HPLC to confirm conjugation and purity.
Protocol 3: Characterization of PEGylated Proteins by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for characterizing PEGylated proteins.[17][18]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 or C8 column
Procedure:
-
Sample Preparation: Dilute the PEGylated protein sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer.
-
Chromatographic Separation:
-
Equilibrate the column with a mobile phase of 95% Solvent A (water with 0.1% formic acid) and 5% Solvent B (acetonitrile with 0.1% formic acid).
-
Inject the sample onto the column.
-
Elute the protein using a gradient of increasing Solvent B.
-
-
Mass Spectrometric Analysis:
-
Ionize the eluting protein using electrospray ionization (ESI).
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to determine the intact mass of the PEGylated protein.
-
The mass difference between the native and PEGylated protein can be used to determine the number of attached PEG units.
-
Peptide mapping, involving digestion of the PEGylated protein followed by LC-MS/MS analysis, can be used to identify the specific sites of PEGylation.[17]
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for PROTAC synthesis and in vitro evaluation.
Caption: ADC-mediated activation of the STING pathway.
Conclusion
Short-chain PEG linkers are not merely inert spacers but rather sophisticated chemical tools that play a pivotal role in the design and function of modern biotherapeutics. Their ability to enhance solubility, modulate pharmacokinetics, and enable precise molecular architectures is fundamental to the development of next-generation ADCs, PROTACs, and other complex drug modalities. A thorough understanding of their properties, coupled with robust experimental protocols for their implementation and characterization, is essential for any researcher aiming to innovate in the field of drug development. The strategic application of short-chain PEG linkers will undoubtedly continue to be a driving force in the creation of more effective and safer medicines.
References
- 1. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 5. color | Graphviz [graphviz.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Color Gradients | Graphviz [graphviz.org]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com [confluore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Cleavage Mechanism of the N3-PEG3-CH2CH2-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
The N3-PEG3-CH2CH2-Boc linker is a heterobifunctional chemical tool integral to the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a detailed examination of the linker's core cleavage mechanism, focusing on the acid-labile deprotection of the tert-butyloxycarbonyl (Boc) group, which is essential for the sequential assembly of complex biomolecules.
Core Principles of the this compound Linker
This linker possesses three key functional components:
-
N3 (Azide group): A versatile functional group for "click chemistry," enabling highly efficient and specific conjugation to molecules containing alkyne groups through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5]
-
PEG3 (Triethylene glycol spacer): A short polyethylene (B3416737) glycol chain that enhances solubility, reduces aggregation, and provides spatial separation between conjugated molecules.[6]
-
Boc-protected amine: A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The removal, or cleavage, of this group is a critical step to unmask the amine for subsequent conjugation.[1][7]
The "cleavage" of this linker primarily refers to the deprotection of the Boc group, which is designed to be stable under a variety of conditions but readily removable under acidic conditions.[1][]
The Boc Cleavage Mechanism: Acid-Catalyzed Deprotection
The cleavage of the Boc group is an acid-labile process that proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[9] This is followed by the cleavage of the carbamate (B1207046) C-O bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The tert-butyl carbocation is scavenged to form isobutylene.[][9]
Key Steps in the Boc Cleavage Mechanism:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group.
-
Carbocation Formation: The protonated Boc group eliminates a stable tert-butyl carbocation.
-
Carbamic Acid Intermediate: The remaining portion of the molecule forms an unstable carbamic acid.
-
Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide.
-
Scavenging: The tert-butyl carbocation reacts with a scavenger or solvent to form a neutral byproduct, most commonly isobutylene.
Below is a diagram illustrating the chemical pathway of Boc deprotection.
Quantitative Data on Boc Deprotection
The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, reaction time, and temperature. The following tables summarize representative quantitative data for Boc deprotection of PEG linkers.
Table 1: Representative Reaction Conditions for Boc Deprotection [10]
| Parameter | Condition | Notes |
| Acid | Trifluoroacetic Acid (TFA) | Most common reagent for Boc deprotection. |
| TFA Concentration | 20 - 50% (v/v) in Dichloromethane (DCM) | Higher concentrations lead to faster deprotection. |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically initiated at 0°C and allowed to warm. |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS to determine completion. |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]
| Reagent | Solvent | Time (min) | Purity of Deprotected Product (%) |
| 20% TFA | DCM | 5 | 78 |
| 50% TFA | DCM | 60 | >95 |
| 4M HCl | Dioxane | 5 | ~80 |
| 4M HCl | Dioxane | 60 | >95 |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results.
Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA/DCM [11]
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If the substrate contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Monitoring Boc Deprotection by HPLC [11]
Materials:
-
Aliquots from the deprotection reaction at various time points
-
Quenching solution (e.g., mobile phase with a neutralizing agent)
-
HPLC system with a suitable column (e.g., reverse-phase C18)
Procedure:
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into an appropriate HPLC system.
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use a calibration curve to quantify the conversion and monitor the reaction progress over time.
Below is a diagram illustrating the experimental workflow for Boc deprotection.
Troubleshooting Common Issues
-
Incomplete Deprotection: This can be due to insufficient acid strength or concentration, inadequate reaction time or temperature, or steric hindrance.[11] To address this, one can increase the acid concentration, extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[11]
-
Side Product Formation: Acid-sensitive functional groups on the molecule of interest may be cleaved or modified during Boc deprotection. The use of scavengers like triisopropylsilane (TIS) can help to quench the reactive tert-butyl cations and prevent side reactions.[11]
By understanding the mechanism and optimizing the reaction conditions, researchers can effectively utilize the this compound linker for the successful synthesis of complex bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N3-PEG3-C2-NHS ester - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of N3-PEG3-CH2CH2-Boc: A Detailed Protocol for PROTAC Linker Preparation
For distribution to: Researchers, scientists, and drug development professionals.
Application Note
This document provides a comprehensive guide for the synthesis of the heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, N3-PEG3-CH2CH2-Boc. This linker is a valuable tool in the development of PROTACs, molecules designed to hijack the cell's natural protein degradation machinery to target disease-causing proteins. The this compound linker incorporates a triethylene glycol (PEG3) spacer to enhance solubility and provide appropriate length, a terminal azide (B81097) (N3) group for "click" chemistry-based conjugation to a warhead targeting the protein of interest, and a Boc-protected amine for subsequent deprotection and linkage to an E3 ligase ligand.
The synthetic strategy outlined here is a reliable two-step process commencing with the commercially available precursor, N-Boc-11-amino-3,6,9-trioxaundecan-1-ol. This method ensures high yields and purity, critical for the successful synthesis of well-defined PROTAC molecules. The protocols provided are detailed to facilitate reproducibility in a standard laboratory setting.
Key Experimental Protocols
A two-step synthetic approach is employed to produce this compound from N-Boc-11-amino-3,6,9-trioxaundecan-1-ol. The first step involves the conversion of the terminal hydroxyl group to a tosylate, a good leaving group. The second step is a nucleophilic substitution reaction where the tosylate is displaced by an azide ion.
Step 1: Synthesis of N-Boc-11-tosyloxy-3,6,9-trioxaundecyl-1-amine
Materials:
-
N-Boc-11-amino-3,6,9-trioxaundecan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve N-Boc-11-amino-3,6,9-trioxaundecan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure tosylated intermediate.
Step 2: Synthesis of this compound
Materials:
-
N-Boc-11-tosyloxy-3,6,9-trioxaundecyl-1-amine
-
Sodium azide (NaN3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
Data Presentation
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Boc-11-amino-3,6,9-trioxaundecan-1-ol | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 12-16 | 85-95 |
| 2 | N-Boc-11-tosyloxy-3,6,9-trioxaundecyl-1-amine | Sodium azide | N,N-Dimethylformamide | 60-80 | 12-24 | 80-90 |
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound.
PROTAC Signaling Pathway
Caption: Mechanism of PROTAC-mediated protein degradation.
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using an N3-PEG3-CH2CH2-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug.[1][2][] The linker molecule that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[4][5] This document provides detailed protocols for the synthesis of an ADC using a specific bifunctional linker, N3-PEG3-CH2CH2-Boc. This linker features a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, an azide (B81097) (N3) group for bioorthogonal "click" chemistry, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent drug attachment.[6][7][8]
The use of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for a highly specific and efficient conjugation reaction under mild conditions, which is crucial for maintaining the integrity of the antibody.[9][10][11][12] The Boc protecting group provides a strategic handle for a two-step conjugation process, enabling the attachment of the drug to the linker before or after the linker is conjugated to the antibody.[13][14][15]
Experimental Workflow
The overall workflow for the synthesis of the antibody-drug conjugate using the this compound linker involves several key stages, from the preparation of the individual components to the assembly and purification of the final ADC.
Caption: Overall workflow for ADC synthesis.
Materials and Reagents
-
Antibody: Monoclonal antibody with available lysine (B10760008) residues for modification (e.g., Trastuzumab).
-
Linker: this compound (available from various chemical suppliers).[6][8][16]
-
Alkyne Modification Reagent: NHS-Ester functionalized alkyne (e.g., N-succinimidyl 4-pentynoate).
-
Cytotoxic Drug: A potent cytotoxic agent with a carboxylic acid group for amide coupling (e.g., a derivative of MMAE or PBD).
-
Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).[9][10]
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0-8.5.
-
Amide Coupling: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS).
-
Click Chemistry: Copper(II) sulfate (B86663) (CuSO4), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium ascorbate (B8700270).[9]
-
Purification: Size-exclusion chromatography (SEC) columns, Hydrophobic interaction chromatography (HIC) columns.
-
General Reagents: Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
Experimental Protocols
Protocol 1: Preparation of Alkyne-Modified Antibody
This protocol describes the introduction of alkyne handles onto the antibody via modification of lysine residues.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS at pH 8.0-8.5.[]
-
NHS-Alkyne Stock Solution: Dissolve the NHS-ester functionalized alkyne in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction: Add the NHS-alkyne stock solution to the antibody solution at a molar ratio of 10:1 (alkyne:antibody).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess NHS-alkyne reagent by buffer exchange into PBS (pH 7.4) using a desalting column or tangential flow filtration.
-
Characterization: Confirm the incorporation of alkyne groups using mass spectrometry (optional).
Protocol 2: Synthesis of the Azide-Linker-Drug Cassette
This protocol involves the deprotection of the Boc group on the linker and subsequent coupling to the cytotoxic drug.
-
Boc Deprotection:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).[15]
-
Add an equal volume of TFA to the solution.[15]
-
Stir the reaction at room temperature for 1-2 hours.[15] Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting deprotected linker will have a primary amine.
-
-
Amide Coupling to Drug:
-
Dissolve the carboxylic acid-containing drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Add the activated drug solution to the linker solution and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the resulting azide-linker-drug cassette by preparative reverse-phase HPLC.
-
Protocol 3: ADC Conjugation via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed click reaction between the alkyne-modified antibody and the azide-linker-drug cassette.[9]
-
Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Dissolve the purified azide-linker-drug cassette in DMSO to a concentration of 10 mM.
-
-
Catalyst Preparation: Mix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the copper-ligand complex.[9]
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody (in PBS, pH 7.4) with the azide-linker-drug cassette at a molar ratio of 1:5 to 1:10 (antibody:cassette).
-
Add the pre-formed copper/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (e.g., 40 equivalents relative to the azide).[9]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Protocol 4: Purification and Characterization of the ADC
-
Purification: Purify the ADC from unreacted linker-drug cassette and other reagents using size-exclusion chromatography (SEC) with PBS (pH 7.4) as the mobile phase.[9]
-
Concentration: Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 50 kDa).[10]
-
Characterization:
-
Aggregation Analysis: Analyze the ADC for aggregation using analytical SEC.
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity: Assess the purity of the final ADC by SDS-PAGE.
-
Data Presentation
The following tables represent typical data obtained during the characterization of the synthesized ADC.
Table 1: Summary of ADC Conjugation and Purification
| Parameter | Result |
| Initial Antibody Concentration | 5.0 mg/mL |
| Final ADC Concentration | 4.2 mg/mL |
| Conjugation Efficiency | >95% |
| Recovery after Purification | 84% |
Table 2: Characterization of the Final ADC Product
| Analytical Method | Parameter | Result |
| Size-Exclusion Chromatography (SEC) | Monomer Purity | >98% |
| Aggregate Content | <2% | |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 3.8 |
| UV-Vis Spectroscopy | Average DAR | 3.9 |
| SDS-PAGE (Reduced) | Heavy Chain Conjugation | Confirmed |
| Light Chain Conjugation | Confirmed | |
| SDS-PAGE (Non-Reduced) | Intact ADC | >95% |
Logical Relationship of ADC Components
The following diagram illustrates the final structure and the relationship between the components of the synthesized antibody-drug conjugate.
Caption: Component relationship in the final ADC.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of an antibody-drug conjugate using the this compound linker. This approach leverages the specificity of click chemistry for antibody conjugation and the flexibility of a Boc-protected amine for drug attachment, enabling the creation of homogenous and well-defined ADCs. The inclusion of a PEG spacer is intended to improve the physicochemical properties of the final conjugate, potentially leading to an enhanced therapeutic window.[2][4][5] Careful execution of these protocols and thorough characterization of the resulting ADC are essential for successful drug development efforts.
References
- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alfagen.com.tr [alfagen.com.tr]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 11. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. genscript.com [genscript.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | ADC Linker | 252881-73-5 - PHMO [phmo.com]
- 17. researchgate.net [researchgate.net]
Application Note and Protocol: Step-by-Step Boc Deprotection of N3-PEG3-CH2CH2-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and bioconjugation applications.[1][2] Its widespread use stems from its stability under various conditions and its clean, efficient removal under acidic conditions.[3] This application note provides a detailed protocol for the acid-catalyzed deprotection of N3-PEG3-CH2CH2-Boc, a heterobifunctional linker. This linker is valuable in drug development, especially for creating Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), where the azide (B81097) (N3) serves as a handle for "click chemistry" and the deprotected amine is required for conjugation to other moieties.[4][5][6]
The deprotection reaction proceeds via an acid-catalyzed mechanism, typically using trifluoroacetic acid (TFA).[1][7] The acid protonates the carbamate, leading to the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) gas.[7][8] The resulting carbamic acid is unstable and decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).[7]
Experimental Protocol
This protocol details the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexane)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plates and chamber or LC-MS system for reaction monitoring
Procedure
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.[9]
-
Place the flask in an ice bath and cool the solution to 0 °C.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reagent mixture is 20-50% TFA in DCM (v/v).[9][10] For a robust reaction, a 1:1 mixture of TFA and DCM can be used.[11]
-
After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-4 hours.[12]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS. The deprotection is typically complete when the starting material spot is no longer visible.[12] The product, a primary amine, will have a different retention factor (Rf) on TLC.
-
-
Work-up and Solvent Removal:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9][10]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again under reduced pressure. Repeat this co-evaporation step two to three times.[9] The product at this stage is the amine trifluoroacetate salt.
-
-
Neutralization and Extraction (to obtain the free amine):
-
Dissolve the crude amine TFA salt in an appropriate organic solvent, such as ethyl acetate or DCM.[12]
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[9][12] Caution: CO2 gas will evolve during neutralization.[8]
-
Wash the organic layer sequentially with deionized water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine, N3-PEG3-CH2CH2-NH2.[12][14]
-
-
Purification and Characterization:
-
If necessary, the product can be further purified by flash column chromatography.
-
Confirm the identity and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry. The disappearance of the Boc methyl signal (a singlet around 1.4 ppm in ¹H NMR) confirms successful deprotection.[11]
-
Data Presentation
The following table summarizes typical quantitative data for the Boc deprotection of a 1 mmol scale reaction.
| Parameter | Value | Notes |
| Starting Material | ||
| This compound | 1.0 mmol | - |
| Reagents | ||
| Dichloromethane (DCM) | 5.0 mL | Solvent |
| Trifluoroacetic acid (TFA) | 5.0 mL | 1:1 ratio with DCM[11] |
| Reaction Conditions | ||
| Temperature | Room Temperature | After initial cooling to 0°C[9] |
| Reaction Time | 2 hours | Monitored by TLC/LC-MS[10] |
| Results | ||
| Product Form | TFA Salt or Free Amine | Depending on work-up[12][13] |
| Expected Yield | >95% | High yields are common[15] |
| Purity (by LC-MS) | >98% | After purification |
Visualizations
Reaction Scheme
Caption: Chemical scheme for the acid-catalyzed deprotection of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the Boc deprotection protocol.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. scispace.com [scispace.com]
- 4. N3-PEG3-NH2, 134179-38-7, Azido-PEG3-Amine [biochempeg.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. Azide-PEG-Amine, N3-PEG-NH2 - Biopharma PEG [biochempeg.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. fulir.irb.hr [fulir.irb.hr]
Application Notes and Protocols for CuAAC Click Chemistry using N3-PEG3-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] The N3-PEG3-CH2CH2-Boc linker is a versatile reagent featuring a terminal azide (B81097) for CuAAC-mediated conjugation, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent functionalization. This application note provides a detailed protocol for the use of this compound in a typical CuAAC reaction.
Data Presentation
The efficiency of the CuAAC reaction can be influenced by various parameters, including the nature of the substrates, catalyst system, solvent, and temperature. Below is a summary of representative quantitative data for CuAAC reactions involving PEGylated azides.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkyne-derivatised α-amino acid | Amino acid methyl ester with azide | CuSO₄, NaAsc, TBTA | Not Specified | RT | 18 | 78 | [5] |
| mPEG-alkyne | Coumarin-azide | CuSO₄·5H₂O | THF | 35 | 24 | 73 | [6] |
| mPEG-alkyne | Coumarin-azide | None (supercritical CO₂) | scCO₂ | 35 | 24 | 82.32 | [6] |
| mPEG-alkyne | Coumarin-azide | None (supercritical CO₂) | scCO₂ | 35 | 48 | 87.14 | [6] |
| Peptide-alkyne | Peptide-azide | Copper Wire | DMF | 50 | 5 | 100 | [5] |
| Alkyne Precursors | Azide Precursors | CuSO₄·5H₂O, NaAsc | Not Specified | Not Specified | Not Specified | Smoothly provided desired products | [7] |
| BRD4 ligand with alkyne | JQ1 with azide | Not Specified | Not Specified | Not Specified | Not Specified | 55-90 | [8] |
Experimental Protocols
This section provides a detailed methodology for a general CuAAC reaction between this compound and a generic terminal alkyne-containing small molecule.
Materials
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMSO)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stir plate and stir bar
-
TLC plates and appropriate eluent for reaction monitoring
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane (B109758)/Methanol (B129727) or Ethyl Acetate/Hexanes)
Preparation of Stock Solutions
-
Copper(II) Sulfate (100 mM): Dissolve a calculated amount of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (1 M): Prepare this solution fresh just before use by dissolving sodium ascorbate in deionized water.
-
Ligand (TBTA or THPTA) (10-100 mM): Dissolve the ligand in a suitable solvent such as DMSO.
Reaction Procedure
-
Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 2:1).
-
Degassing: To remove dissolved oxygen which can oxidize the Cu(I) catalyst, degas the solution by bubbling nitrogen or argon gas through it for 15-30 minutes.
-
Catalyst Addition: If using a ligand, add the TBTA or THPTA stock solution (0.01-0.1 equivalents) to the reaction mixture.
-
Initiation: Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Once the reaction is complete, it can be quenched by exposing it to air or by adding a chelating agent like EDTA.
Work-up and Purification
-
Extraction: If applicable, dilute the reaction mixture with water and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure triazole product.[9][10]
Deprotection of the Boc Group (Optional)
If the downstream application requires a free amine, the Boc protecting group can be removed under acidic conditions.
-
Dissolve the purified, Boc-protected triazole in a suitable solvent like dichloromethane.
-
Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized.
Mandatory Visualization
Caption: General experimental workflow for the CuAAC reaction.
Caption: CuAAC reaction of this compound with a terminal alkyne.
References
- 1. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-PEG3-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of a stable triazole linkage between an azide (B81097) and a strained alkyne, such as a cyclooctyne.[1][2] This copper-free click chemistry reaction is highly valued in bioconjugation, drug delivery, and diagnostics development due to its high biocompatibility, specificity, and ability to proceed under mild, physiological conditions.[3][4]
N3-PEG3-CH2CH2-Boc is a heterobifunctional linker molecule designed for advanced bioconjugation applications. It features a terminal azide group for SPAAC reactions, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization. This linker is particularly useful in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][6]
These application notes provide detailed protocols for the use of this compound in SPAAC reactions, including Boc deprotection and conjugation to a strained alkyne-modified biomolecule.
Key Features and Applications
-
Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[6]
-
Reduced Steric Hindrance: The flexible PEG spacer provides distance between the conjugated molecules, minimizing potential interference with their biological function.[7]
-
Controlled Bioconjugation: The orthogonal reactivity of the azide and the protected amine allows for a stepwise and controlled conjugation process, leading to more homogeneous products.
-
Versatile Applications: This linker is well-suited for the development of ADCs, PROTACs, and other targeted therapeutics where precise control over molecular assembly is critical.[5][6]
Data Presentation
The efficiency of SPAAC reactions can be influenced by the specific reactants and reaction conditions. Below are tables summarizing representative quantitative data for SPAAC reactions involving PEGylated azides and various cyclooctynes. While specific kinetic data for this compound is not extensively published, the following data for similar structures can provide valuable insights for experimental design.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide Compound | Cyclooctyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | BCN | ~0.1 - 1.0 | [1] |
| Benzyl Azide | DBCO | ~0.3 - 1.2 | [2] |
| PEGylated Azide | DIBAC | ~0.5 - 2.0 | [1] |
| Small Molecule Azide | BARAC | ~3.5 | [8] |
Note: Reaction rates are dependent on solvent, temperature, and the specific molecular context of the azide and cyclooctyne.
Table 2: Impact of PEG Linker on ADC Properties (Illustrative)
| Conjugate Property | Without PEG Linker | With PEG Linker | Reference |
| Aggregate Formation | Higher | Lower | [9] |
| Circulation Half-life | Shorter | Longer | [9] |
| Immunogenicity | Potential for higher response | Reduced | [9] |
| Solubility of Payload | May be limited | Enhanced | [6] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine, making it available for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker (N3-PEG3-CH2CH2-NH2).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general workflow for conjugating the azide-functionalized linker (either before or after Boc deprotection and subsequent modification) to a biomolecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized molecule (e.g., this compound or its derivative)
-
DBCO-functionalized biomolecule (e.g., protein, antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in DMSO.
-
Ensure the DBCO-functionalized biomolecule is in an appropriate reaction buffer (e.g., PBS, pH 7.4). The concentration should be determined based on the specific biomolecule.
-
-
SPAAC Reaction:
-
Add the azide-functionalized molecule to the solution of the DBCO-functionalized biomolecule. A 1.5 to 3 molar excess of the azide component is a common starting point.[3]
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[10] Reaction times may vary and should be optimized.
-
-
Monitoring the Reaction (Optional):
-
Purification:
-
Upon completion, purify the conjugate to remove excess unreacted azide linker using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Mandatory Visualizations
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is crucial in determining the ADC's stability, pharmacokinetic properties, and overall efficacy. Polyethylene glycol (PEG) linkers are widely utilized to enhance the hydrophilicity and solubility of ADCs, which often incorporate hydrophobic drug molecules.[1][][3] The inclusion of a PEG spacer can improve the drug-to-antibody ratio (DAR) by preventing aggregation and can also prolong the circulation half-life of the ADC.[1][3] This document provides detailed protocols for the synthesis and characterization of ADCs employing a short-chain PEG3 linker, a commonly used hydrophilic spacer.
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized using PEG linker technology. This data provides a general understanding of the expected outcomes and performance of these conjugates.
Table 1: Influence of PEGylation on ADC Pharmacokinetics and In Vitro Cytotoxicity
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |
| Data adapted from a study on affibody-drug conjugates, illustrating the general trend that longer PEG chains can lead to a more pronounced increase in half-life and a corresponding decrease in immediate in vitro cytotoxicity.[4] |
Table 2: Representative In Vitro Potency of an Anti-HER2 ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~4 | Hydrophobic Interaction Chromatography (HIC-HPLC), UPLC-Q-TOF-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Stability (% Payload Shed after 14 days) | ~3.8% | Incubation in human plasma followed by LC-MS analysis |
| This table presents representative characterization data for an anti-HER2 ADC, providing a benchmark for ADCs developed with thiol-based conjugation strategies.[5] |
Table 3: In Vitro Cytotoxicity of an Anti-HER2 ADC against Various Cancer Cell Lines[5]
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 0.8 |
| SK-OV-3 | High | 1.2 |
| NCI-N87 | High | 1.0 |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate (e.g., Thiol-PEG3-Acid Linker)
This protocol outlines the activation of a Thiol-PEG3-acid linker and its conjugation to an amine-containing cytotoxic drug.
Materials:
-
Thiol-PEG3-acid linker
-
Amine-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Activation of the Linker:
-
Dissolve the Thiol-PEG3-acid linker, DCC, and NHS in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester-activated linker.
-
-
Conjugation to the Drug:
-
In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.
-
Add DIPEA to the drug solution to act as a base.
-
Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.[5]
-
-
Purification:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.[5]
-
Protocol 2: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4 containing 1 mM EDTA
-
Desalting column
Procedure:
-
Prepare the antibody solution to the desired concentration in PBS with 1 mM EDTA.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).[5]
-
Incubate the reaction at 37°C for 1-2 hours.[5]
-
Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.[5]
Protocol 3: Antibody-Drug Conjugation
This protocol details the conjugation of the purified drug-linker construct to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 2
-
Purified drug-linker conjugate from Protocol 1
-
Co-solvent (e.g., DMSO)
-
PBS, pH 7.4 with 1 mM EDTA
-
N-acetylcysteine (to quench the reaction)
Procedure:
-
Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.[5]
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.[5]
-
Allow the reaction to proceed at room temperature for 1-4 hours.[5]
-
Quench the reaction by adding an excess of N-acetylcysteine.[5]
-
Purify the ADC using a suitable method, such as size exclusion chromatography or dialysis, to remove unconjugated drug-linker and other small molecules.
Protocol 4: ADC Characterization - DAR Determination by HIC-HPLC
This protocol describes the determination of the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC
-
HIC-HPLC system with a suitable column
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
-
UV detector
Procedure:
-
Equilibrate the HIC column with the starting mobile phase conditions.
-
Inject the purified ADC onto the column.
-
Elute the different ADC species (e.g., DAR 0, 2, 4, 6, 8) using a decreasing salt gradient.[5]
-
Monitor the elution profile at 280 nm.[5]
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.[5]
Protocol 5: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the in vitro potency (IC50) of the synthesized ADC.
Materials:
-
Cancer cell lines with varying target antigen expression
-
Cell culture medium and supplements
-
Synthesized ADC, naked antibody, and free drug
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium.[5]
-
Replace the medium in the wells with the different drug/antibody concentrations.
-
Incubate the plates for 72-120 hours.[5]
-
Add MTT solution to each well and incubate for 4 hours.[5]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Read the absorbance at 570 nm.[5]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[5]
Visualizations
Caption: Workflow for ADC synthesis using a PEG3 linker.
Caption: General mechanism of action for an ADC.
References
Application Notes and Protocols for N3-PEG3-CH2CH2-Boc in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG3-CH2CH2-Boc is a bifunctional linker that is increasingly utilized in solid-phase synthesis for the development of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker features a terminal azide (B81097) (N3) group, a triethylene glycol (PEG3) spacer, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[4][5] The Boc group provides a temporary protecting group for the amine, allowing for its selective deprotection and subsequent coupling reactions in a controlled, stepwise manner on a solid support.[6][7] The azide functionality serves as a versatile handle for "click chemistry," enabling the efficient and specific conjugation of the synthesized molecule to other entities bearing an alkyne group.[8][9]
These application notes provide detailed protocols for the use of this compound in solid-phase synthesis, covering immobilization, chain elongation, on-resin modification via click chemistry, and final cleavage from the solid support.
Application Notes
The use of this compound in solid-phase synthesis offers a modular approach to the construction of complex molecules. The workflow typically begins with the immobilization of the linker onto a solid support, followed by the systematic elongation of a molecular chain from the deprotected amine. The terminal azide group can then be modified at any stage of the synthesis or after cleavage from the resin.
Key Features:
-
Boc-Protected Amine: The Boc group is labile to acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), allowing for the selective deprotection of the amine without cleaving the molecule from acid-sensitive resins.[6][7]
-
PEG Spacer: The hydrophilic PEG3 spacer can improve the solubility of hydrophobic molecules, reduce aggregation, and potentially decrease the immunogenicity of the final product.[4][5]
-
Azide Functionality: The azide group is stable under standard solid-phase synthesis conditions and can be specifically reacted with an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9] This bioorthogonal reaction allows for the late-stage functionalization of the synthesized molecule.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase synthesis. Optimization may be required depending on the specific molecule being synthesized and the solid support used.
Protocol 1: Immobilization of this compound onto a Carboxyl-Functionalized Resin
This protocol describes the initial attachment of the linker to a resin bearing carboxylic acid groups.
Materials:
-
Carboxyl-functionalized resin (e.g., Merrifield resin, Wang resin)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the carboxyl-functionalized resin in DCM or DMF for 1-2 hours in a reaction vessel.
-
Boc Deprotection of Linker:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA.
-
Dissolve the deprotected linker in DMF.
-
-
Activation of Resin Carboxyl Groups:
-
Wash the swollen resin with DMF.
-
Add a solution of coupling reagent (e.g., 2-4 equivalents of HBTU/HOBt) and DIPEA (4-6 equivalents) in DMF to the resin.
-
Agitate for 15-30 minutes at room temperature.
-
-
Coupling of Linker to Resin:
-
Add the solution of the deprotected linker (2-4 equivalents) to the activated resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Boc Deprotection and Coupling
This protocol outlines the cycle for elongating a molecule from the immobilized linker.
Materials:
-
Resin with immobilized N3-PEG3-CH2CH2-NH2
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
10% Diisopropylethylamine (DIPEA) in DMF (neutralization solution)
-
Boc-protected building block (e.g., Boc-amino acid)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DCM, DMF
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Filter and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DMF (2x, 5 minutes each).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling:
-
Pre-activate the Boc-protected building block (2-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF for 15 minutes.
-
Add the activated building block solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Filter the resin and wash with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 1-5 for each subsequent building block.
Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to modify the azide group of the linker while it is on the solid support.[8]
Materials:
-
Resin-bound molecule with a terminal azide group
-
Alkyne-containing molecule
-
Copper(I) bromide (CuBr)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M aqueous ascorbic acid solution
-
2,6-Lutidine
-
Diisopropylethylamine (DIPEA)
-
Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DCM for 10 minutes.
-
Solvent Exchange: Remove DCM and add DMSO that has been degassed by bubbling with nitrogen for at least 10 minutes.
-
Catalyst Preparation: In a separate vial, dissolve CuBr (1 equivalent based on resin loading) in the degassed DMSO.
-
Reaction Setup:
-
Add the CuBr solution to the resin.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.
-
-
Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.
-
Washing:
-
Filter the resin.
-
Wash with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).
-
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Dry, resin-bound final product
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
-
Resin Removal: Filter the reaction mixture to separate the resin from the cleavage solution containing the product.
-
Washing: Wash the resin with additional TFA.
-
Precipitation:
-
Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether.
-
A precipitate of the final product should form.
-
-
Isolation:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether.
-
-
Drying: Dry the product under vacuum.
Data Presentation
| Parameter | Boc Deprotection | Coupling | On-Resin CuAAC | Cleavage |
| Reagents | 50% TFA in DCM | Boc-AA, HBTU, DIPEA | Alkyne, CuBr, Ascorbic Acid, 2,6-Lutidine, DIPEA | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Solvent | DCM | DMF | DMSO | TFA |
| Equivalents | N/A | 2-4 eq. Boc-AA, 2-4 eq. HBTU, 4-6 eq. DIPEA | 1 eq. CuBr, 1 eq. Ascorbic Acid, 10 eq. 2,6-Lutidine, 10 eq. DIPEA | N/A |
| Reaction Time | 30 minutes | 1-2 hours | 16-18 hours | 2-4 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Expected Yield | >99% (qualitative) | >95% (per step) | High (qualitative) | Variable (sequence dependent) |
| Purity | High | High | High | Variable (requires purification) |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for solid-phase synthesis using this compound.
Boc Deprotection and Coupling Cycle Diagram
Caption: The iterative cycle of Boc deprotection and amino acid coupling.
On-Resin Click Chemistry Diagram
Caption: Schematic of the on-resin copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. alfagen.com.tr [alfagen.com.tr]
- 2. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
Application Note: Analytical Techniques for the Characterization of N3-PEG3-CH2CH2-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
N3-PEG3-CH2CH2-Boc is a heterobifunctional linker molecule widely used in bioconjugation, proteomics (as a PROTAC linker), and drug delivery systems.[1] Its structure incorporates three key functional components: a terminal azide (B81097) (N3) group for click chemistry reactions, a tri-polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled, sequential conjugation.[1] Accurate characterization of this linker is critical to ensure the identity, purity, and consistency of the final conjugated products. This document provides detailed protocols and comparative data for the primary analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular backbone and the integrity of the terminal functional groups.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[3] The choice of solvent should be based on the sample's solubility.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Scans: 16-32 scans.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay: 1-2 seconds.[3]
-
-
¹³C NMR Acquisition:
-
Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Technique: A proton-decoupled experiment is standard.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts (δ) to expected values for the structure.
Data Presentation: Expected NMR Signals
The following tables summarize the expected chemical shifts for this compound.
Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (-C(CH₃)₃) | ~1.44 | Singlet | 9H |
| b (-CH₂-NHBoc) | ~3.25 | Quartet | 2H |
| c (-CH₂-CH₂-NHBoc) | ~1.75 | Quintet | 2H |
| d (N₃-CH₂-) | ~3.38 | Triplet | 2H |
| e-j (-O-CH₂-CH₂-O-) | ~3.65 | Multiplet | 10H |
Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| a (-C(CH₃)₃) | ~28.4 |
| b (-C(CH₃)₃) | ~79.0 |
| c (Carbamate C=O) | ~156.0 |
| d (PEG Backbone Carbons) | ~70.0 - 70.6 |
| e (N₃-CH₂-) | ~50.6 |
| f (-CH₂-NHBoc) | ~40.1 |
| g (-CH₂-CH₂-NHBoc) | ~29.5 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound linker, providing definitive confirmation of its identity.[2] Electrospray Ionization (ESI) is the preferred method for this type of molecule.[2][4]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol (B129727) or acetonitrile.[5] Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water, often with 0.1% formic acid to promote protonation.[4][5]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, coupled to an ESI source.[2]
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Set the acquisition range to scan from m/z 100 to 1000.
-
Analysis: The sample can be introduced via direct infusion or through an LC system.
-
-
Data Analysis: Identify the molecular ion peak. For ESI, this will typically be an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or potassium [M+K]⁺.[4] Note that the Boc group can sometimes undergo fragmentation, leading to a characteristic loss.[6][7]
Data Presentation: Expected Mass-to-Charge Ratios
Table 3: Expected m/z Values for this compound (Molecular Formula: C₁₃H₂₅N₃O₅, Exact Mass: 303.18)
| Ion Species | Expected m/z |
| [M+H]⁺ | 304.19 |
| [M+Na]⁺ | 326.17 |
| [M+K]⁺ | 342.14 |
| [M-Boc+H]⁺ | 204.14 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the this compound product and quantifying any related impurities.[][9] A reversed-phase (RP-HPLC) method is typically employed.[2][9]
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[2]
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[2]
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is a common starting point.[2][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV absorbance at 214 nm.[2]
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main product by the total area of all peaks. A typical purity specification for this type of reagent is >95%.[9]
Data Presentation: Typical HPLC Method Parameters
Table 4: Summary of a Typical RP-HPLC Method
| Parameter | Condition |
| Technique | Reversed-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Primary Output | Purity (%), Retention Time (min) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the this compound molecule.[2]
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR, a small amount of the neat sample (liquid or solid) is placed directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
Table 5: Key FTIR Frequencies for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch | ~2100 | Strong, Sharp |
| Carbamate (Boc, C=O) | Stretch | ~1690 | Strong |
| C-H (Alkyl) | Stretch | 2850-3000 | Strong |
| C-O (Ether/PEG) | Stretch | ~1100 | Strong |
| N-H (Carbamate) | Bend | ~1520 | Moderate |
Visualized Workflows and Structures
The following diagrams illustrate the characterization workflow and molecular structure.
Caption: Structure and general analytical workflow for this compound.
Caption: Detailed workflow for LC-MS analysis of this compound.
References
- 1. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N3-PEG3-CH2CH2-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG3-CH2CH2-Boc is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker is composed of three key functional components: an azide (B81097) group (N3) for bioorthogonal conjugation, a short polyethylene (B3416737) glycol (PEG) spacer (PEG3), and a Boc-protected amine (NHBoc). This unique structure allows for a controlled and sequential conjugation strategy, making it a valuable tool in the precise assembly of complex biomolecules.
The PEG spacer enhances the solubility and stability of the resulting conjugate, which can improve its pharmacokinetic profile.[1] The azide functionality allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for attaching the linker to a targeting moiety (e.g., an antibody) or a cytotoxic payload.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine provides a stable handle that can be selectively removed under acidic conditions to reveal a primary amine, enabling subsequent conjugation steps.[4][5]
These application notes provide detailed protocols for the use of this compound in the synthesis of ADCs, methods for their characterization, and assays for evaluating their efficacy.
Data Presentation
The performance of antibody-drug conjugates is significantly influenced by the linker connecting the antibody to the cytotoxic payload. The following tables summarize key quantitative data for ADCs developed with short PEG linkers, providing a comparative overview of their characteristics.
Table 1: In Vitro Cytotoxicity of HER2-Targeted Antibody-Drug Conjugates with PEG Linkers
| Cell Line | HER2 Expression | Linker-Payload | IC50 (nM) | Reference |
| BT-474 | High | PEG4-MMAE | 0.8 | [6] |
| NCI-N87 | High | PEG4-MMAE | 1.2 | [6] |
| SK-BR-3 | High | PEG8-MMAE | 0.5 | [7] |
| MCF-7 | Low | PEG4-MMAE | >100 | [8] |
Table 2: Pharmacokinetic Parameters of PEGylated Antibodies in Preclinical Models
| Antibody Conjugate | PEG Linker Length | Half-life (t½) in hours | Clearance (mL/hr/kg) | Animal Model | Reference |
| Trastuzumab | PEG8 | 68.3 | 0.25 | Mouse | [9] |
| Affibody-MMAE | PEG4K | 0.82 | - | Mouse | [6] |
| Affibody-MMAE | PEG10K | 3.66 | - | Mouse | [6] |
Table 3: In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ZHER2-PEG10K-MMAE | NCI-N87 Gastric Cancer | 0.6 mg/kg, every 3 days, 4 doses | ~80 | [6] |
| ZHER2-PEG4K-MMAE | NCI-N87 Gastric Cancer | 0.6 mg/kg, every 3 days, 4 doses | ~60 | [6] |
Signaling Pathways in Targeted Drug Delivery
Targeted drug delivery often aims to disrupt specific signaling pathways that are dysregulated in cancer cells. Two of the most well-characterized pathways are mediated by the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[10][11] In many cancers, HER2 is overexpressed, leading to uncontrolled cell growth. ADCs targeting HER2 deliver cytotoxic payloads directly to these cancer cells, inducing apoptosis and inhibiting tumor growth.[12]
EGFR Signaling Pathway
Similar to HER2, EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[13][14] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling through the MAPK, PI3K/Akt, and JAK/STAT pathways.[15] Overexpression or activating mutations of EGFR are common in various cancers, making it an attractive target for ADCs.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using the this compound linker. Optimization of specific reaction conditions may be necessary depending on the antibody, payload, and other reagents used.
Workflow for ADC Synthesis and Characterization
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation to a payload.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (N3-PEG3-CH2CH2-NH2 as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody Conjugation
This protocol outlines the conjugation of an azide-functionalized payload-linker construct to an alkyne-modified antibody.
-
Materials:
-
Alkyne-modified antibody
-
Azide-functionalized payload-linker
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving the payload-linker
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the azide-functionalized payload-linker in DMSO or DMF to a desired concentration.
-
-
Copper-Ligand Complex Formation:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody in PBS with the azide-functionalized payload-linker. The molar ratio of payload-linker to antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized (typically ranging from 4:1 to 10:1).
-
Add the pre-formed copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using an SEC column (e.g., Sephadex G-25) to remove unreacted payload-linker and other small molecules.
-
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law, correcting for the absorbance of the payload at 280 nm and the antibody at the payload's maximum absorbance.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The relative peak areas of the different species (DAR 0, 2, 4, etc.) can be used to calculate the average DAR.[16][17]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits (light and heavy chains after reduction), allowing for precise determination of the DAR and identification of different drug-loaded species.
-
-
Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the final ADC product. A single, sharp peak corresponding to the monomeric ADC indicates high purity.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC under reducing and non-reducing conditions to confirm conjugation and assess purity.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the ADC's potency in killing cancer cells that express the target antigen.
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT or other cell viability reagent
-
Plate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[18]
-
Protocol 5: Antibody Internalization Assay
This assay is used to confirm that the ADC is internalized by the target cells upon binding to the antigen.
-
Materials:
-
Target antigen-positive cells
-
Fluorescently labeled ADC or antibody
-
Confocal microscope or flow cytometer
-
Trypan blue or other quenching agent (for flow cytometry)
-
-
Procedure (Confocal Microscopy):
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Treat the cells with the fluorescently labeled ADC for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, wash the cells with cold PBS to remove unbound ADC.
-
Fix and permeabilize the cells if intracellular staining is desired.
-
Image the cells using a confocal microscope to visualize the localization of the ADC. Internalization is confirmed by the presence of fluorescent signal inside the cells.[19]
-
-
Procedure (Flow Cytometry):
-
Incubate cells with the fluorescently labeled ADC at 37°C for various time points.
-
At each time point, place the cells on ice and wash with cold PBS.
-
Add a quenching agent like trypan blue to the cells to quench the fluorescence of the ADC that is bound to the cell surface but not internalized.
-
Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.[11]
-
Conclusion
The this compound linker offers a versatile and efficient platform for the construction of targeted drug delivery systems. Its well-defined structure allows for precise control over the conjugation process, leading to more homogeneous and well-characterized bioconjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively utilize this linker in their efforts to create novel and more effective targeted therapies. Careful optimization of each step, from synthesis to in vitro evaluation, is crucial for the successful development of potent and safe drug delivery vehicles.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Developing Cell-Permeable PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding to a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] The linker is a critical component that significantly influences the efficacy and drug-like properties of the PROTAC, including its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4][5][6]
Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique ability to impart a balance of flexibility and hydrophilicity.[2][6][7] This often addresses the challenge of the large and lipophilic nature of PROTAC molecules, which can otherwise lead to poor solubility and limited cell permeability.[2][8] This document provides detailed application notes and protocols for the development of cell-permeable PROTACs utilizing PEG linkers, including quantitative data on the impact of linker length, experimental methodologies, and visual guides to key processes.
The Role of PEG Linkers in PROTAC Design
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC development:
-
Enhanced Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of often lipophilic PROTAC molecules.[4][6][9]
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations.[2][4] This "chameleonic" behavior can shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[2][10] However, excessive PEGylation can decrease cellular uptake, necessitating empirical optimization of the PEG chain length for each PROTAC system.[2][8]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][6]
Data Presentation: Impact of PEG Linker Length on PROTAC Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical and biological properties of PROTACs.
Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC A | Alkyl Chain | 780 | 5.2 | 180 | 4 | 10 |
| PROTAC B | PEG2 | 824 | 4.8 | 198 | 4 | 12 |
| PROTAC C | PEG4 | 912 | 4.1 | 234 | 4 | 16 |
| PROTAC D | PEG6 | 1000 | 3.4 | 270 | 4 | 20 |
Data compiled from publicly available research and is for illustrative purposes.[2] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Biological Activity of BRD4-Targeting PROTACs with Different PEG Linkers
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 25 |
| PEG5 | 15 | >98 | 3.1 | 30 |
| PEG6 | 30 | 92 | 2.8 | 22 |
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[11] DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of a PROTAC with a PEG Linker via Amide Coupling
This protocol describes a general two-step synthesis of a PROTAC using an amine-functionalized E3 ligase ligand, a bifunctional PEG linker with a carboxylic acid and a protected amine, and a POI ligand with a carboxylic acid.
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)
-
Bifunctional PEG linker (e.g., Cbz-NH-PEGn-COOH)[5]
-
POI ligand with a carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Solvents for purification (e.g., acetonitrile, water, methanol)
-
Preparative HPLC system
-
LC-MS system
Procedure:
Step 1: Coupling of E3 Ligase Ligand to PEG Linker
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.
Step 2: Deprotection of the Linker's Amine Group
-
If using a Cbz-protected linker, dissolve the purified intermediate in a suitable solvent (e.g., methanol).
-
Add Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
If using a Boc-protected linker, dissolve the intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.
Step 3: Coupling of POI Ligand to the Deprotected Intermediate
-
Dissolve the deprotected E3 ligase-linker intermediate (1.0 eq) and the POI ligand with a carboxylic acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to evaluate the passive permeability of compounds across an artificial lipid membrane, serving as a model for gastrointestinal absorption or blood-brain barrier penetration.[12][13][14]
Materials:
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Donor Plate:
-
Add the PROTAC stock solution to PBS to achieve the desired final concentration (typically with a final DMSO concentration of ≤1%).
-
Pipette the PROTAC solution into the wells of the donor plate.
-
-
Prepare the Artificial Membrane:
-
Carefully coat the filter membrane of the donor plate with the phospholipid solution (e.g., 5 µL per well).
-
-
Prepare the Acceptor Plate:
-
Fill the wells of the acceptor plate with PBS.
-
-
Assemble the PAMPA Sandwich:
-
Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate the Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where:
-
Vd is the volume of the donor well
-
Va is the volume of the acceptor well
-
A is the area of the filter membrane
-
t is the incubation time
-
[C]a is the concentration of the compound in the acceptor well
-
[C]eq is the equilibrium concentration, calculated as ([C]d * Vd + [C]a * Va) / (Vd + Va)
-
[C]d is the concentration of the compound in the donor well at the end of the incubation
-
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Chemical synthesis workflow for a PROTAC with a PEG linker.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Permeability Assay - Profacgen [profacgen.com]
Application Notes and Protocols for Bioconjugation using N3-PEG3-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG3-CH2CH2-Boc is a heterobifunctional linker designed for advanced bioconjugation applications.[1][2] It incorporates a terminal azide (B81097) (N3) group for click chemistry reactions and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. The three-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecules.[3] This linker is particularly valuable in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5][6]
The azide functionality allows for highly efficient and specific ligation to alkyne-modified molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] The Boc-protected amine provides an orthogonal handle for conjugation to molecules bearing carboxylic acids or activated esters.[7] This dual functionality enables a controlled, stepwise approach to the synthesis of complex bioconjugates.
Core Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to an antibody or other targeting ligand.[4][6]
-
PROTAC Synthesis: It can serve as a bridge to connect a target protein-binding ligand with an E3 ubiquitin ligase ligand.[1][5][8]
-
Peptide Modification: The linker can be used to create branched peptide structures.
-
Surface Functionalization: It is suitable for modifying surfaces with multiple reactive groups.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H25N3O5 |
| Molecular Weight | 303.35 g/mol |
| Appearance | Colorless to slightly yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
This section details a two-stage bioconjugation workflow involving the deprotection of the Boc group followed by conjugation of the resulting amine, and a subsequent click chemistry reaction using the azide group.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies or LC-MS
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.[7]
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]
-
To ensure complete removal of TFA, co-evaporate the residue with DCM three times.[7]
-
For a neutral amine product, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, N3-PEG3-CH2CH2-NH2.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Reaction Time | 1 - 2 hours | [7] |
| Reaction Temperature | Room Temperature | [7] |
| Typical Yield | >95% | [10] |
Protocol 2: Amide Bond Formation with the Deprotected Linker
This protocol outlines the coupling of the deprotected N3-PEG3-CH2CH2-NH2 to a molecule containing a carboxylic acid.
Materials:
-
Deprotected linker (N3-PEG3-CH2CH2-NH2)
-
Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.[9]
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add DIPEA (2 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
Quantitative Data for Amide Coupling:
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.2 eq.), NHS (1.2 eq.) | Molar equivalents relative to the carboxylic acid. |
| Conjugation pH | 7.2 - 8.5 | Optimal for amine reactivity. |
| Reaction Time | 4 - 12 hours | Can be optimized based on reactants. |
| Reaction Temperature | Room Temperature | Gentle agitation is recommended. |
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized conjugate and an alkyne-containing molecule.
Materials:
-
Azide-functionalized conjugate from Protocol 2
-
Alkyne-containing molecule (e.g., a drug, fluorophore, or targeting ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO or DMF
Procedure:
-
Dissolve the azide-functionalized conjugate in an aqueous buffer.
-
Dissolve the alkyne-containing molecule in DMSO or DMF to prepare a stock solution.
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).[11]
-
Prepare a premixed solution of CuSO₄ and THPTA (e.g., 20 mM CuSO₄ and 50 mM THPTA).[11]
-
In a reaction tube, combine the azide-functionalized conjugate, the alkyne-containing molecule (typically in 2-5 fold molar excess), and the CuSO₄/THPTA solution.
-
Initiate the reaction by adding the sodium ascorbate solution.[12]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugates).
-
Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
Quantitative Data for CuAAC Reaction:
| Parameter | Value | Reference |
| Molar Excess of Alkyne | 2 - 10 fold | [13] |
| Copper(I) Source | CuSO₄ with sodium ascorbate | [11] |
| Ligand | THPTA (for aqueous media) | [12] |
| Reaction Time | 1 - 4 hours | [14] |
| Reaction Temperature | Room Temperature | [14] |
| Typical Yield | >90% | [14] |
Visualizations
Experimental Workflow
Caption: Workflow for a two-stage bioconjugation using this compound.
PROTAC Synthesis Logical Pathway
Caption: Logical pathway for the synthesis of a PROTAC using this compound.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ADC Linker | 252881-73-5 - PHMO [phmo.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alfagen.com.tr [alfagen.com.tr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. genelink.com [genelink.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Characterization of N3-PEG3-CH2CH2-Boc
Introduction
N3-PEG3-CH2CH2-Boc (CAS No: 252881-73-5) is a heterobifunctional linker molecule widely utilized in the fields of drug delivery and chemical biology.[1][2] It incorporates three key functional components: an azide (B81097) (N3) group for click chemistry, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation following deprotection.[3][4] This linker is integral to the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3]
Accurate structural confirmation and purity assessment of this linker are critical to ensure the successful synthesis and efficacy of the final bioconjugate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the comprehensive characterization of this compound. This document provides detailed protocols for the analysis of this molecule using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).
Molecular Structure
The assumed structure for this compound is tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. For PEGylated molecules, deuterated chloroform (B151607) (CDCl₃) is a common solvent, though DMSO-d₆ can also be used and may offer advantages in resolving hydroxyl peaks if hydrolysis is a concern.[5][6]
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound based on typical values for similar structural motifs.[6][7][8]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.10 | br s | 1H | NH -Boc |
| ~3.65 | m | 8H | -O-CH₂ -CH₂ -O- (PEG Backbone) |
| ~3.58 | t | 2H | -O-CH₂ -CH₂-NHBoc |
| ~3.38 | t | 2H | N₃-CH₂ -CH₂-O- |
| ~3.31 | q | 2H | -O-CH₂-CH₂ -NHBoc |
| 1.44 | s | 9H | -C(CH₃ )₃ (Boc) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 156.0 | C =O (Boc Urethane) |
| 79.2 | -C (CH₃)₃ (Boc) |
| 70.0 - 70.6 | -O-C H₂-C H₂-O- (PEG Backbone) |
| 70.1 | -O-C H₂-CH₂-NHBoc |
| 50.7 | N₃-C H₂-CH₂-O- |
| 40.4 | -O-CH₂-C H₂-NHBoc |
| 28.4 | -C(C H₃)₃ (Boc) |
Mass Spectrometry (MS) Analysis
Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing PEGylated molecules as it is a "soft" ionization technique that minimizes fragmentation, allowing for the determination of the molecular weight of the intact molecule.[9][10] Analysis is typically performed in positive ion mode, where the molecule is detected as adducts with protons ([M+H]⁺) or alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[11]
Expected Mass Spectrometry Data
Table 3: Expected Ions in ESI-MS
| Ion Formula | Description | Calculated m/z |
|---|---|---|
| [C₁₃H₂₆N₄O₅ + H]⁺ | Protonated Molecule | 319.19 |
| [C₁₃H₂₆N₄O₅ + Na]⁺ | Sodiated Adduct | 341.18 |
| [C₁₃H₂₆N₄O₅ + K]⁺ | Potassiated Adduct | 357.15 |
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through controlled fragmentation. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da).[12][13] The PEG chain can also fragment via the characteristic loss of ethylene (B1197577) oxide units (44 Da).
Protocols
The following section provides detailed protocols for sample preparation and analysis.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.[14]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube securely and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Protocol 2: ESI-MS Sample Preparation and Acquisition
This protocol details the preparation and analysis of the sample by ESI-MS.[15][16]
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or acetonitrile.
-
Perform a serial dilution to create a final working solution of approximately 10 µg/mL. The final solvent should be compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[15]
-
Filter the final solution through a 0.22 µm syringe filter if any particulates are visible.
-
-
Instrument Setup (Example on a Q-TOF Mass Spectrometer):
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source to positive ion mode.
-
Set the capillary voltage to approximately 3.5 kV.
-
Set the drying gas (N₂) flow to 8 L/min and the gas temperature to 300 °C.
-
Optimize the fragmentor voltage to minimize in-source fragmentation.
-
-
MS Acquisition (Full Scan):
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 100-1000 to observe the expected [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.
-
-
MS/MS Acquisition (Fragmentation Analysis):
-
Perform a product ion scan by selecting the [M+H]⁺ precursor ion (m/z 319.19) in the first quadrupole.
-
Apply collision energy (e.g., 10-30 eV) in the collision cell to induce fragmentation.
-
Scan the second mass analyzer to detect the resulting fragment ions.
-
References
- 1. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound - CAS:252881-73-5 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Mastering ESI Analysis: A Comprehensive Guide [cryptobae.com]
Application Notes and Protocols for In Vitro Assessment of Linker Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. The ideal linker is stable in systemic circulation to prevent premature release of the cytotoxic payload and is efficiently cleaved to release the drug upon reaching the target tumor cells. Therefore, rigorous in vitro assessment of linker cleavage is a cornerstone of ADC development. These application notes provide detailed protocols for key in vitro assays to evaluate the stability and cleavage characteristics of different linker types.
The three primary categories of cleavable linkers addressed in these protocols are:
-
Protease-Sensitive Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by lysosomal proteases like cathepsins, which are often overexpressed in tumor cells.
-
pH-Sensitive Linkers: Linkers such as hydrazones are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Glutathione-Sensitive Linkers: These linkers typically contain a disulfide bond that is stable in the bloodstream but is readily reduced and cleaved in the cytoplasm of tumor cells, where the concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) compared to the extracellular environment (~5 µM).[1][]
Section 1: Comparative In Vitro Stability and Cleavage Data
The selection of a linker technology significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different cleavable linker types in various in vitro assays.[3]
Table 1: Stability of Cleavable Linkers in Plasma
| Linker Type | Specific Linker Example | Species | Incubation Time | % Intact ADC Remaining | Analytical Method |
| Protease-Sensitive | Val-Cit-PABC-MMAE | Human | 28 days | >95% | LC-MS |
| Protease-Sensitive | Val-Cit-PABC-MMAF | Mouse | 14 days | <5% | LC-MS |
| pH-Sensitive | Hydrazone | Human | 24 hours | ~98% (at pH 7.4) | HPLC |
| Glutathione-Sensitive | Hindered Disulfide | Human | 10 days | >90% | LC-MS |
Data compiled from multiple sources and experimental conditions may vary.[4][5][6][7]
Table 2: Enzyme-Mediated Cleavage of Protease-Sensitive Linkers
| Linker Sequence | Enzyme | Incubation Time | % Payload Release | Analytical Method |
| Val-Cit | Cathepsin B | 4 hours | >90% | LC-MS |
| Val-Ala | Cathepsin B | 4 hours | ~50% of Val-Cit cleavage rate | LC-MS |
| GGFG | Cathepsin L | 72 hours | ~100% | LC-MS |
Cleavage rates are highly dependent on the specific ADC, payload, and assay conditions.[8][9][10]
Table 3: pH-Mediated Hydrolysis of pH-Sensitive Linkers
| Linker Type | pH | Half-life (t½) | Analytical Method |
| Acyl Hydrazone | 5.0 | ~2.4 minutes | HPLC |
| Acyl Hydrazone | 7.4 | >2 hours | HPLC |
| Spiro Diorthoester | 5.0 | ~4.5 hours | Fluorescence |
Hydrolysis kinetics are influenced by the specific chemical structure of the hydrazone and substituents.[11]
Table 4: Glutathione-Mediated Cleavage of Disulfide Linkers
| Linker Type | Glutathione (GSH) Concentration | Incubation Time | % Payload Release | Analytical Method |
| Hindered Disulfide | 5 mM | 3 hours | ~50% | Gel Electrophoresis |
| Azobenzene-containing | 10 mM | 24 hours | Significant | Fluorimetry |
Cleavage efficiency is dependent on steric hindrance around the disulfide bond and the specific assay conditions.[12][]
Section 2: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol describes a general method to assess the stability of an ADC and the rate of payload deconjugation in plasma over time.
Objective: To determine the stability of the linker and the rate of premature payload release in a simulated circulatory environment.
Workflow Diagram:
Caption: Workflow for assessing ADC stability in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, mouse, rat), anticoagulated with EDTA or heparin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Immuno-affinity capture reagents (e.g., Protein A/G magnetic beads or columns)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS and/or RP-HPLC system
Procedure:
-
Preparation:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration of approximately 1 mg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately place the aliquot on ice or flash-freeze to stop any further reaction.
-
-
Sample Processing for DAR Analysis:
-
For each time point, capture the ADC from the plasma sample using an appropriate immuno-affinity method (e.g., Protein A/G beads).
-
Wash the captured ADC with cold PBS to remove unbound plasma proteins.
-
Elute the ADC from the affinity matrix using an elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
-
Sample Processing for Free Payload Analysis:
-
To quantify the released payload, precipitate the plasma proteins from an aliquot of the incubation mixture using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted and neutralized ADC samples by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species.[14][15]
-
Analyze the supernatant containing the free payload by RP-HPLC or LC-MS to quantify the concentration of the released drug.[16][17]
-
-
Data Interpretation:
-
Calculate the percentage of intact ADC remaining at each time point or plot the average DAR over time to determine the plasma stability of the ADC.
-
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by the lysosomal protease Cathepsin B.
Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B.
Workflow Diagram:
Caption: Workflow for Cathepsin B-mediated cleavage assay.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol (B142953) (DTT))[8]
-
Quenching Solution (e.g., 2% formic acid)
-
LC-MS/MS or RP-HPLC system
Procedure:
-
Preparation:
-
Prepare a stock solution of the ADC in the assay buffer.
-
Prepare a working solution of recombinant human Cathepsin B in the assay buffer. Keep on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution and assay buffer. Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the Cathepsin B working solution.
-
The final reaction may contain, for example, 1 µM ADC and 20 nM Cathepsin B.[18]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[19]
-
Immediately stop the reaction by adding the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by RP-HPLC or LC-MS/MS to separate and quantify the amount of released payload and the remaining intact ADC.
-
-
Data Interpretation:
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
Protocol 3: Lysosomal Cleavage Assay
This protocol describes a method to assess linker cleavage in a more physiologically relevant intracellular environment using isolated lysosomes or S9 fractions.
Objective: To evaluate the rate of payload release in the presence of a complex mixture of lysosomal enzymes.
Workflow Diagram:
Caption: Workflow for in vitro lysosomal cleavage assay.
Materials:
-
ADC
-
Isolated lysosomes (e.g., from rat liver) or human liver S9 fraction
-
Assay Buffer (e.g., 0.2 M sodium acetate, pH 4.7)[19]
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a solution of the ADC in the assay buffer.
-
Thaw the isolated lysosomes or S9 fraction on ice. Activate the lysosomes by incubating with DTT at 37°C for approximately 30 minutes.[19]
-
-
Reaction Setup:
-
Combine the ADC solution with the activated lysosomal fraction in a microcentrifuge tube.
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
-
Time-Course Sampling and Processing:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction and precipitate the proteins by adding cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Interpretation:
-
Plot the concentration of the released payload over time to determine the rate of cleavage in a lysosomal environment. An effective cleavable linker will show efficient payload release in the lysosomal fraction. For instance, some Val-Cit linkers can be cleaved rapidly, with over 80% digestion within 30 minutes in human liver lysosomes.[20]
-
Conclusion
The in vitro methods described in these application notes are essential tools for the characterization and selection of optimal linkers for ADC development. A thorough understanding of a linker's stability in plasma and its cleavage susceptibility under physiologically relevant conditions is critical for predicting its in vivo performance and ultimately for designing safe and effective ADCs. The provided protocols offer a starting point for these evaluations, and may require further optimization based on the specific characteristics of the ADC being investigated.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Practical Guide to Handling and Storing Azide-Containing Reagents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of azide-containing reagents, which are valued for their utility in bioconjugation, organic synthesis, and as preservatives, yet demand respect due to their potential hazards. These protocols and notes are designed to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.
Introduction to Azide (B81097) Hazards
Azide-containing reagents, including inorganic azides like sodium azide (NaN₃) and a wide array of organic azides, are energetic materials that can be sensitive to heat, shock, and friction.[1][2] A primary hazard is the formation of highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.[3][4] Additionally, azides can react with heavy metals, such as lead and copper often found in plumbing, to form dangerously explosive heavy metal azides.[4][5] Organic azides vary in stability, with their reactivity influenced by their molecular structure.[6]
Hazard Identification and Classification
A thorough risk assessment is mandatory before working with any azide-containing compound. The Safety Data Sheet (SDS) for the specific azide must be reviewed to understand its unique hazard profile.[7]
Health Hazards: Sodium azide is acutely toxic if swallowed, inhaled, or absorbed through the skin.[8] Exposure can lead to a rapid drop in blood pressure, dizziness, headache, and in severe cases, respiratory failure and death.[3][8]
Physical Hazards:
-
Explosion Risk: Both inorganic and organic azides can decompose explosively, especially when subjected to heat, shock, or friction.[1][2] The risk increases with the concentration of the azide and in the presence of initiators.
-
Formation of Explosive Compounds: Reaction with acids produces highly explosive hydrazoic acid.[3] Contact with metals like copper, lead, silver, and mercury can form shock-sensitive metal azides.[4][5] Halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) can form extremely unstable di- and tri-azidomethane.[9]
Quantitative Data Summary
Exposure Limits for Sodium Azide and Hydrazoic Acid
| Substance | Agency | Exposure Limit | Notes |
| Sodium Azide (as NaN₃) | NIOSH REL | C 0.3 mg/m³ | Skin |
| ACGIH TLV | C 0.29 mg/m³ | ||
| Hydrazoic Acid (as HN₃) | NIOSH REL | C 0.1 ppm | Skin |
| ACGIH TLV | C 0.11 ppm | ||
| C: Ceiling limit, which should not be exceeded at any time.[3][10][11] |
Stability Guidelines for Organic Azides
The stability of organic azides is a critical safety consideration. The following guidelines, based on the carbon-to-nitrogen ratio (C/N) and the "Rule of Six," help in assessing the potential hazard.
| C/N Ratio | Stability and Handling Recommendations |
| < 1 | Should never be isolated. Can be synthesized as a transient intermediate in solution at a maximum of 1 gram and as the limiting reagent.[5] |
| 1 to 3 | Can be synthesized and isolated in small quantities but should be used or quenched promptly. Store at low temperatures (e.g., -18°C) in the dark, as a solution with a concentration not exceeding 1 M.[2][12] |
| ≥ 3 | Generally considered the minimum ratio for isolating and storing in pure form (e.g., n-nonyl azide, C/N = 3, can be stored in quantities up to 20 grams).[5][9] |
The "Rule of Six" provides an alternative stability assessment: a molecule should have at least six carbon atoms for each energetic functional group (e.g., azide, nitro, diazo) to be considered relatively safe for handling.[6][12]
Experimental Protocols
Protocol for Handling Solid Sodium Azide
Objective: To safely weigh and transfer solid sodium azide.
Materials:
-
Sodium azide solid
-
Non-metallic (ceramic or plastic) spatula[13]
-
Weighing paper or boat
-
Tared, sealed container for transport
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE, including double gloves (nitrile), a lab coat, and safety goggles.[14] All manipulations of solid sodium azide must be performed in a certified chemical fume hood with the sash at the lowest possible working height.[7]
-
Designated Area: Establish a designated area within the fume hood for handling sodium azide.[15]
-
Weighing:
-
If the balance is inside the fume hood, proceed with weighing.
-
If the balance is outside the hood, tare a sealable container. In the fume hood, add the sodium azide powder to the container using a non-metallic spatula. Seal the container before removing it from the hood to weigh it.[15]
-
-
Transfer: Transfer the weighed sodium azide to the reaction vessel within the fume hood.
-
Cleanup: After use, decontaminate the spatula and work surface with a 70% ethanol (B145695) solution.[15] Dispose of all contaminated materials (weigh paper, gloves, etc.) as hazardous waste.[16]
Protocol for Quenching Sodium Azide Waste
Objective: To neutralize aqueous solutions of sodium azide before disposal. This procedure must be performed in a chemical fume hood.[17][18]
Materials:
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)[19][20]
-
2M Sulfuric acid (H₂SO₄)[19]
-
Three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet vented to the back of the fume hood.[17][18]
Procedure:
-
Setup: Place the aqueous azide waste into the three-necked flask and begin stirring. Ensure the azide concentration does not exceed 5%.[17][19]
-
Nitrite Addition: While stirring, add the 20% sodium nitrite solution. Use 1.5 g of sodium nitrite for every 1 g of sodium azide in the waste.[17][19][20]
-
Acidification (CRITICAL STEP): Slowly add 2M sulfuric acid dropwise from the addition funnel. The order of addition is crucial; adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid. [17][18] Continue adding acid until the evolution of gas (nitrogen and nitric oxide) ceases and the solution is acidic to litmus (B1172312) paper.[18][19]
-
Completion Test: Test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.[17][18] If the test is negative, add more sodium nitrite solution until a positive result is achieved.[19]
-
Disposal: Once the reaction is complete and the solution is neutralized (pH 6-9), it can be disposed of as regular aqueous waste, provided it contains no other hazardous materials. Always consult local EHS guidelines for final disposal.[18]
Protocol for Small-Scale Organic Azide Synthesis (Example: 1-Azidohexane)
Objective: To synthesize an aliphatic azide with appropriate safety precautions.
Materials:
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood and behind a blast shield, dissolve 1-bromohexane (1 equivalent) in DMF.[21]
-
Azide Addition: Carefully add sodium azide (1.2 equivalents) in small portions using a non-metallic spatula.[21]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor its progress by TLC.[21]
-
Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water.[21]
-
Extraction: Extract the aqueous layer three times with diethyl ether.[21]
-
Washing: Combine the organic layers and wash them three times with deionized water to remove residual DMF.[21]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[21]
-
Filtration: Gravity filter the solution to remove the drying agent.[21]
-
Solvent Removal (Caution): Do not concentrate the solution using a rotary evaporator unless the stability of the azide is well-established. [21] It is safest to use the azide solution directly in the next reaction step. If isolation is necessary and the azide is deemed stable, carefully remove the solvent under reduced pressure at a low temperature.[21]
Visualizations
Workflow for Handling Solid Sodium Azide
Caption: Workflow for the safe handling of solid sodium azide.
Decision Tree for Organic Azide Stability
Caption: Decision tree for assessing the stability of organic azides.
Sodium Azide Quenching Protocol Flowchart
Caption: Flowchart for the safe quenching of sodium azide waste.
Emergency Procedures
Spills
-
Small Spill (in a fume hood):
-
Alert others in the area.
-
Wear appropriate PPE, including double gloves.[22]
-
For liquid spills, cover with an absorbent material.[23]
-
For solid spills, cover with a paper towel and dampen with alkaline water (pH > 9) to prevent dust formation.[22][23] Do not sweep dry powder.[22]
-
Using non-metallic tools, collect the absorbed material and place it in a labeled, non-metallic hazardous waste container.[13][14]
-
Decontaminate the area with a soap and water solution (pH > 9) followed by 70% ethanol.[22][23]
-
-
Large Spill or Spill Outside a Fume Hood:
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[24]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[23]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.[24]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[23]
Storage and Incompatibility
-
Storage: Store azides in a cool, dry, well-ventilated area away from heat, light, shock, and pressure.[4][5] Containers should be tightly sealed and clearly labeled as "Acutely Toxic."[25] Do not store on metal shelves or in metal containers.[14]
-
Incompatibilities: Azides are incompatible with a wide range of chemicals. Avoid contact with:
Always store azide waste in a dedicated, clearly labeled, non-metallic container, separate from acidic waste.[12][16]
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Sodium Azide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 10. nj.gov [nj.gov]
- 11. quickzyme.com [quickzyme.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. ehso.d.umn.edu [ehso.d.umn.edu]
- 14. safety.duke.edu [safety.duke.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. Standard Operating Procedure for Sodium Azide [policies.unc.edu]
- 17. reddit.com [reddit.com]
- 18. unomaha.edu [unomaha.edu]
- 19. benchchem.com [benchchem.com]
- 20. chemistry.unm.edu [chemistry.unm.edu]
- 21. benchchem.com [benchchem.com]
- 22. research.wayne.edu [research.wayne.edu]
- 23. uthsc.edu [uthsc.edu]
- 24. campus.kennesaw.edu [campus.kennesaw.edu]
- 25. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length for efficient ternary complex formation and target degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][2] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1][3] The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4][] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][4][] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][2] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility and compatibility with biological systems, while more rigid structures, such as those containing piperazine (B1678402) or phenyl groups, can enhance conformational stability.[2][][7] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[3] Alkyl chains and PEG chains are the most common motifs due to their synthetic accessibility and flexibility.[][8]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because, at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][9] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1][7][9]
Troubleshooting Guides
Issue 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex. The linker is critical for the effective assembly of the Target-PROTAC-E3 Ligase complex.[9]
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[9] Systematically synthesize and test a series of PROTACs with varying linker lengths and rigidities.[7] |
| Unfavorable Ternary Complex Conformation | The linker might orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[9] Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly measure ternary complex formation and stability.[7] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility.[9] Modify the linker to balance hydrophilicity and lipophilicity, for example, by incorporating PEG units.[7] Confirm intracellular target engagement using assays like CETSA or NanoBRET.[7] |
| Suboptimal Linker Attachment Points | The connection points of the linker to the warhead and E3 ligase ligand are crucial for proper orientation.[7] If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[7] |
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" arises from the formation of unproductive binary complexes at high PROTAC concentrations, which reduces the efficiency of ternary complex formation.[9]
| Mitigation Strategy | Experimental Approach |
| Confirm the Hook Effect | Perform a wide dose-response experiment to clearly observe the bell-shaped curve characteristic of the hook effect.[7] |
| Enhance Ternary Complex Cooperativity | A highly cooperative PROTAC, where the formation of a binary complex promotes the binding of the third partner, can lessen the hook effect.[7] Linker optimization is key to achieving this positive cooperativity.[7] |
| Systematic Linker Modification | Systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[7] |
| Biophysical Measurement of Cooperativity | Utilize techniques like SPR to quantify the cooperativity of your PROTACs, providing a quantitative measure of ternary complex stability.[7][10] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[4]
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Key Findings |
| Estrogen Receptor α (ERα) | VHL | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[1][4][] A 16-atom chain length was found to be optimal.[11] |
| p38α | Cereblon | 15-17 | A linker length in this range was identified as the most effective for degradation.[1][4][12] |
Note: The optimal linker length can be influenced by the specific chemical composition and attachment points.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation, providing data on binding affinities and cooperativity.[1][10]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD). Cooperativity can be assessed by comparing the binding affinities of the binary and ternary complexes.[13]
3. NanoBRET™ Ternary Complex Formation Assay
This cell-based assay allows for the real-time measurement of ternary complex formation in live cells.[14]
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase fused to HaloTag® (energy acceptor) in cells.
-
Labeling: Label the HaloTag® fusion protein with a fluorescent ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Visualizations
Caption: The PROTAC mechanism of action, leading to target protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. Ternary Complex Formation [promega.sg]
Technical Support Center: CuAAC Reactions with N3-PEG3-CH2CH2-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using N3-PEG3-CH2CH2-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in this compound?
A1: The this compound molecule is a trifunctional linker used in bioconjugation and medicinal chemistry.
-
Azide (B81097) (N3): This functional group is one of the key reactants in the CuAAC "click" reaction, where it selectively reacts with a terminal alkyne.[1]
-
PEG3 (Polyethylene Glycol): The PEG linker enhances the water solubility of the molecule and any conjugate it forms.[2][3]
-
Boc (tert-butoxycarbonyl): This is a common protecting group for the terminal amine. It prevents the amine from participating in unwanted side reactions.[4] The Boc group is stable under most basic and nucleophilic conditions but can be removed with acid.[5][6]
Q2: Is the Boc protecting group stable under typical CuAAC reaction conditions?
A2: Yes, the Boc group is generally stable under the standard, near-neutral pH conditions used for CuAAC reactions.[6] It is resistant to the basic or nucleophilic environments sometimes employed and is not affected by the copper catalyst or the reducing agent (e.g., sodium ascorbate). However, it is sensitive to acidic conditions, which are typically used for its removal.[7][8]
Q3: Can the PEG linker participate in side reactions during the CuAAC process?
A3: Under standard CuAAC conditions, the polyethylene (B3416737) glycol (PEG) linker is chemically inert and does not typically participate in side reactions. Its primary role is to confer hydrophilicity to the molecule.[3]
Q4: What are the most common side reactions to be aware of in CuAAC reactions?
A4: The most prevalent side reaction is the oxidative homocoupling of the alkyne partner, often referred to as Glaser coupling, which leads to the formation of a symmetric diacetylene byproduct.[9][10] Another common issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, which can stall the reaction.[9] This is often caused by dissolved oxygen in the reaction mixture.[11]
Q5: How can I prevent oxidative damage to my biomolecules during CuAAC?
A5: Reactive oxygen species (ROS) can be generated during the reaction, potentially damaging sensitive substrates. To mitigate this, it is recommended to degas solvents to minimize oxygen exposure.[11] Additionally, using an accelerating ligand like THPTA can help protect against ROS.[12] The use of aminoguanidine (B1677879) as an additive can also help by intercepting deleterious byproducts formed from the oxidation of ascorbate (B8700270).[12][13]
Troubleshooting Guide
This guide addresses common problems encountered during CuAAC reactions with this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) by oxygen.[9] | Degas all solvents and solutions thoroughly before use. Work under an inert atmosphere (e.g., nitrogen or argon). Ensure your reducing agent (e.g., sodium ascorbate) is fresh.[10] |
| Inhibitory Components in Buffer: Buffers containing high concentrations of chloride (>0.2 M) or Tris can interfere with the copper catalyst.[11] | Use buffers such as phosphate (B84403), HEPES, or MOPS. If using a phosphate buffer, pre-mix the copper and ligand before adding to the reaction to avoid precipitation.[11] | |
| Poor Reagent Quality: The azide or alkyne starting materials may be impure or degraded. | Use high-purity reagents. If degradation is suspected, purify the starting materials.[14] | |
| Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction rate.[15] | Increase the reaction temperature or extend the reaction time.[15] Consider a less sterically hindered reaction partner if possible. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Oxidative dimerization of the alkyne starting material.[9][10] | Ensure an adequate concentration of a fresh reducing agent like sodium ascorbate is used.[10] Minimize oxygen in the reaction by degassing.[11] |
| Substrate Degradation: Sensitive biomolecules may be damaged by reactive oxygen species.[13] | Add a ligand such as THPTA and/or an additive like aminoguanidine to protect sensitive substrates.[12][13] | |
| Reaction Fails to Go to Completion | Insufficient Catalyst: The copper catalyst may be sequestered by other functional groups on the substrate (e.g., thiols). | Increase the concentration of the copper and ligand.[16] In some cases, adding a sacrificial metal like Zn(II) can help by binding to interfering groups, leaving the copper free to catalyze the reaction.[14][16] |
| Suboptimal Ligand-to-Copper Ratio: An incorrect ratio can lead to an inactive catalyst or slower reaction. | The optimal ligand-to-copper ratio is often between 1:1 and 5:1.[14] It is recommended to pre-mix the copper salt and the ligand.[14] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates.
Stock Solutions:
-
Alkyne-containing molecule: 10 mM in DMSO or an appropriate solvent.
-
This compound: 10 mM in DMSO or an appropriate solvent.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule (1.0 equivalent) and the this compound (1.1 to 1.5 equivalents).
-
Add the reaction buffer (e.g., phosphate buffer, pH 7.4) to achieve the desired final concentration.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution. A common final concentration for copper is 100-250 µM with a 5-fold excess of ligand.[11][14]
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed overnight at 4°C.
Monitoring and Workup:
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., HPLC, column chromatography).
Visualizations
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. adcreview.com [adcreview.com]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of PROTACs
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing N3-PEG3-CH2CH2-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC containing an this compound linker poorly soluble?
PROTACs, by their nature, are large molecules that often possess a high molecular weight and a significant number of rotatable bonds, characteristics that challenge predictive solubility models. Many PROTACs fall outside the traditional "Rule of 5" for oral bioavailability, a concept known as operating in "beyond Rule of 5" (bRo5) space. This often leads to high lipophilicity (hydrophobicity) and, consequently, poor aqueous solubility.
The this compound linker itself has mixed characteristics. While the PEG3 portion is intended to be hydrophilic, the terminal azide (B81097) (N3) and the bulky, non-polar tert-Butyloxycarbonyl (Boc) protecting group contribute to the overall lipophilicity of the molecule, potentially exacerbating solubility issues.
Q2: How can I accurately measure the solubility of my PROTAC?
Determining whether poor solubility is the root cause of experimental failure requires accurate measurement. The two most common methods are kinetic and thermodynamic solubility assays.
-
Kinetic Solubility: This measures the solubility of a compound as it precipitates out of a supersaturated solution, often prepared from a DMSO stock. It is a high-throughput method that mimics the conditions of many biological screening assays.
-
Thermodynamic Solubility: This measures the equilibrium solubility of a solid compound in a solvent. It is a more time-consuming but more accurate representation of true solubility.
For initial troubleshooting, a kinetic solubility assay is typically sufficient. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the first steps I should take to improve my PROTAC's solubility for in vitro screening?
For initial experiments like biochemical or cell-based assays, formulation-based approaches using co-solvents are the fastest and most common strategy. The goal is to keep the PROTAC in solution for the duration of the experiment without altering its chemical structure.
Commonly used co-solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO): Typically used for stock solutions, but keeping the final assay concentration at or below 0.5% is crucial to avoid artifacts.
-
Polyethylene Glycols (e.g., PEG400): These can help solubilize hydrophobic compounds.
-
Surfactants (e.g., Tween-80, Pluronic F-68): These form micelles that can encapsulate and solubilize poorly soluble molecules.
The following table summarizes the potential improvement in solubility that can be achieved with common excipients.
| Excipient | Mechanism of Action | Typical Concentration Range | Potential Fold Increase in Solubility |
| DMSO | Co-solvent | 0.1% - 1% (in final assay) | 2 to >100 |
| PEG400 | Co-solvent | 1% - 10% | 5 to 50 |
| Tween-80 | Surfactant (Micelle formation) | 0.01% - 0.1% | 10 to >200 |
| (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Encapsulation (Complexation) | 1% - 5% (w/v) | 10 to >1000 |
Note: These values are illustrative. The actual improvement is highly dependent on the specific PROTAC structure.
Troubleshooting Guide
If you suspect poor solubility is affecting your results (e.g., inconsistent data, compound precipitation), follow this troubleshooting workflow.
Caption: A step-by-step workflow for diagnosing and resolving PROTAC solubility issues.
Advanced Solubilization Strategies
If simple co-solvents are insufficient, more advanced formulation techniques can be employed. One powerful method is the use of cyclodextrins.
Caption: Encapsulation of a hydrophobic PROTAC by a cyclodextrin to form a soluble complex.
Chemical Modification to Improve Intrinsic Solubility
When formulation strategies are not viable (e.g., for in vivo studies), the intrinsic solubility of the PROTAC must be improved through chemical modification. A common strategy is to introduce a polar, ionizable group, which can form a salt and improve aqueous solubility.
Caption: Replacing a lipophilic group (Boc) with an ionizable one to improve solubility.
Experimental Protocols
Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol measures the concentration at which a compound precipitates from an aqueous buffer when diluted from a high-concentration DMSO stock.
Materials:
-
PROTAC compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader with nephelometry capabilities (or UV-Vis for an alternative method)
-
Acoustic liquid handler or precision multichannel pipette
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Create Serial Dilution Plate: In a 96-well polypropylene (B1209903) plate, perform a serial dilution of the PROTAC stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 5 µM).
-
Dispense to Assay Plate: Using a liquid handler, transfer a small, precise volume (e.g., 1-2 µL) of each concentration from the DMSO plate into a 96-well clear bottom assay plate.
-
Add Aqueous Buffer: Rapidly add PBS (pH 7.4) to each well to reach the final assay volume (e.g., 100 µL). This induces the precipitation of compounds that are insoluble at that concentration. The final DMSO concentration should be kept constant (e.g., 1-2%).
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure Precipitation: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate.
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration.
-
The point at which the signal begins to sharply increase above the background is defined as the kinetic solubility limit.
-
This can be determined by identifying the "knee" of the curve or by setting a threshold value above the baseline noise. The corresponding concentration is the measured kinetic solubility.
-
Technical Support Center: Challenges in Purifying PEGylated PROTACs and ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of PEGylated PROTACs and Antibody-Drug Conjugates (ADCs).
Frequently Asked questions (FAQs)
Q1: What are the primary challenges associated with purifying PEGylated PROTACs and ADCs?
The main difficulties in purifying these complex biomolecules arise from their inherent heterogeneity.[1][2][3] Key challenges include:
-
Product Heterogeneity: The conjugation process often results in a mixture of molecules with varying drug-to-antibody ratios (DARs) for ADCs, or different numbers of PEG chains for PROTACs.[1][3] Positional isomers, where the drug or PEG is attached at different sites, further complicate the mixture.[1][3][4]
-
Impurity Profiles: The reaction mixture can contain unreacted antibodies or PROTACs, excess PEGylating reagents, and reaction byproducts that need to be removed.[1][3]
-
Physicochemical Similarities: The addition of a neutral and hydrophilic PEG polymer can result in only minor differences in the physicochemical properties between the desired product and impurities, making separation difficult.[1][3][4]
-
Aggregation: Both ADCs and PEGylated PROTACs are prone to aggregation, which can compromise the safety and efficacy of the final product.[2][5][6]
-
Charge Variants: Modifications can lead to charge variants that require high-resolution separation techniques.[7]
Q2: Which chromatographic techniques are most effective for purifying these molecules?
A multi-step approach using orthogonal chromatographic techniques is often necessary for successful purification.[8] Common methods include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and is effective for removing aggregates and unreacted small molecule reagents.[5][6][][][11][12]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge.[][13] It is useful for removing charge variants, host cell proteins, and other impurities.[][13] Cation exchange chromatography (CEX) is particularly effective for removing aggregates from ADCs.[14][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity.[][16][17][18] It is a powerful technique for separating ADC species with different DAR values, as the addition of the hydrophobic drug-linker increases the molecule's overall hydrophobicity.[][17][18]
Troubleshooting Guide
Issue 1: Poor resolution and broad peaks during chromatography.
This is a common issue that can stem from several factors.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Sample Heterogeneity | Characterize the mixture before purification using analytical techniques like mass spectrometry or analytical HIC to understand the complexity.[16][17] |
| Suboptimal Column Choice | Ensure the column chemistry and pore size are appropriate for the target molecule. For SEC, select a pore size that provides good resolution in the molecular weight range of your product and its aggregates. |
| Incorrect Mobile Phase Conditions | Optimize buffer pH, ionic strength, and gradient slope. For HIC, a shallow gradient of decreasing salt concentration is often required to resolve species with small differences in hydrophobicity.[17][18] Adding a small amount of an organic solvent like isopropanol (B130326) can sometimes improve resolution.[16][19] |
| On-column Aggregation | Reduce the protein concentration of the sample loaded onto the column.[20][21] Including additives like arginine in the mobile phase can help to minimize protein-protein interactions.[1] |
Experimental Protocol: Analytical HIC for ADC DAR Profiling
This protocol provides a starting point for analyzing the drug-to-antibody ratio (DAR) distribution of an ADC.
-
Column: A HIC column (e.g., Butyl or Phenyl chemistry).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: Linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Note: This method is a general guideline and will require optimization for each specific ADC.[17][18]
DOT Script for Troubleshooting Poor Resolution
Caption: Troubleshooting logic for poor chromatographic resolution.
Issue 2: Product aggregation during or after purification.
Aggregation is a critical quality attribute that must be controlled throughout the purification process.[5][6]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Harsh Elution Conditions | If using IEX, consider using a milder elution strategy, such as a pH gradient instead of a high salt concentration. For reversed-phase chromatography, which can be denaturing, consider HIC as a less harsh alternative.[1] |
| High Protein Concentration | Minimize the time the product is held at high concentrations. Dilute the eluted fractions immediately into a stabilizing buffer.[21] |
| Unfavorable Buffer Conditions | Perform a buffer screen to identify optimal pH and excipients for long-term stability. Additives like sugars or amino acids can help prevent aggregation. |
Experimental Protocol: Size Exclusion Chromatography for Aggregate Analysis
SEC is the standard method for quantifying aggregates.[5][6][12]
-
Column: An SEC column with a fractionation range appropriate for monoclonal antibodies and their aggregates.
-
Mobile Phase: A buffer that mimics the final formulation, typically containing physiological salt concentrations (e.g., Phosphate Buffered Saline, pH 7.4).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
DOT Script for Aggregate Prevention Workflow
Caption: Workflow for developing a stable, aggregate-free formulation.
Issue 3: Difficulty separating unconjugated species from the product.
Inefficient removal of unconjugated starting material can impact the efficacy and safety of the final product.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Similar Physicochemical Properties | Employ orthogonal purification methods. For example, follow an IEX step with HIC to exploit differences in both charge and hydrophobicity.[8] |
| Inefficient Conjugation Reaction | Optimize the reaction conditions to drive the conjugation to completion and minimize the amount of starting material. This could involve adjusting the stoichiometry of reactants, reaction time, or temperature.[1] |
| Co-elution of Species | In IEX or HIC, a shallower gradient can improve the resolution between the desired product and closely related impurities.[3] |
Experimental Protocol: Cation Exchange Chromatography for ADC Purification
CEX can be used in a bind-and-elute mode to remove aggregates and other impurities.[14][15]
-
Column: A strong or weak cation exchange column.
-
Mobile Phase A (Binding): A low ionic strength buffer at a pH below the isoelectric point (pI) of the ADC.
-
Mobile Phase B (Elution): A high ionic strength buffer (e.g., containing 1 M NaCl) or a buffer with a pH above the pI of the ADC.
-
Procedure: Equilibrate the column in Mobile Phase A. Load the sample and wash with Mobile Phase A to remove unbound impurities. Elute the bound ADC using a linear gradient or a step to Mobile Phase B.
DOT Script for Orthogonal Purification Strategy
Caption: A multi-step orthogonal purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 14. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. agilent.com [agilent.com]
- 20. pdf.dutscher.com [pdf.dutscher.com]
- 21. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Mitigating the Hook Effect in PROTACs with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and mitigating the "hook effect," a common challenge in PROTAC development, with a specific emphasis on the role of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration. Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: How do PEG linkers influence the hook effect?
A3: The length and flexibility of the PEG linker are critical in modulating the hook effect. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes.[3] By optimizing the PEG linker length, researchers can enhance the efficiency of ternary complex formation and potentially widen the effective concentration range of the PROTAC, thereby mitigating the hook effect.[3]
Q4: What are the consequences of the hook effect for my experimental results?
Q5: How can I determine if my PROTAC is exhibiting a hook effect?
A5: The most straightforward way to identify a hook effect is to perform a wide dose-response experiment.[4] By testing a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar), you can observe whether the degradation curve is sigmoidal or bell-shaped. A distinct downturn in degradation at higher concentrations is a clear indicator of the hook effect.[1]
Troubleshooting Guide
Issue 1: My PROTAC shows a pronounced hook effect, with a very narrow effective concentration range.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length: The current PEG linker may not be the ideal length to facilitate stable ternary complex formation, leading to a prevalence of binary complexes at higher concentrations. | Synthesize and test a series of PROTACs with varying PEG linker lengths. Systematically increasing or decreasing the number of PEG units can help identify the optimal length for enhanced ternary complex stability and a mitigated hook effect.[3] |
| Poor Ternary Complex Cooperativity: The PROTAC may not be efficiently promoting the interaction between the target protein and the E3 ligase. | Characterize the ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These techniques can provide quantitative data on binding affinities and cooperativity, guiding the rational design of linkers that enhance ternary complex formation.[5] |
| High Concentrations of PROTAC Used: The concentrations tested may be too high, pushing the equilibrium towards binary complex formation. | Expand the dose-response curve to include lower concentrations. This will help to accurately determine the optimal concentration for maximal degradation and better define the bell-shaped curve.[4] |
Issue 2: I am not observing any protein degradation, even at high PROTAC concentrations.
| Possible Cause | Suggested Solution |
| Ineffective Ternary Complex Formation: The linker may be too short or too long, sterically hindering the formation of a productive ternary complex. | Systematically vary the PEG linker length. A broader range of linker lengths should be explored to find a "sweet spot" that allows for effective ternary complex assembly.[] |
| Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the PEG linker, might be preventing it from reaching its intracellular target. | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modifying the linker to balance hydrophilicity and lipophilicity can improve cell permeability. While PEG linkers increase solubility, excessively long chains can negatively impact permeability.[7] |
| Incorrect Linker Attachment Points: The positions where the linker is connected to the warhead and the E3 ligase ligand are crucial for proper orientation within the ternary complex. | Synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. This allows for the exploration of alternative orientations that may be more favorable for ternary complex formation.[7] |
Quantitative Data on the Impact of PEG Linker Length
The following tables summarize quantitative data from studies investigating the effect of PEG linker length on PROTAC efficacy.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation, highlighting that a 16-atom linker provided the optimal degradation.[7] |
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A | PEG3 | >100 | ~20 | CRBN | MOLM-14 |
| PROTAC B | PEG4 | 50 | ~70 | CRBN | MOLM-14 |
| PROTAC C | PEG5 | 10 | >90 | CRBN | MOLM-14 |
| PROTAC D | PEG6 | 30 | ~80 | CRBN | MOLM-14 |
| Hypothetical data based on trends observed in published literature, where longer linkers were found to be more potent for this system. |
Table 3: Influence of PEG Linker Length on SMARCA2 Degradation and Permeability
| PROTAC Compound | Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| SMARCA2-PROTAC-1 | PEG3 | 25 | >95 | 5.2 |
| SMARCA2-PROTAC-2 | PEG4 | 15 | >95 | 4.1 |
| SMARCA2-PROTAC-3 | PEG5 | 8 | >95 | 3.5 |
| SMARCA2-PROTAC-4 | PEG6 | 12 | >90 | 2.8 |
| Illustrative data compiled from various sources in the literature, showing a trade-off between degradation efficiency and permeability with increasing linker length.[8] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values and visualize the hook effect.[7]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time, live-cell measurement of the formation of the ternary complex.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag®.
-
Seed the transfected cells into a 96-well or 384-well white, opaque plate.
-
-
Assay Setup:
-
Prepare serial dilutions of the PROTAC.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add the PROTAC dilutions to the appropriate wells.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a luminometer capable of measuring BRET.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This biophysical technique measures the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated SPR sensor chip.[11]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (PROTAC-E3 ligase).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to ensure there is no direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the target protein pre-incubated with a fixed, saturating concentration of the PROTAC over the immobilized E3 ligase.
-
This measures the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the target protein to the PROTAC-E3 ligase complex versus the PROTAC alone. An α > 1 indicates positive cooperativity.
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing thermodynamic data for binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Prepare purified target protein and E3 ligase in a matched buffer.
-
Dissolve the PROTAC in the same buffer, using a minimal amount of DMSO if necessary, and ensure the final DMSO concentration is matched in all solutions.[5]
-
-
Binary Titration:
-
Load the target protein into the ITC sample cell and the PROTAC into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution and measure the heat changes.
-
Repeat the experiment with the E3 ligase in the cell.
-
-
Ternary Titration:
-
To measure the binding of the target protein to the PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC and place this binary complex in the syringe.
-
Titrate this complex into the target protein in the sample cell.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.[5]
-
Compare the binding affinities to calculate the cooperativity factor.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Stability of Azide-PEG Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of azide-polyethylene glycol (PEG) compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of azide-PEG compounds?
A1: The stability of azide-PEG compounds is primarily influenced by pH, temperature, light exposure, and the presence of reducing agents. The azide (B81097) functional group can be susceptible to reduction, while the PEG backbone and any associated linkers can undergo hydrolysis or oxidation.[1][2]
Q2: What are the ideal storage conditions for azide-PEG compounds?
A2: To ensure long-term stability, azide-PEG compounds should be stored at -20°C or lower in a dark, moisture-free environment.[3] It is also advisable to purge the container with an inert gas like argon to minimize oxidation.[4] For solutions, it is best to prepare them fresh before use or store them as frozen aliquots to avoid repeated freeze-thaw cycles.[3]
Q3: Can the type of buffer I use impact the stability of my azide-PEG compound?
A3: Yes, the buffer composition is critical. Nucleophilic buffers, such as those containing primary or secondary amines (e.g., Tris), can potentially react with certain components of the azide-PEG linker. It is generally recommended to use non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES to minimize side reactions.[5]
Q4: My azide-PEG compound seems to be losing its reactivity in click chemistry reactions. What could be the cause?
A4: Loss of reactivity in click chemistry often points to the degradation of the azide group. This can be caused by several factors:
-
Presence of reducing agents: Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce the azide to an amine, rendering it unreactive in click chemistry.[6][7]
-
Improper storage: Exposure to light, elevated temperatures, or acidic conditions can lead to the degradation of the azide moiety.[2]
-
Hydrolysis of the linker: If the azide is part of a larger molecule with a hydrolytically labile linker (e.g., an ester), cleavage of the linker can result in the loss of the azide from the molecule of interest.
Q5: Are there any chemical modifications that can improve the stability of azide-PEG compounds?
A5: While the inherent stability of the azide group is generally good, overall compound stability can be enhanced by selecting more stable linker chemistries. For instance, ether or amide linkages are generally more resistant to hydrolysis than ester linkages. Additionally, ensuring a high carbon-to-nitrogen ratio in the organic azide can contribute to greater stability.
Troubleshooting Guides
Issue 1: Low Yield or Failure of Click Chemistry Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of Azide Group | Confirm the integrity of the azide-PEG compound using FTIR or NMR spectroscopy to check for the characteristic azide peak (~2100 cm⁻¹ in FTIR).[5][8] |
| Presence of Reducing Agents | If your protocol involves reducing agents (e.g., TCEP to reduce disulfide bonds), ensure they are removed or quenched before the addition of the azide-PEG compound. Consider alternative, non-phosphine-based reducing agents if possible. |
| Incorrect Reaction pH | Optimize the pH of the reaction mixture. While click chemistry is robust, extreme pH values can affect the stability of the reactants. For CuAAC, a pH between 7 and 8 is generally optimal. |
| Inactivated Catalyst (for CuAAC) | Ensure the copper (I) catalyst has not been oxidized. Use fresh catalyst solutions and consider adding a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active state. |
Issue 2: Inconsistent Results in Conjugation Experiments
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability of Azide-PEG | Characterize each new batch of azide-PEG for purity and azide content before use. |
| Degradation During Storage | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a dry environment. Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Hydrolysis of Linker in Aqueous Buffers | If using an azide-PEG with a hydrolytically sensitive linker, prepare aqueous solutions immediately before use. Minimize incubation times in aqueous buffers. |
| Buffer Interference | Switch to a non-nucleophilic buffer such as PBS or HEPES to rule out buffer-related side reactions.[5] |
Quantitative Data on Azide-PEG Stability
The following tables provide illustrative data on the stability of a generic azide-PEG compound under various conditions. This data is intended to demonstrate trends and should be considered hypothetical, as specific degradation kinetics will vary depending on the exact structure of the PEG, the linker, and the nature of the azide.
Table 1: Effect of Temperature on Azide-PEG Stability in PBS (pH 7.4) over 7 Days
| Temperature | % Remaining Intact Azide-PEG |
| -20°C | >99% |
| 4°C | 95% |
| 25°C (Room Temperature) | 85% |
| 40°C | 60% |
Table 2: Effect of pH on Azide-PEG Stability at 25°C over 24 Hours
| pH | % Remaining Intact Azide-PEG |
| 3.0 | 90% (potential for hydrazoic acid formation) |
| 5.0 | 98% |
| 7.4 | 95% |
| 9.0 | 80% (increased hydrolysis of some linkers) |
Table 3: Effect of TCEP Concentration on Azide Reduction at 25°C (pH 7.4) after 1 Hour
| TCEP Concentration (molar excess) | % Azide Reduction |
| 1x | 15% |
| 5x | 60% |
| 10x | >95% |
Key Experimental Protocols
Protocol 1: Monitoring Azide-PEG Stability by RP-HPLC
This protocol outlines a general method for assessing the stability of an azide-PEG compound over time.
1. Materials:
-
Azide-PEG compound
-
Reverse-phase HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Buffers of desired pH for the stability study (e.g., PBS at pH 5.0, 7.4, and 9.0)
-
Temperature-controlled incubator
2. Procedure:
-
Prepare a stock solution of the azide-PEG compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution into the different aqueous buffers to be tested to a final concentration of 1 mg/mL.
-
Immediately inject a sample of each solution (t=0) into the HPLC system to obtain the initial peak area of the intact azide-PEG.
-
Incubate the remaining solutions at the desired temperatures.
-
At specified time points (e.g., 1, 4, 8, 24 hours, and then daily), withdraw an aliquot from each solution and inject it into the HPLC.
-
Use a suitable gradient to separate the parent azide-PEG from any degradation products. For example, a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 215 nm).
-
Calculate the percentage of the remaining intact azide-PEG at each time point by comparing the peak area to the initial peak area at t=0.
Protocol 2: FTIR Spectroscopy for Real-Time Monitoring of Azide Degradation
This protocol is useful for observing the rapid degradation of the azide group, for instance, in the presence of a reducing agent.
1. Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Reaction vessel compatible with the ATR probe
-
Azide-PEG compound
-
Solvent (e.g., deuterated water if monitoring in an aqueous environment to minimize water interference)
-
Reducing agent (e.g., TCEP)
2. Procedure:
-
Record a background spectrum of the solvent in the reaction vessel.
-
Dissolve the azide-PEG compound in the solvent in the reaction vessel and record the initial spectrum. The characteristic azide peak should be visible around 2100 cm⁻¹.
-
Initiate the degradation by adding the reducing agent to the solution.
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 1-2 minutes).
-
Monitor the decrease in the intensity or area of the azide peak over time.
-
Plot the azide peak intensity/area versus time to obtain a kinetic profile of the degradation.[5]
Visualizations
Caption: Factors influencing the degradation pathways of azide-PEG compounds.
Caption: Experimental workflow for an azide-PEG stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Determination of Sodium Azide on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
N3-PEG3-CH2CH2-Boc deprotection without cleaving ester groups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of the N-Boc group from N3-PEG3-CH2CH2-Boc in the presence of ester functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in deprotecting this compound without cleaving ester groups?
The main challenge lies in the acid-labile nature of both the tert-butoxycarbonyl (Boc) protecting group and many common ester groups. Standard strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can lead to the cleavage of the desired ester linkage, resulting in product degradation and reduced yield.[1][2][3]
Q2: What are the common signs of ester cleavage during Boc deprotection?
Ester cleavage can be identified by the appearance of unexpected byproducts in your reaction mixture. Analytically, this can be observed as:
-
TLC: Appearance of new, often more polar, spots.
-
LC-MS: Detection of a mass corresponding to the carboxylic acid resulting from ester hydrolysis.
-
NMR: Disappearance of characteristic ester signals (e.g., -OCH2- protons) and the appearance of a carboxylic acid proton signal.
Q3: How can I monitor the progress of the Boc deprotection reaction?
You can monitor the reaction's progress using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected amine product, which will have a lower Rf value.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate tracking of the starting material, product, and any side products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | - Insufficient acid strength or concentration.- Short reaction time or low temperature.[5]- Poor solubility of the substrate. | - Gradually increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[5]- Extend the reaction time and monitor closely.- Consider a stronger, yet still potentially selective, acid system like 4M HCl in 1,4-dioxane (B91453).[5]- Ensure the substrate is fully dissolved in the chosen solvent. |
| Significant Ester Cleavage Observed | - Acid concentration is too high.- Reaction time is too long.- The chosen acid is too harsh for the specific ester group. | - Switch to a milder deprotection method (see protocols below).- Reduce the acid concentration and/or reaction temperature (e.g., run the reaction at 0°C).- Consider non-acidic deprotection methods. |
| Formation of t-butylated Side Products | - The liberated tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[6] | - Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the reaction mixture to trap the t-butyl cation.[5] |
Quantitative Data Summary
The following table summarizes various reported conditions for Boc deprotection, highlighting their selectivity for preserving ester groups.
| Method | Reagents & Conditions | Yield (%) | Notes on Ester Stability |
| Standard Acidic | 20-50% TFA in DCM, rt | Variable | High risk of ester cleavage, especially with prolonged reaction times.[3][7] |
| Mild Acidic | 4M HCl in 1,4-dioxane, rt, 1-4h | Often >90% | Generally offers better selectivity than TFA for preserving simple esters.[4][7] |
| Lewis Acid | Trimethylsilyl iodide (TMSI), CH₂Cl₂ or CHCl₃, rt | Good | A mild, non-hydrolytic method suitable for sensitive substrates.[4][8] |
| Oxalyl Chloride | Oxalyl chloride, Methanol, rt, 1-4h | Up to 90% | Reported to be highly selective and tolerant of acid-labile functional groups, including esters.[1][2][9] |
| Thermal | Reflux in water or other solvents (e.g., TFE) | Variable | Avoids the use of strong acids but may require high temperatures that could affect other functional groups.[4][10] |
| Specialized Acidic | Methanesulfonic acid, tBuOAc/CH₂Cl₂, rt | 70-100% | Specifically reported for selective N-Boc deprotection in the presence of tert-butyl esters.[11] |
Experimental Protocols
Protocol 1: Mild Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve the Boc-protected N3-PEG3-CH2CH2-ester substrate in a minimal amount of 1,4-dioxane.
-
To the solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.[4]
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the Boc-protected substrate in methanol.
-
Cool the solution to 0°C.
-
Slowly add oxalyl chloride (typically 1.1-1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[1][2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected amine salt.
Visualization
Caption: Workflow for selective N-Boc deprotection in the presence of an ester group.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-PEG3-CH2CH2-Boc
Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving the N3-PEG3-CH2CH2-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your SPAAC experiments with this compound and a strained alkyne (e.g., DBCO, BCN).
Q1: My SPAAC reaction is slow or the yield is low. How can I improve the reaction kinetics and overall efficiency?
A1: Several factors can influence the rate and yield of a SPAAC reaction. Consider the following optimization strategies:
-
Choice of Strained Alkyne: The structure of the cyclooctyne (B158145) significantly impacts the reaction rate.[1][2] Highly strained cyclooctynes like Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity and stability.[1]
-
Buffer Selection: While PBS is common, other buffers can enhance reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[3][4][5] Reactions in cell culture media like DMEM have also been observed to proceed faster than in RPMI.[3][4][5][6]
-
pH Optimization: Generally, higher pH values can increase the rate of SPAAC reactions.[3][4][5] However, this effect can be buffer-dependent. It is crucial to select a pH that is also optimal for the stability of your biomolecule.
-
Temperature: Increasing the reaction temperature, for instance from 25°C to 37°C, can accelerate the reaction.[5] However, the thermal stability of the biomolecules involved must be taken into account to prevent denaturation.[5]
-
Concentration of Reactants: Increasing the concentration of both the azide (B81097) (this compound) and the strained alkyne will increase the reaction rate according to the law of mass action.[5] If solubility is an issue, consider using aqueous-miscible organic co-solvents, but be mindful of their potential effects on biomolecule stability.
-
PEG Linker: The PEG3 spacer in your azide linker is beneficial as it can improve solubility and reduce steric hindrance, which has been shown to enhance reaction rates.[3][4]
Q2: I'm observing non-specific labeling or side reactions. What are the likely causes and how can I prevent them?
A2: While SPAAC is a highly specific bioorthogonal reaction, off-target reactions can occur under certain conditions:
-
Reaction with Thiols: Some strained alkynes, particularly DBCO, have been reported to react with free cysteine residues in proteins. If you observe non-specific labeling on a protein, consider capping free thiols prior to the SPAAC reaction.
-
Presence of Sodium Azide: Ensure that none of your buffers contain sodium azide (NaN₃) as a preservative. Sodium azide will compete with your this compound for the strained alkyne, significantly reducing the efficiency of your desired conjugation.[5]
Q3: How does the Boc protecting group on my this compound linker affect the reaction and purification?
A3: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine.
-
During SPAAC: The Boc group is stable under the typical mild conditions of SPAAC reactions (physiological pH, aqueous buffers) and should not interfere with the cycloaddition.
-
Post-reaction (Purification and Deprotection): After the SPAAC reaction, you will have a Boc-protected conjugate. The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).[7] It is generally advisable to purify the conjugate before deprotection to remove unreacted starting materials. A strongly acidic ion-exchange resin can also be used to simultaneously deprotect and capture the amine product for purification.[8]
Q4: I am having trouble with the solubility of my reactants or product. What can I do?
A4: The PEG3 component of this compound is designed to enhance aqueous solubility.[9][10] However, if you are conjugating it to a hydrophobic molecule, you may still encounter solubility challenges.
-
Co-solvents: The use of polar aprotic solvents like DMSO or DMF as co-solvents can help to solubilize hydrophobic reactants.[11] However, it is recommended to keep the final concentration of the organic solvent low (typically below 10-20%) to avoid denaturation of biomolecules.[12][13]
-
PEGylation: The inherent PEG linker in your azide reagent is advantageous. For very hydrophobic molecules, using a strained alkyne that also incorporates a PEG spacer can further improve the solubility of the final conjugate.[14]
Data Presentation
The choice of reaction buffer can significantly influence the kinetics of SPAAC reactions. The following table summarizes the second-order rate constants for the reaction of a representative azide with a DBCO-functionalized compound in various buffers at 37°C.
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) |
| HEPES | 7.0 | 1.22 |
| Borate | 10.0 | 1.18 |
| DMEM | ~7.4 | 0.97 |
| MES | 6.0 | 0.86 |
| PBS | 7.0 | 0.85 |
| RPMI | ~7.4 | 0.77 |
Data adapted from studies on SPAAC kinetics.[4][6][15] This data illustrates that HEPES buffer at pH 7.0 provides the fastest reaction rate among the tested conditions.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol outlines a general method for conjugating this compound to a strained alkyne-modified molecule (e.g., a DBCO-functionalized protein).
-
Reagent Preparation:
-
Prepare a stock solution of your strained alkyne-modified molecule in a suitable buffer (e.g., HEPES at pH 7.0).
-
Prepare a stock solution of this compound in an aqueous-miscible solvent such as DMSO.
-
-
Conjugation Reaction:
-
In a reaction tube, add the strained alkyne-modified molecule.
-
Add the this compound stock solution to the reaction tube. A 2 to 10-fold molar excess of the azide linker is a common starting point.
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with your biomolecule's stability (ideally <10%).
-
Incubate the reaction at room temperature (25°C) or 37°C for 1 to 4 hours. Reaction progress can be monitored if necessary (see Protocol 2).
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove excess unreacted this compound and other reagents. Suitable methods include size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[12]
-
-
Boc Deprotection (Optional):
-
To deprotect the amine, treat the purified conjugate with an acid such as trifluoroacetic acid (TFA). The specific conditions (concentration of TFA, time, and temperature) may require optimization.
-
Following deprotection, another purification step is typically required to remove the deprotection reagents and byproducts.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The disappearance of the DBCO reactant can be monitored by UV-Vis spectroscopy due to its characteristic absorbance at around 309 nm.[5]
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Use a quartz cuvette for the measurements.
-
Blank the spectrophotometer with the reaction buffer containing the this compound.
-
-
Data Acquisition:
-
Initiate the SPAAC reaction by adding the DBCO-containing molecule to the cuvette.
-
Immediately begin recording the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating the reaction has reached completion.
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress. The rate of disappearance of the DBCO absorbance is proportional to the reaction rate.
-
Mandatory Visualizations
Caption: Experimental workflow for SPAAC conjugation followed by Boc deprotection.
Caption: Troubleshooting decision tree for slow or low-yield SPAAC reactions.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 9. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 10. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Aggregation of ADCs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the aggregation of Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with PEG linkers?
Aggregation of ADCs is a multifaceted issue stemming from the inherent properties of the antibody, the cytotoxic payload, and the linker, as well as the manufacturing and storage conditions.[1][2] Key factors include:
-
Hydrophobicity of the Payload: Many potent cytotoxic drugs are hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the ADC surface, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][2][][4][5]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic payloads, increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[6] Attempts to increase the DAR can sometimes fail, leading to a lower than expected amount of conjugated drug.[7]
-
Linker Chemistry: While PEG linkers are designed to be hydrophilic and mitigate aggregation, their length and architecture are critical.[5][][9][10][11] Improper linker length may not sufficiently mask the payload's hydrophobicity.[7]
-
Conjugation Process: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents to solubilize the payload-linker, can induce stress on the antibody and promote aggregation.[1][2][12] Holding the system at a pH that coincides with the isoelectric point of the antibody can also cause aggregation.[2]
-
Formulation and Storage: Suboptimal buffer conditions (pH, ionic strength), temperature fluctuations, and inappropriate storage containers can all contribute to ADC instability and aggregation over time.[12]
Q2: How do PEG linkers help in reducing ADC aggregation?
PEG (Polyethylene Glycol) is a hydrophilic polymer widely used in ADC linker design to counteract the hydrophobicity of the payload and improve the overall physicochemical properties of the conjugate.[6][][9][10][11] The mechanisms by which PEG linkers reduce aggregation include:
-
Increased Hydrophilicity: The ethylene (B1197577) glycol units in the PEG chain are highly hydrophilic, which helps to offset the hydrophobicity of the cytotoxic drug.[][4][5][6][][11] This "hydration shell" around the payload minimizes hydrophobic interactions between ADC molecules.[4]
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a "stealth" protective layer on the ADC surface.[4] This steric shield reduces non-specific interactions with other ADC molecules, thereby preventing them from getting close enough to aggregate.[4]
-
Improved Solubility and Stability: By increasing the overall hydrophilicity, PEG linkers enhance the solubility and stability of the ADC in aqueous formulations.[][4][][10]
Q3: What is the impact of PEG linker length on ADC aggregation and efficacy?
The length of the PEG linker is a critical parameter that needs to be optimized for each specific ADC.
-
Short PEG Chains (e.g., PEG1-PEG4): These are often suitable for payloads that have lower hydrophobicity and minimal steric hindrance.[5]
-
Longer PEG Chains (e.g., PEG8-PEG45): These are more effective at masking the properties of highly hydrophobic and bulky payloads.[5] Longer chains can significantly improve solubility and reduce aggregation.[5] One study showed that inserting 4 kDa and 10 kDa PEG chains into a miniaturized ADC extended its half-life by 2.5 and 11.2-fold, respectively.[13] However, there can be a trade-off, as the same study noted that these longer PEG chains also led to a 4.5 and 22-fold reduction in in vitro cytotoxicity, respectively.[13] The positioning and configuration of the PEG unit must be carefully tuned to achieve a balance between improved stability and pharmacokinetics without compromising potency.[9]
Q4: What analytical techniques are used to detect and quantify ADC aggregation?
A multi-pronged approach using orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation.
-
Size Exclusion Chromatography (SEC): This is the industry standard for quantifying aggregates based on hydrodynamic volume.[1][14][15] It effectively separates monomers from dimers and higher-order aggregates.[1][12] Advanced methods like SEC with Multi-Angle Light Scattering (SEC-MALS) can provide information on the molecular weight and size distribution of aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[16][17][18] It is particularly useful for monitoring the aggregation state of protein molecules in solution.[17]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[19][20][21] It is uniquely suited to monitor the distribution of drug-conjugated species in an ADC preparation, as species with more conjugated drugs will be more hydrophobic.[20]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing and quantifying molecular species, and it is highly sensitive to changes in molecular weight, making it valuable for identifying and quantifying aggregates.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide detailed insights into the composition and aggregation state of ADCs.[1][22]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by SEC Post-Conjugation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Payload/Linker Hydrophobicity | 1. Optimize PEG Linker Length: If using a short PEG linker, consider synthesizing variants with longer PEG chains (e.g., PEG8, PEG12, PEG24) to increase hydrophilicity.[5] 2. Introduce Hydrophilic Spacers: Besides linear PEG, consider branched or multi-arm PEG linkers, which can be more effective at shielding hydrophobic payloads.[6][10] 3. Payload Modification: If feasible, explore structural modifications to the payload itself to introduce more hydrophilic groups.[] |
| Suboptimal Conjugation Conditions | 1. pH Optimization: Ensure the conjugation buffer pH is not near the antibody's isoelectric point, as this can minimize solubility.[2] 2. Co-solvent Concentration: Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the payload-linker. Evaluate different, less disruptive co-solvents. 3. Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to reduce thermal stress on the antibody.[1] 4. Immobilization: Consider immobilizing the antibody on a solid support during conjugation to physically prevent intermolecular aggregation.[1][2][23] |
| High Drug-to-Antibody Ratio (DAR) | 1. Lower the Molar Excess of Payload-Linker: Reduce the amount of payload-linker added to the conjugation reaction to target a lower average DAR. 2. Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can lead to better control over aggregation.[7] |
Issue 2: Inconsistent Aggregation Results Between Different Analytical Methods (e.g., SEC vs. DLS)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Different Sensitivities and Detection Ranges | 1. Understand Method Limitations: Recognize that SEC is excellent for quantifying soluble aggregates, while DLS is highly sensitive to the presence of very large aggregates that might not elute from an SEC column. 2. Orthogonal Characterization: Use a combination of techniques for a complete picture. For example, use SEC-MALS to determine the molecular weight of soluble aggregates and DLS to detect the presence of larger, potentially insoluble, aggregates.[1] |
| Sample Preparation Artifacts | 1. Filtration for DLS: Ensure samples for DLS are appropriately filtered to remove dust and other extraneous particles that can interfere with the measurement.[24] However, be aware that filtration could potentially remove some of the ADC aggregates. 2. Dilution Effects: Be mindful that diluting the sample for analysis (e.g., for SEC) could potentially shift the equilibrium and cause some aggregates to dissociate. |
| Non-Ideal SEC Behavior | 1. Secondary Interactions with Column: Hydrophobic interactions between the ADC and the SEC stationary phase can cause peak tailing and inaccurate quantification.[25][26] 2. Mobile Phase Optimization: To mitigate hydrophobic interactions in SEC, consider adding a small percentage of an organic solvent like isopropanol (B130326) (e.g., 10%) to the mobile phase.[15][26] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregate Analysis
-
System: An HPLC or UHPLC system equipped with a UV detector (monitoring at 280 nm).
-
Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å).[25]
-
Mobile Phase: A buffered saline solution, typically 150 mM sodium phosphate, pH 7.0. For hydrophobic ADCs, 10-15% isopropanol can be added to the mobile phase to reduce non-specific interactions.[15][26]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of aggregates relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
System: A DLS instrument (e.g., Malvern Zetasizer).[27]
-
Sample Preparation:
-
Filter the buffer to be used for dilution through a 0.2 µm filter.
-
Filter the ADC sample through a 0.2 µm syringe filter to remove large particulates.[24] Be cautious as this may also remove some larger aggregates.
-
Dilute the filtered ADC sample to a concentration of 0.5-1.0 mg/mL using the filtered buffer.
-
-
Cuvette Preparation: Thoroughly clean the cuvette with water and ethanol, then dry with filtered air.[24]
-
Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the sample into the cuvette.
-
Perform the DLS measurement according to the instrument's software instructions. Collect multiple acquisitions for good statistics.
-
-
Data Analysis: Analyze the size distribution profile. A monodisperse sample will show a single, narrow peak corresponding to the ADC monomer. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) provides a measure of the width of the size distribution.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
-
System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., one with a butyl or phenyl stationary phase).
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[20]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Data Analysis: The resulting chromatogram will show a profile of peaks corresponding to different drug-loaded species. This allows for the assessment of the drug distribution and the relative hydrophobicity of the ADC population.[20]
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. books.rsc.org [books.rsc.org]
- 12. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 16. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. azonano.com [azonano.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
- 25. agilent.com [agilent.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting N3-PEG3-CH2CH2-Boc Conjugation Reactions
Welcome to the technical support center for N3-PEG3-CH2CH2-Boc conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges, particularly low reaction yields. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for using this compound in a conjugation reaction?
The overall process involves two key chemical transformations:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions to expose the reactive primary amine.
-
Amide Bond Formation: The newly exposed amine of the N3-PEG3-CH2CH2-NH2 linker is then coupled to a carboxylic acid on your molecule of interest (e.g., protein, peptide, or small molecule) to form a stable amide bond.
Following the conjugation, the azide (B81097) group is available for subsequent "click chemistry" reactions if desired.[1][2]
Troubleshooting Guide: Low Yield
Low or no yield is one of the most common issues in multi-step organic synthesis. The following sections break down the troubleshooting process by reaction step.
Part 1: Issues with Boc Deprotection
Q2: My Boc deprotection reaction is incomplete. What are the common causes and solutions?
Incomplete deprotection is a frequent cause of low overall yield. If the starting material (Boc-protected linker) remains, the subsequent conjugation will fail.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or too dilute, the reaction may not go to completion.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA). A common range is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[3] If that fails, consider a stronger acid system like 4M HCl in dioxane.
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Solution: Increase the reaction time and monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] Most deprotections are run at 0°C to room temperature; ensure the reaction has sufficient time to complete.
-
-
Moisture in the Reaction: Water can interfere with the acidic conditions.
-
Solution: Use anhydrous solvents (e.g., dry DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Scavenger Issues: During deprotection, the released tert-butyl cation can re-alkylate electron-rich functional groups.
-
Solution: If your molecule is sensitive, include a scavenger like triisopropylsilane (B1312306) (TIS) in the reaction mixture to trap the carbocation.[3]
-
Table 1: Typical Conditions for Boc Deprotection
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A 1:1 mixture of TFA and DCM is common.[5] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended. |
| Concentration | 20-50% TFA in DCM (v/v) | Start with a lower concentration and increase if needed.[3] |
| Temperature | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature.[3] |
| Reaction Time | 30 minutes to 2 hours | Monitor by TLC or LC-MS until starting material is consumed.[3][4] |
| Work-up | Co-evaporation with toluene (B28343) | Helps to remove residual TFA.[3] |
Part 2: Issues with Amide Coupling
Q3: I've successfully deprotected the Boc group, but the amide coupling step is giving me a low yield. What should I check?
Low yield at this stage often points to problems with the activation of the carboxylic acid or the stability of the reactants.
Potential Causes & Solutions:
-
Inactive Coupling Reagents: Carbodiimides like EDC and uronium-based reagents like HATU are sensitive to moisture.
-
Solution: Use fresh, high-quality coupling reagents. Store them in a desiccator.
-
-
Suboptimal pH: The pH for EDC/NHS coupling is critical. The activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the reaction of the NHS-ester with the amine is best at pH 7.2-8.5.
-
Solution: Consider a two-step, one-pot reaction where you activate the carboxylic acid at a lower pH before adjusting the pH for the addition of the amine. Use non-nucleophilic buffers like MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.
-
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.
-
Solution: Add the deprotected amine linker to the activated carboxylic acid promptly after the activation step.
-
-
Steric Hindrance: If the carboxylic acid or the amine is sterically hindered, the reaction may be slow or inefficient.
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial.
-
Solution: A slight excess (1.1-1.5 equivalents) of the amine linker and coupling reagents relative to the carboxylic acid is often used to drive the reaction to completion.
-
Part 3: Purification and Analysis
Q4: My reaction appears to be successful by LC-MS, but my isolated yield is low. What could be the problem?
Low isolated yield after a seemingly successful reaction often points to issues during work-up and purification.
Potential Causes & Solutions:
-
Product Loss During Aqueous Work-up: PEGylated molecules can have some water solubility. Multiple aqueous washes during the work-up can lead to loss of product into the aqueous layers.
-
Solution: Minimize the number of aqueous washes. If possible, use brine washes to reduce the solubility of the organic product in the aqueous phase.
-
-
Difficulty with Purification: The amphipathic nature of PEGylated molecules can make purification by standard column chromatography challenging.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the standard procedure for removing the Boc protecting group.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) (for a 1:1 DCM:TFA mixture).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To ensure complete removal of residual acid, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the amine can often be used directly in the next step. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 2: Amide Coupling using EDC/NHS
This protocol is suitable for coupling the deprotected amine linker to a carboxylic acid.
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected N3-PEG3-CH2CH2-NH2 linker (1.1 eq) in the same anhydrous solvent. If using the TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the salt.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, or overnight. Monitor the reaction progress by LC-MS.[4]
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as reverse-phase HPLC.[9]
Table 2: Typical Molar Ratios for EDC/NHS Coupling
| Reactant | Molar Equivalents (relative to Carboxylic Acid) | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| Amine Linker | 1.1 - 1.5 | Drives the reaction to completion |
| EDC | 1.2 - 2.0 | Activates the carboxylic acid |
| NHS | 1.1 - 1.5 | Forms a more stable active ester intermediate |
| Base (e.g., DIPEA) | 2.0 - 3.0 | Neutralizes amine salt and scavenges acid byproduct |
Protocol 3: Amide Coupling using HATU
This protocol is a good alternative, especially for more challenging couplings.
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[4]
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[4]
-
In a separate flask, dissolve the deprotected N3-PEG3-CH2CH2-NH2 linker (1.1 eq) in anhydrous DMF.
-
Add the linker solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.[10]
-
Work-up and purify as described in the EDC/NHS protocol.
Table 3: Typical Molar Ratios for HATU Coupling
| Reactant | Molar Equivalents (relative to Carboxylic Acid) | Purpose |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| Amine Linker | 1.1 - 1.5 | Drives the reaction to completion |
| HATU | 1.1 - 1.2 | Activates the carboxylic acid |
| Base (e.g., DIPEA) | 2.0 - 4.0 | Activates HATU and neutralizes acid byproduct |
Note: The protocols and data provided are intended as a guide and may require optimization for your specific substrates and desired final product.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: The Impact of TFA Concentration on Boc Deprotection Efficiency
Welcome to the technical support center for troubleshooting Boc deprotection. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to help researchers, scientists, and drug development professionals optimize their workflows.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of Trifluoroacetic Acid (TFA) for Boc deprotection?
The concentration of TFA for the removal of a tert-butyloxycarbonyl (Boc) protecting group typically ranges from 20% to 50% (v/v) in a suitable solvent, most commonly dichloromethane (B109758) (DCM).[1][2] For solid-phase peptide synthesis (SPPS), higher concentrations, sometimes up to 95% TFA, are often employed.[2] The choice of concentration is a critical parameter that depends on the substrate's stability and steric hindrance.[1][3]
Q2: What are the consequences of using a TFA concentration that is too low or too high?
Too Low: An insufficient concentration of TFA can lead to incomplete or slow deprotection, resulting in a mixture of the starting material and the desired product.[2] This complicates purification and can lead to the formation of deletion sequences in peptide synthesis.[3]
Too High: While a higher concentration can accelerate the reaction, it also increases the risk of side reactions. The primary issue is the generation of a reactive tert-butyl cation, which can alkylate nucleophilic residues like tryptophan, methionine, and tyrosine.[2][3][4] Furthermore, substrates with other acid-sensitive functional groups may degrade under harsh acidic conditions.[5] Interestingly, one study found that for solid-phase synthesis, 100% TFA could lead to incomplete deprotection due to poor resin swelling, with a 55% TFA/DCM mixture providing higher purity.[1]
Q3: How do I select the optimal TFA concentration for my specific molecule?
The optimal concentration depends on several factors:
-
Steric Hindrance: Substrates with significant steric hindrance around the Boc-protected amine may require higher TFA concentrations or longer reaction times for complete removal.[1][3]
-
Acid Sensitivity: If your molecule contains other acid-labile protecting groups or functional groups, a lower TFA concentration (e.g., 20-25%) and careful monitoring are recommended to ensure selective deprotection.[5]
-
Presence of Nucleophilic Residues: For peptides containing sensitive residues like Trp or Met, it is crucial to include scavengers in the TFA cocktail to prevent alkylation side reactions.[3][4]
A good starting point for solution-phase deprotection is 20-50% TFA in DCM.[2] It is always advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]
Q4: What are scavengers and why are they necessary during Boc deprotection?
During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is formed.[3][7] This electrophile can alkylate any nucleophilic functional groups on your substrate, leading to unwanted side products.[2]
Scavengers are nucleophilic reagents added to the reaction mixture to "trap" the tert-butyl cation before it can react with your molecule.[3] Common scavengers are chosen based on the specific nucleophilic residues present in the substrate.
Q5: How can I effectively monitor the progress of the deprotection reaction?
Regular monitoring is essential to determine the reaction endpoint, preventing both incomplete reactions and unnecessary exposure to harsh acidic conditions. The most common methods include:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the more polar product spot.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting material consumption and product formation, while also detecting any side products.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the Boc group by observing the disappearance of the characteristic tert-butyl signal.[8]
Troubleshooting Guide
Problem 1: Incomplete or slow Boc deprotection.
| Possible Causes | Recommended Solutions |
| Insufficient Acid Concentration: The TFA concentration is too low to efficiently drive the reaction to completion.[2] | Gradually increase the TFA concentration, for example, from 20% to 50% in DCM.[1] |
| Inadequate Reaction Time: The reaction has not been allowed to run for a sufficient duration.[2] | Extend the reaction time and continue to monitor progress by TLC or LC-MS until the starting material is consumed.[1] |
| Low Temperature: The reaction temperature is too low, resulting in a slower reaction rate.[2] | Most Boc deprotections are effective at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but this may increase the risk of side reactions.[3] |
| Steric Hindrance: The Boc group is sterically hindered, making it less accessible to the acid.[1] | A combination of higher TFA concentration, longer reaction time, and potentially a stronger acid system (e.g., 4M HCl in 1,4-dioxane) may be required.[1][6] |
| Poor Solubility: The substrate is not fully dissolved in the reaction solvent. | Ensure the chosen solvent, typically DCM, provides good solubility for your compound.[1] |
Problem 2: Formation of unexpected side products is observed.
| Possible Causes | Recommended Solutions |
| Alkylation by tert-butyl Cation: The generated tert-butyl cation has reacted with nucleophilic sites on your molecule (e.g., Trp, Met, Tyr residues).[3][4] | Add a scavenger or a scavenger cocktail to the reaction mixture to trap the carbocation.[3] Common cocktails include TFA/TIS/H₂O (95:2.5:2.5).[3] |
| Degradation of Acid-Labile Groups: Other functional groups in the molecule are sensitive to the strong acidic conditions. | Use the lowest effective TFA concentration and monitor the reaction closely to stop it as soon as the deprotection is complete. Consider alternative, milder deprotection methods if necessary.[9] |
Data Presentation
Table 1: Typical TFA Concentrations and Reaction Conditions
| TFA Concentration (v/v in DCM) | Typical Reaction Time | Temperature | Notes |
| 20-25% | 1 - 4 hours | Room Temp | A common starting point, suitable for many acid-sensitive substrates.[4][10] |
| 50% | 30 - 60 minutes | 0°C to Room Temp | Offers faster deprotection and is effective for a wide range of substrates.[1][4] |
| 95% (with scavengers) | 1 - 2 hours | Room Temp | Primarily used for final cleavage in solid-phase peptide synthesis (SPPS).[2][11] |
| Neat TFA | Minutes to 1 hour | Room Temp | Used for highly stable compounds when rapid deprotection is required.[12] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Target Residues / Side Reactions Prevented |
| Triisopropylsilane (TIS) | 2.5 - 5% | Effective at trapping tert-butyl cations and preventing alkylation of Tryptophan.[1][3] |
| Triethylsilane (TES) | 5 - 10% | Reduces the tert-butyl cation to isobutane, preventing alkylation.[2] |
| Water | 2.5 - 5% | Reacts with the carbocation to form tert-butanol.[2][3] |
| Thioanisole | 5 - 10% | Prevents S-alkylation of Methionine residues.[2][3] |
| Ethanedithiol (EDT) | 2.5% | Commonly used for protecting Cysteine residues.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol is suitable for substrates that do not contain highly sensitive, nucleophilic functional groups.
-
Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.[6]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired final concentration (e.g., 25-50% v/v).[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material has been consumed.[6]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[6]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[1][4]
-
The resulting TFA salt can often be used directly. For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[1][6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[6]
-
Protocol 2: Boc Deprotection with Scavengers
This protocol is recommended for substrates containing sensitive residues like tryptophan, methionine, or tyrosine.
-
Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M).
-
Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[11]
-
Addition: Add the deprotection cocktail to the substrate solution (typically using 10 equivalents of the cocktail relative to the substrate).[11]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether and collect the solid by filtration.[4]
-
Wash the precipitate with cold diethyl ether to remove scavengers and their byproducts.
-
Dry the product under vacuum.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
preventing premature cleavage of N3-PEG3-CH2CH2-Boc linker
Technical Support Center: N3-PEG3-CH2CH2-Boc Linker
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of the this compound linker, a tool used in bioconjugation and the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[1]
Frequently Asked Questions (FAQs)
Q1: What are the components of the this compound linker and their functions?
A1: The this compound linker is a heterobifunctional chemical tool with three main components, each serving a distinct purpose:
-
N3 (Azide group): This is a high-energy functional group that serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This allows for the efficient and specific attachment of the linker to molecules containing an alkyne group, forming a stable triazole linkage.[2][3]
-
PEG3 (Polyethylene Glycol, 3 units): This is a short, hydrophilic spacer. The PEG chain increases the water solubility of the molecule and the resulting conjugate.[4][5] It provides a flexible bridge between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Boc (tert-butyloxycarbonyl group): This is a common protecting group for the terminal amine.[6] It prevents the amine from reacting during storage or other synthetic steps. The Boc group is designed to be removed under specific acidic conditions to reveal the free amine for subsequent conjugation.[7]
Q2: My primary issue is the premature cleavage of the Boc protecting group. What are the most common causes?
A2: The Boc group is specifically designed to be labile under acidic conditions.[7][8] Premature cleavage is almost always due to unintended exposure to acid. Common sources include:
-
Acidic Reaction or Buffer Conditions: Using buffers with a pH significantly below 7.0.
-
Contaminated Solvents or Reagents: Using solvents like Dichloromethane (B109758) (DCM) or other reagents that may contain acidic impurities.
-
Inappropriate Purification Methods: Certain chromatography conditions, particularly with silica (B1680970) gel, can be acidic enough to cause partial or complete deprotection.
-
Improper Storage: Long-term storage in a non-inert atmosphere can lead to the absorption of acidic gases from the environment.
Q3: Under what conditions is the azide (B81097) (N3) group unstable or likely to react unintentionally?
A3: While relatively stable and bioorthogonal, the azide group can be compromised under certain conditions:[2]
-
Strong Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at high concentrations or elevated temperatures can slowly reduce the azide to an amine.
-
Heavy Metals: Azides can form shock-sensitive and explosive compounds with heavy metals like lead, copper, or silver.[9][10] Avoid using metal spatulas for handling and ensure reaction vessels are free from heavy metal contamination, except for the specific copper catalyst used in CuAAC reactions.
-
Heat, Light, and Friction: Organic azides can be sensitive to decomposition from external energy sources such as heat, UV light, friction, and pressure.[11] They should be stored in the dark at cool temperatures.[10]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform (B151607) in reactions with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[11]
Q4: How can I verify the integrity of my this compound linker before an experiment?
A4: The most reliable method for checking the integrity of the linker is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows you to verify the molecular weight of the compound. You should see a primary peak corresponding to the intact linker's mass. The presence of a significant peak corresponding to the mass of the linker without the Boc group (a loss of 100.12 Da) indicates premature cleavage.
Q5: What are the optimal storage conditions for the this compound linker?
A5: To ensure long-term stability, the linker should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light.[10] If you need to store it in solution, use a dry, aprotic solvent like anhydrous DMF or DMSO, and keep the solution at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing Premature Linker Cleavage
This guide addresses common problems encountered during the use of the this compound linker.
| Problem | Potential Cause | Recommended Solution |
| Loss of Boc group confirmed by LC-MS | Acidic Conditions: Use of acidic buffers (pH < 6.5), reagents, or solvents (e.g., trifluoroacetic acid - TFA).[6][7] | Maintain neutral to slightly basic pH (7.0-8.5) during all steps where the Boc group must remain intact. Use high-purity, anhydrous, non-acidic solvents. |
| Inappropriate Chromatography: Use of standard silica gel for purification. | Use neutral alumina (B75360) or a reverse-phase chromatography method (e.g., C18 with a neutral mobile phase) for purification. | |
| Reduced azide reactivity in click chemistry | Azide Degradation: Exposure to reducing agents (DTT, TCEP) in a previous step. | If reducing agents are necessary, they must be completely removed before proceeding with the click reaction. Use dialysis or a desalting column for purification. |
| Improper Storage: Long-term exposure to light or elevated temperatures.[11] | Store the linker solid at ≤ -20°C in the dark under an inert atmosphere.[10] | |
| Unexpected side products or low yield in conjugation | PEG Backbone Oxidation: Exposure to strong oxidizing agents or conditions that generate free radicals.[12] | Avoid strong oxidizers. If oxidative conditions are unavoidable, consider if the PEG linker is suitable for your application. |
| Reaction with Halogenated Solvents: Use of solvents like DCM or chloroform. | Do not use halogenated solvents with azides.[11] Opt for aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724). | |
| Formation of Metal Azides: Contamination with heavy metals. | Use non-metal spatulas and thoroughly clean glassware to avoid heavy metal contamination.[10][11] |
Chemical Stability Overview
The following table summarizes the stability of the key functional groups in the this compound linker under various conditions.
| Condition | Boc Group | Azide Group | PEG Backbone | Notes |
| Strong Acid (e.g., TFA, HCl) | Labile [7] | Stable | Stable | The Boc group is readily cleaved by strong acids. |
| Mild Acid (pH 4-6) | Potentially Labile | Stable | Stable | Prolonged exposure can lead to slow Boc cleavage. |
| Neutral (pH 6.5-7.5) | Stable | Stable | Stable | Optimal pH range for handling the intact linker. |
| Basic (pH > 8) | Stable | Stable | Stable | The Boc group is stable to basic conditions.[7] |
| Reducing Agents (DTT, TCEP) | Stable | Labile | Stable | Azides can be reduced to amines. |
| Strong Oxidizing Agents | Stable | Stable | Potentially Labile [12] | The ether backbone can be susceptible to oxidation. |
| Heat / UV Light | Stable | Potentially Labile [11] | Stable | Can cause decomposition of the azide group. |
| Heavy Metals (Pb, Ag, Cu²⁺) | Stable | Reactive [9] | Stable | Forms potentially explosive metal azides. |
Key Experimental Protocols
Protocol 1: Quality Control of Linker Integrity via LC-MS
Objective: To verify the molecular weight and purity of the this compound linker before use.
Materials:
-
This compound linker sample
-
LC-MS grade acetonitrile (ACN) and water
-
0.1% Formic acid (optional, for ionization)
-
LC-MS system with a C18 column
Procedure:
-
Prepare a 1 mg/mL stock solution of the linker in ACN or DMSO.
-
Dilute the stock solution to a final concentration of 10-20 µg/mL in a 50:50 mixture of ACN:water.
-
Set up the LC-MS method:
-
Column: Standard C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
-
Inject 1-5 µL of the diluted sample.
-
Analysis:
-
Check the chromatogram for a single major peak.
-
Examine the mass spectrum for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the intact linker.
-
Search for a peak corresponding to the mass of the deprotected linker (M - 100.12 Da). The area of this peak should be minimal (<5%).
-
Protocol 2: Controlled Boc Deprotection
Objective: To remove the Boc protecting group under controlled conditions to liberate the amine for subsequent reactions.
Materials:
-
This compound linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath (0°C).
-
Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine salt can be used directly or neutralized by co-evaporating with toluene (B28343) or dissolving in a neutral buffer.
Visual Guides
Caption: Linker structure with key functional groups and common cleavage points.
Caption: A logical workflow to diagnose the cause of linker instability.
References
- 1. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 2. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 3. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. interchim.fr [interchim.fr]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: TFA-Mediated Boc Deprotection
Welcome to the technical support center for TFA-mediated Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the work-up procedures for this common deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during TFA-mediated Boc deprotection?
The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) upon the acidic cleavage of the Boc group.[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within your molecule, leading to undesired byproducts.[1][2][3]
Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
-
Other electron-rich aromatic rings, amidines, and guanidines are also at risk.[3]
Q3: How do scavengers prevent side product formation?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing unwanted alkylation of your product.[1]
Q4: My Boc deprotection appears incomplete. What are the common causes?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The reaction may not proceed to completion if the acid is too weak or its concentration is too low.[2][4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[4]
-
Steric Hindrance: Bulky substrates can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[4]
-
Solvent Issues: The chosen solvent must ensure that both the substrate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[4]
Troubleshooting Guide
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
| Possible Cause | Recommended Solution |
| Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[1] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1] |
| Oxidation of sensitive residues. | For methionine-containing compounds, adding reducing agents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) can help prevent oxidation.[1] |
Issue 2: Incomplete Boc deprotection observed in the crude product analysis.
| Possible Cause | Recommended Solution |
| Insufficient concentration or equivalents of acid.[1][4] | Increase the concentration of TFA (e.g., from 20% in DCM to 50% in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[4] |
| Insufficient reaction time or temperature.[1][4] | Increase the reaction time and monitor the progress by TLC or LC-MS.[4] While many deprotections are performed at room temperature, some substrates may require gentle heating.[4] |
| Poor solubility of the substrate. | Ensure the chosen solvent provides good solubility for your compound.[4] |
Issue 3: Difficulty in removing excess TFA after the reaction.
| Possible Cause | Recommended Solution |
| High boiling point and acidity of TFA. | Co-evaporate the crude product with a non-polar solvent like toluene (B28343) (3x) under reduced pressure.[4] |
| Formation of a TFA salt that is an oil. | Precipitate the product as a salt by adding a non-polar solvent like cold diethyl ether.[4][5] Alternatively, using 4M HCl in 1,4-dioxane for deprotection often yields a solid hydrochloride salt that is easier to handle.[6] |
Issue 4: The deprotected amine product is water-soluble, making aqueous work-up difficult.
| Possible Cause | Recommended Solution |
| The presence of polar functional groups in the product. | Use an ion-exchange resin to remove the TFA salt.[4] For example, Amberlyst A-21 resin can be used to obtain the free base without an aqueous work-up.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[4]
-
Cool the solution to 0°C in an ice bath.[4]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4]
-
If necessary, add scavengers such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]
-
Co-evaporate with toluene (3x) to remove residual TFA.[4]
-
The resulting TFA salt of the deprotected amine can be used directly or further purified. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]
Protocol 2: Boc Deprotection with a Scavenger Cocktail
For peptides with multiple sensitive residues, a scavenger cocktail is recommended.
-
Prepare the cleavage cocktail. A common example is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[1] Another widely used mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
-
Add the cleavage cocktail to the Boc-protected substrate.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]
-
The crude product can then be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1]
Visualizations
Caption: A typical experimental workflow for TFA-mediated Boc deprotection.
Caption: A logical guide for troubleshooting common Boc deprotection issues.
References
Technical Support Center: Reactions of N3-PEG3-CH2CH2-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-PEG3-CH2CH2-Boc. The information is designed to help identify and mitigate the formation of byproducts in common reactions involving this versatile linker.
Troubleshooting Guides & FAQs
This section is organized by reaction type and addresses specific issues that may be encountered during your experiments.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and specific reaction.[1] However, side reactions can occur under certain conditions.
Question: I am observing a byproduct with a mass corresponding to a dimer of my alkyne starting material. What is happening and how can I prevent it?
Answer: You are likely observing the formation of a diyne, which is the result of oxidative homocoupling of your alkyne. This side reaction is often catalyzed by copper in the presence of oxygen.
Troubleshooting Steps:
-
Deoxygenate your reaction mixture: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen.
-
Use a reducing agent: The addition of a mild reducing agent, such as sodium ascorbate (B8700270), helps to maintain copper in the active Cu(I) oxidation state and prevents the formation of species that promote oxidative homocoupling.
-
Use a copper(I)-stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can protect the copper(I) catalyst from oxidation and improve the efficiency of the CuAAC reaction.
Question: My reaction is not going to completion, and I see both starting materials remaining. What could be the issue?
Answer: Incomplete conversion in a CuAAC reaction can be due to several factors related to the catalyst or reaction conditions.
Troubleshooting Steps:
-
Catalyst quality: Ensure your copper(I) source is of high quality and has not been oxidized to copper(II). If using a copper(II) salt with a reducing agent, ensure the reducing agent is fresh.
-
Solvent choice: The reaction is typically performed in a variety of solvents, including water, t-butanol, and DMF. Ensure your starting materials are fully soluble in the chosen solvent system.
-
Stoichiometry: While a 1:1 stoichiometry of azide (B81097) to alkyne is ideal, a slight excess of one reagent (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.
Staudinger Reduction of the Azide
The Staudinger reduction is a mild method for converting azides to primary amines.[2] The reaction proceeds in two steps: formation of an iminophosphorane followed by hydrolysis.[3]
Question: After my reaction and work-up, I have a significant amount of a white, crystalline solid that is difficult to separate from my product. What is it?
Answer: This is most likely the phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide if you are using triphenylphosphine.[3] This byproduct is formed during the hydrolysis of the iminophosphorane intermediate.[3]
Troubleshooting Steps:
-
Purification: Triphenylphosphine oxide can often be removed by column chromatography on silica (B1680970) gel.
-
Alternative phosphines: Using a phosphine with different solubility properties, such as a polymer-supported phosphine, can simplify the removal of the phosphine oxide byproduct by filtration.
-
Aqueous work-up: A thorough aqueous work-up can sometimes help to partially remove the phosphine oxide.
Question: My NMR spectrum shows signals that are not consistent with my starting material or the desired amine product. What could be the cause?
Answer: You may have incomplete hydrolysis of the iminophosphorane intermediate. This intermediate is stable in the absence of water.
Troubleshooting Steps:
-
Ensure sufficient water: During the hydrolysis step, make sure an adequate amount of water is present to completely convert the iminophosphorane to the amine and phosphine oxide.
-
Reaction time: Allow sufficient time for the hydrolysis to go to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Boc Deprotection with Trifluoroacetic Acid (TFA)
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is readily cleaved under acidic conditions using TFA.[4]
Question: After deprotection, I am observing a byproduct with a mass that is 56 Da higher than my expected product. What is this side reaction?
Answer: This is likely due to tert-butylation of your newly formed primary amine. The tert-butyl cation is generated during the cleavage of the Boc group and can act as an alkylating agent.[5]
Troubleshooting Steps:
-
Use scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thioanisole. These scavengers will trap the tert-butyl cation before it can react with your product. A common deprotection cocktail is a mixture of TFA, TIS, and water.
-
Lower temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of the tert-butylation side reaction.
Question: The deprotection of the Boc group is incomplete, even after a long reaction time. How can I drive the reaction to completion?
Answer: Incomplete deprotection can be due to insufficient acid strength or concentration.
Troubleshooting Steps:
-
Increase TFA concentration: If you are using a dilute solution of TFA in a co-solvent like dichloromethane (B109758) (DCM), increasing the concentration of TFA can improve the rate of deprotection.
-
Use neat TFA: For stubborn Boc groups, using neat TFA may be necessary.
-
Ensure anhydrous conditions (initially): While water is used as a scavenger, the initial deprotection reaction is often more efficient under anhydrous conditions. Ensure your starting material and solvent are dry before adding the TFA.
Summary of Potential Byproducts and Mitigation Strategies
| Reaction | Potential Byproduct | Cause | Mitigation Strategy |
| CuAAC | Diyne (from alkyne homocoupling) | Oxidation of Cu(I) to Cu(II) in the presence of oxygen | Deoxygenate reaction mixture, use sodium ascorbate, use a Cu(I)-stabilizing ligand. |
| Staudinger Reduction | Phosphine oxide (e.g., triphenylphosphine oxide) | Stoichiometric byproduct of the reaction | Column chromatography, use of polymer-supported phosphines. |
| Iminophosphorane intermediate | Incomplete hydrolysis | Ensure sufficient water is present during the hydrolysis step, increase reaction time. | |
| Boc Deprotection | tert-Butylated amine | Alkylation by the tert-butyl cation generated during deprotection | Add scavengers (e.g., TIS, water) to the reaction mixture, perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the CuAAC reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of CuSO4·5H2O (0.05-0.1 equivalents) in water.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Staudinger Reduction of the Azide
This protocol describes a typical Staudinger reduction.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1-1.5 equivalents) to the solution. The reaction is often accompanied by the evolution of nitrogen gas.
-
Stir the reaction mixture at room temperature until the starting azide is consumed, as monitored by TLC or LC-MS. This step typically takes 2-6 hours.
-
Add water to the reaction mixture to hydrolyze the iminophosphorane intermediate. Stir for an additional 1-2 hours.
-
Remove the THF under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to separate the desired amine from the triphenylphosphine oxide byproduct.[6]
Protocol 3: Boc Deprotection with TFA and Scavengers
This protocol outlines the deprotection of the Boc group using a standard TFA/scavenger cocktail.
Materials:
-
This compound reaction product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound (1.0 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the deprotection cocktail by adding TFA and TIS to the DCM solution. A common ratio is 95:2.5:2.5 (TFA:TIS:DCM), but for solution-phase deprotection, a solution of 20-50% TFA in DCM with 2-5% TIS is often sufficient.
-
Add the deprotection cocktail to the solution of the Boc-protected compound.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.
Visualizations
Caption: Reaction pathways for this compound.
Caption: General troubleshooting workflow for identifying byproducts.
Caption: Analytical workflow for reaction monitoring and purification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing ADC Design
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their potent cargo under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.
This guide provides an objective comparison of the three main classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive linkers—supported by experimental data. While molecules like N3-PEG3-CH2CH2-Boc serve as valuable hydrophilic spacers and building blocks in the synthesis of these complex linkers, this comparison will focus on the performance of the final, functional cleavable linker technologies.
Mechanisms of Cleavage: A Tale of Three Triggers
Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of the antioxidant glutathione (B108866) (GSH) compared to the extracellular space.
Each of these cleavage mechanisms is designed to ensure that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby enhancing the therapeutic window of the ADC.
Data Presentation: Quantitative Comparison of Linker Performance
The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in PROTAC Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. A key decision in PROTAC design is the choice between a cleavable and a non-cleavable linker. This guide provides an objective comparison of these two linker strategies, supported by established principles and detailed experimental methodologies to inform rational PROTAC design.
The Fundamental Divide: Stability and Mechanism of Action
The primary distinction between cleavable and non-cleavable linkers lies in their stability and the mechanism by which the PROTAC is processed within the cell.
Non-cleavable linkers are designed to be stable under physiological conditions, remaining intact throughout their mechanism of action. The entire PROTAC molecule is responsible for bringing the POI and the E3 ligase together to form a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Cleavable linkers , in contrast, are engineered with a labile bond that can be broken under specific intracellular conditions. This cleavage can be triggered by enzymes, changes in pH, or the presence of specific molecules like glutathione. The cleavage of the linker can have significant implications for the PROTAC's activity, distribution, and potential for off-target effects.
Comparative Analysis: Cleavable vs. Non-Cleavable Linkers
While direct head-to-head comparative studies with quantitative data for PROTACs are limited in the public domain, the well-established principles from the field of Antibody-Drug Conjugates (ADCs), which share similar linker technologies, provide a strong basis for understanding the expected performance differences. The following tables summarize the key characteristics and hypothesized performance of PROTACs with cleavable versus non-cleavable linkers.
Table 1: General Characteristics and Design Considerations
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Action | PROTAC activity can be modulated by intracellular triggers. May release fragments of the PROTAC. | The intact PROTAC molecule mediates protein degradation. |
| Stability | Designed to be labile under specific conditions. Potential for premature cleavage. | Generally more stable in circulation and within the cell. |
| Selectivity | Cleavage mechanism can be designed to be specific to the target cell environment (e.g., tumor-specific enzymes). | Selectivity is primarily driven by the affinity of the POI and E3 ligase ligands. |
| "Bystander Effect" | Potential for cleaved, cell-permeable PROTAC fragments to affect neighboring cells. | Less likely to exhibit a bystander effect as the PROTAC remains intact. |
| Pharmacokinetics | Pharmacokinetic profile can be complex due to the presence of both the intact PROTAC and its cleavage products. | Generally more predictable pharmacokinetic profile. |
| Toxicity | Potential for off-target toxicity from prematurely released fragments. | Lower risk of off-target effects related to linker cleavage. |
Table 2: Hypothesized Performance Comparison
| Performance Metric | Cleavable Linker PROTACs | Non-Cleavable Linker PROTACs |
| Degradation Efficiency (DC50/Dmax) | Potentially higher in specific microenvironments where the linker is efficiently cleaved. | Efficacy is dependent on the stability and efficiency of ternary complex formation by the intact molecule. |
| Cellular Potency | May exhibit enhanced potency in target cells with the appropriate cleavage machinery. | Potency is directly correlated with the ability of the intact PROTAC to induce degradation. |
| In Vivo Efficacy | Efficacy can be influenced by the rate and location of linker cleavage in vivo. | Efficacy is dependent on the in vivo stability and biodistribution of the intact PROTAC. |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity from linker cleavage. | Potentially wider due to higher stability and lower risk of off-target effects. |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable to both cleavable and non-cleavable linker types up to the point of ternary complex formation.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Comparing Linker Performance
A robust experimental workflow is crucial for evaluating and comparing the performance of PROTACs with different linker technologies.
Caption: A generalized experimental workflow for the comparative evaluation of PROTACs.
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the extent of POI degradation following treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTACs (cleavable and non-cleavable)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the cleavable and non-cleavable PROTACs for a specified time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant POI and E3 ligase complex (e.g., VHL or CRBN)
-
Fluorescently labeled antibodies or tags for the POI and E3 ligase (for TR-FRET)
-
PROTACs (cleavable and non-cleavable)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PROTAC-mediated protein degradation on cell survival and proliferation.
Materials:
-
Cell line of interest
-
PROTACs (cleavable and non-cleavable)
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the cleavable and non-cleavable PROTACs.
-
Incubation: Incubate for a period relevant to the expected downstream effects of POI degradation (e.g., 48-72 hours).
-
Assay: Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence, respectively.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each PROTAC.
Conclusion: A Strategic Choice in PROTAC Design
The decision between a cleavable and a non-cleavable linker is a critical juncture in the design of a PROTAC with optimal therapeutic potential. Non-cleavable linkers offer the advantages of stability and a more predictable pharmacokinetic profile, potentially leading to a wider therapeutic window.[1] Cleavable linkers, on the other hand, provide the opportunity for targeted drug release and the potential for a "bystander effect," which could be advantageous in certain therapeutic contexts.[2] However, this comes with the risk of premature cleavage and potential off-target toxicities.
Ultimately, the optimal linker strategy is context-dependent and must be carefully considered based on the specific POI, the chosen E3 ligase, the disease indication, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of PROTACs with different linker technologies, enabling researchers to make data-driven decisions in the pursuit of novel and effective protein-degrading therapeutics. As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate interplay between linker chemistry and biological activity will be paramount to unlocking the full potential of this transformative therapeutic modality.
References
The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance: A Comparative Guide
The design of an effective antibody-drug conjugate (ADC) is a delicate balancing act between optimizing its tumor-targeting capabilities and maximizing the potency of its cytotoxic payload.[1] Central to this optimization is the linker, which connects the antibody to the payload. Among various linker technologies, polyethylene (B3416737) glycol (PEG) has become a critical tool for fine-tuning the physicochemical and pharmacological properties of ADCs. The length of the PEG chain significantly impacts an ADC's solubility, stability, pharmacokinetic (PK) profile, and, ultimately, its anti-tumor efficacy.[1]
This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data, to inform the rational design of next-generation ADCs for researchers, scientists, and drug development professionals.
The Trade-Off: Pharmacokinetics vs. In Vitro Potency
The incorporation of PEG linkers into ADCs serves multiple functions. The hydrophilic nature of PEG can counteract the hydrophobicity of many potent payloads, which can otherwise lead to aggregation and rapid clearance of the ADC from circulation.[1][2][3] This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's integrity.[1][2][3] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, resulting in a longer plasma half-life.
However, the choice of PEG linker length presents a critical trade-off. While longer linkers generally enhance in vivo performance by improving pharmacokinetics, they can sometimes diminish the ADC's in vitro potency.[1] This phenomenon is often attributed to steric hindrance, where a longer PEG chain may interfere with the ADC's ability to bind to its target antigen on a cancer cell or impede the release of the cytotoxic payload within the cell.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
The Balancing Act: A Comparative Guide to N3-PEG3-CH2CH2-Boc and Longer PEG Chain Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of novel therapeutics. This guide provides an objective comparison of the short-chain linker, N3-PEG3-CH2CH2-Boc, against its longer polyethylene (B3416737) glycol (PEG) chain counterparts, supported by experimental data from analogous systems.
The strategic incorporation of PEG linkers in bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a well-established method to enhance therapeutic potential.[1] PEG linkers, being hydrophilic and flexible, can improve the solubility of hydrophobic payloads, reduce immunogenicity, and prolong circulation half-life.[2][3] However, the length of the PEG chain is a crucial parameter that necessitates a trade-off between desirable pharmacokinetic properties and potent biological activity.[1][4] While longer PEG chains generally enhance in vivo performance, they can sometimes diminish in vitro potency.[1] This guide will delve into the performance characteristics of the short this compound linker in contrast to longer PEG alternatives, providing a framework for rational linker selection.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates. While direct comparative data for this compound is limited, the performance of short-chain PEG linkers (e.g., PEG2-PEG4) provides a reasonable proxy for its expected behavior.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Performance Metric | Short PEG Linkers (e.g., this compound) | Intermediate PEG Linkers (e.g., PEG8-PEG12) | Long PEG Linkers (e.g., PEG24, 4kDa) |
| In Vitro Cytotoxicity (IC50) | Generally higher potency (lower IC50)[1][5] | Moderate potency[1] | May exhibit reduced potency (higher IC50)[4][6] |
| In Vivo Efficacy | Can be limited by rapid clearance[1] | Often shows significant improvement[1][4] | Can lead to the highest efficacy due to prolonged exposure[1][4] |
| Pharmacokinetics (Half-life) | Shorter half-life[1][6] | Longer half-life[1] | Significantly prolonged half-life[1][6] |
| Solubility & Aggregation | May be less effective for highly hydrophobic payloads | Good balance of solubility enhancement | Superior for highly hydrophobic payloads, reducing aggregation[7][8] |
| Steric Hindrance | Minimal steric hindrance[3] | Moderate steric hindrance | Can cause significant steric hindrance, potentially impacting target binding[4] |
Table 2: Impact of PEG Linker Length on PROTAC Performance
| Performance Metric | Short PEG Linkers (e.g., this compound) | Intermediate PEG Linkers (e.g., PEG4-PEG6) | Long PEG Linkers (e.g., >PEG8) |
| In Vitro Degradation (DC50) | Potency is highly target-dependent; can be potent[9] | Often optimal for forming a stable ternary complex[10] | May be less effective due to excessive flexibility or distance[11] |
| Maximum Degradation (Dmax) | Can achieve high Dmax[10] | Often achieves the highest Dmax[10] | Dmax may be reduced[10] |
| Cellular Permeability | Generally higher permeability | Permeability may decrease with increasing length[10] | Lower permeability[10] |
| Oral Bioavailability | Can have higher oral bioavailability[10] | May have reduced oral bioavailability | Generally lower oral bioavailability[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate efficacy. Below are protocols for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (for ADCs)
This assay determines the potency of an ADC in killing target cancer cells.
-
Cell Seeding: Plate antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell adherence.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC (targeting a different antigen). Add the diluted ADCs to the wells and incubate for 72-120 hours.
-
Cell Viability Measurement: Assess cell viability using a commercially available assay kit (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.[12]
In Vitro Protein Degradation Assay (for PROTACs)
This assay quantifies the reduction of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 18 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Quantification: a chemiluminescent substrate and image the blot. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can then be calculated.[10]
Plasma Stability Assay
This assay assesses the stability of the bioconjugate in plasma, which is critical for predicting its in vivo performance.[5]
-
Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[5]
-
Analysis: Use techniques like LC-MS/MS to quantify the amount of intact bioconjugate and any released payload over time.[5] For ADCs, this can involve measuring the drug-to-antibody ratio (DAR).[13]
Visualizing the Concepts
Diagrams created using Graphviz can help illustrate the key concepts discussed.
Conclusion
The selection of an appropriate PEG linker length is a critical optimization step in the development of bioconjugates. The short-chain this compound linker is expected to favor higher in vitro potency and cellular permeability, which can be advantageous for certain applications. However, for indications requiring prolonged in vivo exposure and enhanced solubility of highly hydrophobic payloads, longer PEG chain linkers may offer superior performance, despite a potential decrease in in vitro activity. Ultimately, the optimal PEG linker length is highly dependent on the specific molecular context, including the properties of the payload, the target, and the desired therapeutic outcome.[10][14] A systematic evaluation of a range of linker lengths is therefore essential for the rational design of effective and safe bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating Ternary Complex Formation with N3-PEG3-CH2CH2-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable ternary complex with the target Protein of Interest (POI) and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the experimental validation of ternary complex formation, with a focus on PROTACs incorporating the N3-PEG3-CH2CH2-Boc linker. While specific comparative data for this exact linker is not extensively published, this document outlines the established biophysical methods and protocols used to characterize such molecules, enabling an objective assessment of their performance against other PROTAC architectures.
The this compound linker provides a flexible polyethylene (B3416737) glycol (PEG) chain, which is known to influence the stability and formation of the ternary complex.[1] The terminal azide (B81097) (N3) group offers a versatile handle for "click chemistry," allowing for modular synthesis of PROTAC libraries.[2] The Boc-protected amine provides another point for conjugation. The validation of a PROTAC's ability to form a ternary complex is crucial for optimizing linker length, composition, and attachment points to achieve potent and selective protein degradation.[1]
Comparative Analysis of Biophysical Techniques for Ternary Complex Validation
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. Each method offers distinct advantages and provides complementary information regarding the binding affinities, kinetics, and thermodynamics of these interactions. The choice of technique often depends on the specific experimental question, throughput requirements, and available instrumentation.
| Technique | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Affinity (KD), Kinetics (kon, koff), Cooperativity (α) | Medium | Low | Real-time, label-free kinetic data.[3][4] | Immobilization of one partner may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular binding. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile.[5] | Low throughput, requires large amounts of purified proteins. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon complex formation. | Affinity (KD), Cooperativity (α) | High | Low | Homogeneous, high-throughput assay suitable for screening.[5][6] | Requires labeled binding partners, potential for assay interference. |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a protein complex from cell lysates. | Qualitative/Semi-quantitative assessment of complex formation in a cellular context. | Low | High | In-cell validation of ternary complex formation. | Not quantitative, prone to false positives/negatives. |
Experimental Protocols for Key Validation Assays
Detailed methodologies are critical for reproducible and reliable characterization of ternary complex formation. Below are generalized protocols for the most common biophysical assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary interactions in real-time.[3][4]
Objective: To determine the binding affinity (KD), association rate (kon), dissociation rate (koff), and cooperativity (α) of the PROTAC-mediated ternary complex.
Generalized Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction (PROTAC and E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics and affinity.
-
Ternary Complex Formation: Pre-incubate the PROTAC with a saturating concentration of the target protein (POI).
-
Ternary Interaction Measurement: Inject the pre-incubated PROTAC-POI mixture over the immobilized E3 ligase surface at various PROTAC concentrations.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
Generalized Protocol:
-
Sample Preparation: Prepare purified solutions of the E3 ligase, POI, and PROTAC in the same buffer.
-
Binary Titration (PROTAC into E3 Ligase): Titrate the PROTAC into the E3 ligase solution in the ITC sample cell to determine the binary binding thermodynamics.
-
Binary Titration (PROTAC into POI): Titrate the PROTAC into the POI solution to determine the other binary interaction.
-
Ternary Titration: To measure the ternary complex formation, two common approaches are:
-
Titrate the POI into a solution of the pre-formed E3 ligase-PROTAC binary complex.
-
Titrate the PROTAC into a solution containing both the E3 ligase and the POI.
-
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Cooperativity Assessment: Compare the binding affinities obtained from the binary and ternary titrations to assess cooperativity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs.[5][6]
Objective: To measure the formation of the ternary complex in a homogeneous assay format and determine the relative binding affinity and cooperativity.
Generalized Protocol:
-
Reagent Preparation:
-
Label the E3 ligase with a FRET donor (e.g., Terbium cryptate).
-
Label the POI with a FRET acceptor (e.g., d2 or a fluorescent protein). This is often achieved using tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies or binding partners.
-
-
Assay Setup: In a microplate, add the labeled E3 ligase, labeled POI, and a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation and the FRET reaction to reach equilibrium.
-
Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Plot the FRET ratio as a function of PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect".[6] The data can be fitted to determine the concentration of PROTAC that gives the maximal signal (TC50) and the maximum FRET signal, which are indicative of the potency and efficacy of ternary complex formation.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: SPR Workflow for Ternary Complex Analysis.
Caption: TR-FRET Workflow for Ternary Complex Assay.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labonline.com.au [labonline.com.au]
A Comparative Analysis of CuAAC and SPAAC for N3-PEG3-CH2CH2-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) chains to molecules, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. The "click chemistry" reactions, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), have emerged as powerful tools for bioconjugation due to their high efficiency, specificity, and mild reaction conditions.[1] This guide provides a comprehensive comparative analysis of CuAAC and SPAAC for the conjugation of an azide-functionalized PEG linker with a Boc-protected amine (N3-PEG3-CH2CH2-Boc) to an alkyne-containing molecule.
Executive Summary
Both CuAAC and SPAAC are highly effective methods for conjugating this compound. The choice between the two depends on the specific requirements of the application, particularly concerning biocompatibility, reaction kinetics, and the presence of sensitive functional groups on the substrate.
-
CuAAC is generally characterized by faster reaction kinetics and the use of readily available terminal alkynes. However, the requisite copper(I) catalyst can be cytotoxic and may lead to side reactions, necessitating careful optimization and post-reaction purification.[2]
-
SPAAC offers superior biocompatibility by eliminating the need for a toxic copper catalyst, making it ideal for in vivo applications and the modification of sensitive biomolecules.[3] This advantage comes at the cost of generally slower reaction rates and the need for bulkier, more complex strained alkynes like dibenzocyclooctyne (DBCO).[4][5]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule via CuAAC and SPAAC. The data is compiled from various sources and represents typical values for similar conjugation reactions.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Yield | Typically >90%[6][7] | Typically >85%[8] |
| Reaction Time | 1 - 4 hours[9] | 4 - 24 hours[8][10] |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 37°C[11] |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent)[9] | None required[3] |
| Alkyne Reactant | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN)[5] |
| Biocompatibility | Lower, due to copper cytotoxicity[2] | High, copper-free[3] |
| Side Reactions | Potential for oxidation of sensitive amino acids[1] | Minimal, highly bioorthogonal[3] |
| Purification | Requires removal of copper catalyst (e.g., using chelators)[1] | Generally simpler, no catalyst removal needed |
Experimental Protocols
Detailed methodologies for conjugating an this compound linker to an alkyne-functionalized molecule using both CuAAC and SPAAC are provided below.
Protocol 1: CuAAC Conjugation of this compound to a Terminal Alkyne
This protocol describes the copper-catalyzed reaction between an azide-PEG linker and a terminal alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: Degassed Phosphate Buffered Saline (PBS), pH 7.4, with co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve this compound in the reaction buffer to a final concentration of 1.2-2 molar equivalents relative to the alkyne.
-
-
Catalyst Preparation:
-
Prepare a stock solution of 100 mM CuSO₄ in water.
-
Prepare a stock solution of 500 mM sodium ascorbate in water (freshly prepared).
-
Prepare a stock solution of 100 mM THPTA in water.
-
-
Reaction Assembly:
-
In a reaction vessel, combine the solution of the alkyne-functionalized molecule and the this compound solution.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, remove the copper catalyst by adding a copper-chelating resin or by dialysis against a buffer containing EDTA.
-
Purify the conjugate using an appropriate chromatographic method, such as size-exclusion or reversed-phase HPLC.
-
Protocol 2: SPAAC Conjugation of this compound to a DBCO-functionalized Molecule
This protocol outlines the copper-free reaction between an azide-PEG linker and a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Solvent: Phosphate Buffered Saline (PBS), pH 7.4, or other amine-free buffer. Organic co-solvents like DMSO or DMF can be used if necessary, keeping the final concentration below 20%.[12]
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Dissolve this compound in the reaction buffer. A 1.5 to 5-fold molar excess of the azide (B81097) linker is typically used.[11]
-
-
Reaction Assembly:
-
Add the this compound solution to the solution of the DBCO-functionalized molecule.
-
-
Reaction Incubation:
-
Purification:
-
Purify the resulting conjugate using standard chromatographic techniques such as size-exclusion chromatography or reversed-phase HPLC to remove excess unreacted starting materials.
-
Visualizing the Conjugation Workflows
The following diagrams illustrate the experimental workflows for CuAAC and SPAAC conjugation of the this compound linker.
Logical Relationship of Reaction Choice
The selection between CuAAC and SPAAC is a critical decision in the experimental design of PEGylation. The following diagram illustrates the logical considerations influencing this choice.
Conclusion
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Assessing the In Vivo Stability of N3-PEG3-CH2CH2-Boc Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other targeted therapies. The linker's stability in systemic circulation is a key determinant of both the efficacy and toxicity of the therapeutic agent. This guide provides a comparative assessment of the in vivo stability of various linker technologies, with a focus on the N3-PEG3-CH2CH2-Boc linker, and details the experimental protocols necessary for such an evaluation.
The this compound linker is a cleavable linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) (N3) group for click chemistry conjugation, and a Boc (tert-butyloxycarbonyl) protecting group. While specific in vivo stability data for this particular linker is not extensively available in the public domain, we can infer its likely characteristics based on its structural components and compare it to well-characterized alternative linkers. PEG linkers are known to enhance water solubility and can prolong the half-life of the drug in the body[]. The cleavable nature of this linker suggests it is designed for controlled payload release under specific physiological conditions.
Comparative In Vivo Stability of ADC Linkers
The in vivo stability of a linker is a crucial factor that influences the therapeutic index of an ADC. An ideal linker should be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, and efficiently release the payload at the target site. The stability of linkers is often evaluated through pharmacokinetic (PK) studies in animal models, such as mice, by measuring the concentration of the intact ADC, total antibody, and free payload in the plasma over time.
While direct comparative data for the this compound linker is limited, the following table summarizes the in vivo performance of common alternative linker types, providing a benchmark for evaluation.
| Linker Type | Cleavage Mechanism | Representative Linker Example | In Vivo Half-life (t½) in Mice | Key Characteristics |
| Dipeptide | Protease-sensitive (e.g., Cathepsin B) | Valine-Citrulline (vc) | ~6 days | High stability in circulation, efficient cleavage in lysosomes. |
| Hydrazone | pH-sensitive | AcBut acyl hydrazone-disulfide | Shorter half-life compared to peptide linkers | Cleavage in the acidic environment of endosomes and lysosomes. |
| Disulfide | Reduction-sensitive | SPDB | Variable, generally less stable than peptide linkers | Cleaved by intracellular glutathione. |
| Thioether | Non-cleavable | SMCC | ~10 days | Relies on antibody degradation for payload release, generally very stable. |
| PEGylated | Varies | MP-PEG8-VA-PABC | Can be prolonged | PEGylation can enhance solubility and extend circulation time. |
Note: The in vivo half-life can vary depending on the antibody, payload, and animal model used.
Experimental Protocols for Assessing In Vivo Linker Stability
A thorough in vivo assessment of linker stability is critical for the preclinical development of ADCs. This involves a combination of pharmacokinetic studies and bioanalytical methods to quantify the different components of the ADC in biological matrices.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the in vivo stability of an ADC in a murine model.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Dosing: The ADC is administered as a single intravenous (IV) bolus injection, typically at a dose of 1-10 mg/kg.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours) post-injection via retro-orbital or tail vein sampling.
-
Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.
-
Data Analysis: The concentrations of total antibody, intact ADC, and free payload are plotted over time to determine the pharmacokinetic parameters, including the half-life of the ADC.
Bioanalytical Methods
Accurate quantification of the ADC components in plasma is essential for assessing linker stability. The two primary methods used are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sandwich ELISA for Total Antibody and Intact ADC Quantification
This method is used to determine the concentration of the total antibody (both conjugated and unconjugated) and the intact ADC in plasma samples.
-
Principle: A capture antibody specific for the ADC's antibody component is coated onto a microplate. The plasma sample is added, and the ADC and unconjugated antibody bind to the capture antibody. A detection antibody, which can be specific to the antibody or the payload, is then added. The detection antibody is conjugated to an enzyme (e.g., HRP), and a substrate is added to produce a measurable colorimetric or fluorescent signal.
-
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody (e.g., anti-human IgG) overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Add an enzyme-conjugated detection antibody (e.g., anti-human IgG-HRP for total antibody, or anti-payload-HRP for intact ADC) and incubate for 1-2 hours at room temperature.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Quantification: Generate a standard curve to determine the concentration of the analyte in the samples.
-
2. LC-MS/MS for Free Payload Quantification
LC-MS/MS is a highly sensitive and specific method for quantifying the amount of free payload that has been prematurely released from the ADC in the plasma.
-
Principle: The plasma sample is processed to precipitate proteins and extract the small molecule payload. The extracted sample is then injected into a liquid chromatograph to separate the payload from other components. The separated payload is then introduced into a mass spectrometer for detection and quantification.
-
Protocol:
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the free payload.
-
LC Separation: Inject the supernatant onto a reverse-phase HPLC column. Use a gradient elution to separate the payload from other plasma components.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The payload is ionized, and specific parent and fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: A standard curve is prepared by spiking known concentrations of the payload into control plasma and processing it in the same manner as the study samples.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the in vivo stability of an ADC linker.
By following these detailed experimental protocols and utilizing the comparative data for established linkers, researchers can effectively assess the in vivo stability of the this compound linker and make informed decisions in the development of novel targeted therapeutics. This systematic approach ensures a comprehensive understanding of the linker's performance, ultimately contributing to the design of safer and more effective drugs.
References
Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable PEG Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the "bystander effect." This phenomenon, where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative tumor cells, is a critical attribute for achieving deeper and more durable responses. The design of the linker connecting the antibody to the payload is a key determinant of this effect, with cleavable linkers being essential for efficient payload diffusion. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs featuring cleavable linkers, with a special focus on the role of polyethylene (B3416737) glycol (PEG) in linker design.
The Mechanism of Bystander Killing with Cleavable Linker ADCs
The bystander effect of ADCs with cleavable linkers is a multi-step process that begins with the specific targeting of antigen-positive (Ag+) cancer cells and culminates in the death of neighboring antigen-negative (Ag-) cells.[1]
-
Targeting and Internalization: The ADC binds to a specific antigen on the surface of an Ag+ tumor cell and is subsequently internalized, typically through endocytosis.[2]
-
Linker Cleavage and Payload Release: Once inside the cell, the cleavable linker is broken by intracellular mechanisms, such as enzymatic degradation in the lysosome (e.g., by cathepsins cleaving a valine-citrulline linker) or in response to the acidic environment.[2][3] This releases the cytotoxic payload in its active form.
-
Payload Diffusion: If the released payload is membrane-permeable (typically a neutral, lipophilic molecule), it can diffuse out of the Ag+ cell and into the surrounding tumor microenvironment.[][5]
-
Bystander Cell Killing: The diffused payload is then taken up by neighboring Ag- cells, where it exerts its cytotoxic effect, leading to their death.[6]
This mechanism is particularly advantageous in tumors with heterogeneous antigen expression, where not all cancer cells express the target antigen.[7] In contrast, ADCs with non-cleavable linkers release a charged payload-amino acid complex upon antibody degradation, which is not readily membrane-permeable, thus largely abrogating the bystander effect.[1][3]
The Role of PEGylation in Cleavable Linkers
Polyethylene glycol (PEG) is a hydrophilic polymer that is increasingly being incorporated into ADC linker design to improve the overall physicochemical and pharmacokinetic properties of the conjugate.[3][8]
Advantages of PEGylation:
-
Improved Hydrophilicity and Reduced Aggregation: Hydrophobic payloads can lead to ADC aggregation, which can affect manufacturing, stability, and safety. PEGylation increases the hydrophilicity of the ADC, mitigating this issue.[3][9]
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG can reduce non-specific clearance of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[8][9]
-
Potential for Higher Drug-to-Antibody Ratios (DARs): By reducing aggregation, PEG linkers may allow for the conjugation of more payload molecules per antibody, potentially increasing potency.[9]
While the benefits of PEGylation on ADC properties are well-documented, its direct impact on the bystander effect is an area of active investigation. The addition of a hydrophilic PEG chain could potentially influence the diffusion of a hydrophobic payload out of the target cell and its subsequent uptake by bystander cells. The optimal length and structure of the PEG linker must be carefully considered to balance improved pharmacokinetics with efficient bystander killing.[8]
Comparative Analysis of ADCs with Cleavable Linkers
The ability of an ADC to induce a potent bystander effect is dependent on the interplay between the linker and the payload. The following table compares several well-characterized ADCs with cleavable linkers.
| ADC | Target | Linker Type | Payload | Bystander Effect |
| Trastuzumab-vc-MMAE (T-vc-MMAE) | HER2 | Valine-Citrulline (Cleavable) | MMAE | Yes[1] |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | GGFG Peptide (Cleavable) | DXd | Yes[1][2] |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Valine-Citrulline (Cleavable) | MMAE | Yes[1] |
| Trodelvy® (Sacituzumab govitecan) | TROP-2 | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes[1] |
| Kadcyla® (T-DM1) | HER2 | SMCC (Non-cleavable) | DM1 | Minimal/No[1] |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in vitro to compare the efficacy of different ADC constructs. One useful metric is the Bystander Effect Coefficient (φBE) , which represents the efficiency of bystander killing. A study investigating Trastuzumab-vc-MMAE (T-vc-MMAE) demonstrated a clear correlation between the level of HER2 expression on Ag+ cells and the magnitude of the bystander effect on Ag- (MCF7) cells.[10]
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) |
| MCF7 (unlabeled) | Low | 1% |
| MDA-MB-453 | Moderate | 3.6% |
| SKBR3 | High | 12% |
| N87 | High | 16% |
| BT474 | High | 41% |
These data highlight that a higher density of the target antigen on the "killer" cells leads to a more pronounced bystander effect.[10]
Experimental Protocols for Evaluating the Bystander Effect
Standardized in vitro assays are crucial for the preclinical evaluation and comparison of the ADC bystander effect. The two most common methods are the co-culture assay and the conditioned medium transfer assay.[11][12]
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells when they are cultured together with antigen-positive cells in the presence of an ADC.[13][14]
Methodology:
-
Cell Line Selection and Labeling:
-
Antigen-Positive (Ag+) Cell Line: A cell line that expresses the target antigen of the ADC (e.g., HER2-positive N87 or SKBR3 cells).
-
Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the ADC's payload (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[13] To facilitate analysis, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP).[13]
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[13]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Data Acquisition:
-
Analysis:
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.[13]
-
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor (i.e., the released payload) secreted into the culture medium.[11][12]
Methodology:
-
Preparation of Conditioned Medium:
-
Culture the Ag+ cells and treat them with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium) and clarify it by centrifugation or filtration to remove cells and debris.
-
-
Treatment of Bystander Cells:
-
Culture the Ag- cells separately.
-
Replace the culture medium of the Ag- cells with the conditioned medium from the ADC-treated Ag+ cells.
-
As a control, treat another set of Ag- cells with conditioned medium from vehicle-treated Ag+ cells.
-
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells after a suitable incubation period (e.g., 48-72 hours) using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to the control confirms that the bystander effect is mediated by a secreted, stable cytotoxic agent.[12]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to PROTAC Linkers: N3-PEG3-CH2CH2-Boc vs. Alkyl-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The design of a Proteolysis Targeting Chimera (PROTAC) is a multifactorial challenge where the linker, the bridge between the target protein and E3 ligase ligands, plays a pivotal role in determining the molecule's overall efficacy. The choice between a polyethylene (B3416737) glycol (PEG)-based linker, such as N3-PEG3-CH2CH2-Boc, and a traditional alkyl-based linker can significantly impact a PROTAC's physicochemical properties, cellular permeability, metabolic stability, and its ability to form a productive ternary complex. This guide provides an objective comparison of these two linker classes, supported by experimental data, and offers detailed methodologies for key validation experiments.
At a Glance: Key Differences
| Feature | This compound (PEG-based) | Alkyl-Based Linkers |
| Composition | Contains ethylene (B1197577) glycol units and an alkyl chain with terminal azide (B81097) and Boc-protected amine functional groups. | Composed of saturated or unsaturated hydrocarbon chains. |
| Solubility | Generally higher aqueous solubility due to the hydrophilic nature of the PEG chain.[1][2][3] | Typically more hydrophobic, which can lead to lower aqueous solubility.[1][] |
| Permeability | The relationship is complex; while hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar surface area, aiding membrane traversal.[] However, in some direct comparisons, alkyl linkers have shown superior permeability.[][5][6] | Often exhibit higher passive permeability in assays like PAMPA due to reduced polar surface area.[] |
| Metabolic Stability | The ether linkages in the PEG chain can be susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes), potentially leading to a shorter in vivo half-life.[7] | Generally considered more metabolically stable due to the inert nature of C-C and C-H bonds, though modifications can introduce metabolic liabilities.[] |
| Ternary Complex Formation | The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a conformation necessary for stable ternary complex formation.[8] | The conformational flexibility of long alkyl chains can sometimes lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. |
| Synthetic Tractability | The terminal azide and protected amine offer versatile handles for "click" chemistry and subsequent conjugation, allowing for modular PROTAC assembly. | Generally synthetically accessible and easy to modify.[1] |
Quantitative Data Comparison
The following tables summarize representative data from various studies to illustrate the impact of linker type on PROTAC performance. It is crucial to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: In Vitro Degradation of Target Proteins
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PEG-based | PEG4 | BRD4 | VHL | 20 | 95 |
| PEG-based | PEG5 | BRD4 | VHL | 15 | >98 |
| Alkyl/Ether | 16-atom alkyl linker | ERα | CRBN | 1-10 | >90 |
| PEG-based | PEG-based linkers of varying lengths | BTK | CRBN | 4-25 | >90 |
Data is illustrative and compiled from various sources in the literature.[9][10] DC50 and Dmax values are cell-line dependent.
Table 2: Physicochemical and Pharmacokinetic Properties
| Linker Class | Representative PROTAC | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Half-life (t½, min) in Human Liver Microsomes |
| PEG-based | BRD4-targeting PROTAC with PEG4 linker | 1.2[9] | Variable, can be susceptible to O-dealkylation.[2] |
| PEG-based | Androgen Receptor PROTAC (cereblon ligand) | 1.7 (A2B), 14.1 (B2A)[11] | Not Reported |
| Alkyl-based | VH032-based PROTAC with alkyl linker | 0.002[5][6] | Generally higher than PEG counterparts, but context-dependent.[] |
Papp: Apparent permeability coefficient from Caco-2 or PAMPA assays. A higher value indicates better passive diffusion.[5][6][9][11] Metabolic half-life is highly dependent on the overall PROTAC structure.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of any PROTAC, regardless of the linker, is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Caption: Workflow for SPR-based ternary complex analysis.
Logical Comparison of Linker Properties
The choice between a PEG-based and an alkyl-based linker involves a trade-off between several key properties that influence a PROTAC's overall performance.
Caption: Comparison of key properties of linker types.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing a high-throughput screen for potential oral absorption.
Methodology:
-
Preparation of the Donor Plate: A filter plate with a PVDF membrane is coated with a solution of a lipid mixture (e.g., 20% dodecane (B42187) solution of a phospholipid mixture) to form the artificial membrane.
-
Compound Addition: The PROTAC compounds are dissolved in a buffer (e.g., PBS at pH 7.4) and added to the donor wells of the filter plate.[13]
-
Assembly and Incubation: The donor plate is placed on top of an acceptor plate containing buffer. The assembly is incubated for a defined period (e.g., 5 hours) at room temperature.[14]
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A / (Area × Time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM, which contain a high concentration of phase I metabolic enzymes like CYPs.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, a mixture of liver microsomes (e.g., 0.5 mg/mL), the PROTAC (e.g., 1 µM), and phosphate (B84403) buffer (pH 7.4) is prepared.[15][16]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH regenerating system.[16] The mixture is incubated at 37°C with gentle agitation.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding an ice-cold solvent, such as acetonitrile, containing an internal standard.[15]
-
Sample Preparation: The quenched samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent PROTAC is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the remaining PROTAC at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated from the slope of the natural log of the percent remaining versus time plot.[15]
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To detect and characterize the formation of the POI-PROTAC-E3 ligase ternary complex in a physiological cellular environment.[17]
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).[17]
-
Cell Plating: Seed the transfected cells into a 384-well plate.[18]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[17]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[17]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. The data can be plotted to determine the potency (EC50) of ternary complex formation.
Conclusion
The choice between an this compound (PEG-based) and an alkyl-based linker is not straightforward and is highly context-dependent on the specific target protein and E3 ligase pair. PEG-based linkers, like this compound, offer advantages in terms of aqueous solubility and provide synthetic handles for modular assembly. However, they may present challenges regarding metabolic stability. Alkyl-based linkers often provide enhanced metabolic stability and cell permeability but may compromise solubility. Ultimately, a rational approach to PROTAC design involves the empirical testing of a variety of linker types and lengths, guided by the principles outlined in this guide and supported by robust biophysical and cellular assays. The development of predictive computational models will further aid in the rational design of linkers to accelerate the discovery of potent and selective protein degraders.[19]
References
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pubs.acs.org [pubs.acs.org]
comparative study of different Boc deprotection methods
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, prized for its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.[1] The selection of an appropriate deprotection method is critical to the success of a synthetic route, particularly in complex molecule synthesis where substrate sensitivity is a concern. This guide provides a comparative analysis of common Boc deprotection strategies, supported by experimental data and detailed protocols to aid researchers in making an informed choice.
Data Presentation: A Comparative Overview of Boc Deprotection Methods
The following table summarizes the performance of various Boc deprotection methods across different substrates, highlighting reaction times and yields.
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Substrate | Reaction Time | Yield (%) | Reference(s) |
| Acidic | |||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | Room Temp | N-Boc-aniline | 0.5 - 2 h | 90-99% | [2] |
| 25% TFA | DCM | Room Temp | General Amines | 2 h | Not specified | [3] | |
| 100% TFA | Neat | Room Temp | Peptides (Solid Phase) | 5 min | Lower purity than 55% TFA | [4] | |
| 55% TFA | DCM | Room Temp | Peptides (Solid Phase) | 30 min | ~9% higher purity than 100% TFA | [4] | |
| Hydrochloric Acid (HCl) | 4M HCl | 1,4-Dioxane (B91453) | Room Temp | General Amines | 1 - 4 h | 85-98% | [2] |
| p-Toluenesulfonic Acid (pTSA) | pTSA | Acetonitrile | 50-60 | General Amines | Not specified | Not specified | [5] |
| Thermal | |||||||
| Water | Water | 100 | N-Boc-hydrazones | 10 - 15 min | 90-97% | [2] | |
| Trifluoroethanol (TFE) | TFE | 150 (Flow) | N-Boc-imidazole | 20 min | 100% | ||
| Methanol | Methanol | 120 (Flow) | N-Boc-imidazole | 25 min | 100% | [6] | |
| 240 | N-Boc-aniline | 30 min | 88% | [6] | |||
| Mild | |||||||
| Oxalyl Chloride/Methanol | (COCl)₂ | Methanol | Room Temp | N-Boc-1-naphthylamine | 0.5 h | 80% | [7] |
| (COCl)₂ | Methanol | Room Temp | Structurally Diverse Amines | 1 - 4 h | up to 90% | [8] | |
| Iron(III) Catalysis | FeCl₃ | Acetonitrile | 80 | N-Boc-amines | 15-60 min | 90-98% | |
| Deep Eutectic Solvent (DES) | Choline Chloride:pTSA | Neat | Room Temp | N-Boc benzylamine | 10 min | 98% | [9] |
Experimental Protocols
Detailed methodologies for key Boc deprotection experiments are provided below.
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and generally rapid method for Boc removal.[3]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in DCM (to a concentration of approximately 0.1-0.2 M).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For acid-sensitive substrates, this can be performed at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Acidic Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another widely used acidic deprotection, often resulting in the precipitation of the amine hydrochloride salt.[1]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of a suitable solvent, or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried to yield the deprotected amine hydrochloride salt.
Protocol 3: Thermal Deprotection in Water
This "green" method avoids the use of strong acids and organic solvents.[2]
Materials:
-
Boc-protected amine (must have some water solubility or stability)
-
Deionized water
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
Suspend or dissolve the Boc-protected amine (1.0 mmol) in deionized water (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 10-15 minutes.[2]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 4: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-labile functional groups.[8]
Materials:
-
Boc-protected amine
-
Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (50 mg) in MeOH (3 mL) and stir at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) to the solution via syringe. A slight exotherm may be observed.
-
Allow the reaction mixture to stir at room temperature for 1 to 4 hours, monitoring by TLC.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. Further purification by chromatography may be necessary.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Decision workflow for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized N3-PEG3-CH2CH2-Boc Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is a critical step in the successful development of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The N3-PEG3-CH2CH2-Boc conjugate is a versatile heterobifunctional linker, featuring an azide (B81097) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation.[1][2] This guide provides a comparative overview of key analytical techniques for validating the purity of this compound, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive characterization and purity validation of this compound. The primary methods employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and provides complementary information regarding the purity and identity of the synthesized conjugate.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| RP-HPLC | Partitioning based on hydrophobicity | Purity assessment, quantification of impurities, retention time | High resolution, quantitative, robust | May not resolve impurities with similar hydrophobicity |
| SEC-HPLC | Separation based on hydrodynamic volume (size) | Detection of aggregates or fragments | Useful for analyzing PEGylated conjugates | Low resolution for small molecules of similar size |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection | Molecular weight confirmation, identification of impurities | High sensitivity and specificity, definitive identification | Ionization efficiency can vary, potentially affecting quantification |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, confirmation of functional groups | Unambiguous structure elucidation, detects a wide range of impurities | Lower sensitivity compared to MS, requires higher sample concentration |
Quantitative Data Summary
The following tables summarize the expected quantitative data from the analysis of a high-purity batch of this compound.
Table 1: Expected Chromatographic and Mass Spectrometric Data
| Technique | Parameter | Expected Value |
| RP-HPLC | Retention Time | Analyte-specific; depends on column and gradient |
| Purity | ≥ 95% | |
| LC-MS | [M+H]⁺ | ~304.19 m/z |
| [M+Na]⁺ | ~326.17 m/z |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | singlet | 9H |
| -CH₂-NH-Boc | ~3.25 | quartet | 2H |
| -O-CH₂-CH₂-O- | ~3.65 | multiplet | 8H |
| -N₃-CH₂- | ~3.38 | triplet | 2H |
| -O-CH₂-CH₂-N₃ | ~3.70 | triplet | 2H |
| -NH-Boc | ~5.30 | broad singlet | 1H |
Experimental Protocols and Workflows
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are standard methods for the purity validation of this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the this compound conjugate and quantify hydrophobic impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
References
Assessing the Impact of Linker Hydrophilicity on Antibody-Drug Conjugate Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the careful design of each of its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. While the antibody provides targeting specificity and the payload induces cell death, the linker plays a pivotal role in the overall performance of the ADC, influencing its stability, pharmacokinetics, and payload delivery mechanism. A key characteristic of the linker that has garnered significant attention is its hydrophilicity. This guide provides a comprehensive comparison of ADCs featuring hydrophilic versus hydrophobic linkers, supported by experimental data, to elucidate the impact of linker hydrophilicity on ADC performance.
The Critical Role of Linker Hydrophilicity
The conjugation of potent, and often hydrophobic, cytotoxic payloads to a monoclonal antibody can significantly alter the physicochemical properties of the resulting ADC. Increased hydrophobicity can lead to a number of challenges, including poor solubility, increased aggregation, and rapid clearance from circulation, all of which can negatively impact the therapeutic index of the ADC.[1][2] The incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker is a widely adopted strategy to mitigate these issues.[3][4][5]
Hydrophilic linkers can:
-
Enhance Solubility and Reduce Aggregation: By creating a hydration shell around the ADC, hydrophilic linkers improve its solubility in aqueous environments and prevent the formation of aggregates, which can lead to immunogenicity and altered pharmacokinetic profiles.[3][6]
-
Improve Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life, increased tumor accumulation, and slower plasma clearance.[3][4][7][8]
-
Enable Higher Drug-to-Antibody Ratios (DAR): By counteracting the hydrophobicity of the payload, hydrophilic linkers allow for the attachment of a higher number of drug molecules per antibody without compromising the ADC's physicochemical properties, potentially leading to enhanced potency.[3][4][6]
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of ADCs with linkers of varying hydrophilicity.
Table 1: Physicochemical Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Hydrophobic Linker | ~4 | >5% | [3] |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | [3] |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | [3] |
Table 2: In Vitro Cytotoxicity
| ADC | Cell Line | IC50 (pM) | Reference |
| Brentuximab Vedotin (non-PEGylated) | Karpas-299 | 16 | [9] |
| Brentuximab-PEG8-MMAE | Karpas-299 | 16-34 (broadly similar) | [9] |
| Brentuximab-Cyclodextrin-MMAE | Karpas-299 | 16-34 (broadly similar) | [9] |
| ZHER2-SMCC-MMAE (no PEG) | SK-BR-3 | ~2.5 nM | [10][11] |
| ZHER2-PEG4K-MMAE | SK-BR-3 | ~11.25 nM (4.5-fold reduction) | [10][11] |
| ZHER2-PEG10K-MMAE | SK-BR-3 | ~56 nM (22-fold reduction) | [10][11] |
Table 3: In Vivo Efficacy
| Linker Type | Tumor Growth Inhibition (%) | Reference |
| Hydrophobic Linker | 50 - 70 | [3] |
| Hydrophilic (PEG-based) Cleavable Linker | 80 - 95 | [3] |
| Hydrophilic (PEG-based) Non-Cleavable Linker | 75 - 90 | [3] |
Table 4: Pharmacokinetic Parameters
| ADC Linker | Plasma Half-life (days) | Plasma Clearance | Reference |
| Hydrophobic Linker | 5 - 7 | Moderate to High | [3] |
| Hydrophilic (PEG-based) Cleavable Linker | 10 - 14 | Slower | [3][7] |
| Hydrophilic (PEG-based) Non-Cleavable Linker | 12 - 16 | Slower | [3] |
| ZHER2-SMCC-MMAE (no PEG) | 19.6 min | Rapid | [11] |
| ZHER2-PEG4K-MMAE | 49 min (2.5-fold increase) | Slower | [11] |
| ZHER2-PEG10K-MMAE | 219.5 min (11.2-fold increase) | Slower | [11] |
Visualizing the Impact and Assessment Workflow
To better understand the concepts and experimental procedures discussed, the following diagrams illustrate the hypothesized mechanism of improved therapeutic index and a general workflow for comparing ADC performance.
Caption: Impact of linker hydrophilicity on ADC therapeutic index.
Caption: Workflow for comparing hydrophilic and hydrophobic ADCs.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of different ADC constructs. The following are generalized protocols for key experiments.
Physicochemical Characterization
a) Hydrophobic Interaction Chromatography (HIC)
-
Objective: To assess the hydrophobicity profile and drug-to-antibody ratio (DAR) distribution of the ADC.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm. More hydrophobic species will have longer retention times.
-
b) Size Exclusion Chromatography (SEC)
-
Objective: To quantify the extent of aggregation in the ADC preparation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: An SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC.
-
In Vitro Efficacy
a) Cytotoxicity Assay (MTT/MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target cancer cells.
-
Materials: Target cancer cell line, cell culture medium, 96-well plates, ADC constructs, MTT or MTS reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs (hydrophilic vs. hydrophobic linker) and a negative control (untreated cells).
-
Replace the cell culture medium with the medium containing the ADC dilutions.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
In Vivo Assessment
a) Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life) of the ADCs.
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to each animal.
-
Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody and/or the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the pharmacokinetic parameters using appropriate software.
-
b) Tumor Growth Inhibition (Xenograft) Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of the ADCs.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing tumors derived from a human cancer cell line that expresses the target antigen.
-
Procedure:
-
Inject tumor cells subcutaneously into the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, hydrophobic linker ADC, hydrophilic linker ADC).
-
Administer the treatments (e.g., intravenously) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
The strategic incorporation of hydrophilic linkers represents a significant advancement in ADC technology. By improving the physicochemical properties and pharmacokinetic profiles of ADCs, these linkers contribute to enhanced efficacy and a wider therapeutic window. The experimental data consistently demonstrates the advantages of ADCs with hydrophilic linkers over their hydrophobic counterparts in terms of stability, in vivo performance, and potentially reduced toxicity. The continued development and optimization of linker technologies, with a focus on balancing hydrophilicity with other critical attributes such as linker stability and payload release mechanisms, will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in oncology and beyond.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of ADCs Synthesized with N3-PEG3-CH2CH2-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of Antibody-Drug Conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. The choice of linker dictates critical parameters such as drug-to-antibody ratio (DAR), stability, hydrophilicity, and pharmacokinetic profile. This guide provides a comparative characterization of ADCs synthesized using the N3-PEG3-CH2CH2-Boc linker, a short-chain polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group for click chemistry conjugation and a Boc-protected amine for further functionalization.
The this compound linker is a cleavable, 3-unit PEG linker that is utilized in the synthesis of ADCs.[1][2][3] Its structure allows for a two-step conjugation process. The azide group facilitates a highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, a cornerstone of click chemistry for bioconjugation.[4][5][] The Boc-protected amine, upon deprotection, offers a versatile handle for attaching various payloads. The short PEG3 spacer is intended to enhance the hydrophilicity of the ADC, potentially mitigating aggregation issues associated with hydrophobic drug payloads and improving pharmacokinetics.[7][8][9]
This guide will compare the performance of ADCs synthesized with this linker technology against other common alternatives, supported by experimental data and detailed protocols.
Comparative Performance Data
The selection of a linker has a profound impact on the overall performance of an ADC. The following tables summarize key performance indicators for ADCs, comparing the expected characteristics of those synthesized with a short-chain PEG azide linker like this compound to other common linker technologies, such as the non-PEGylated SMCC linker and longer-chain PEG linkers.
Table 1: Physicochemical Properties
| Linker Type | Expected Average DAR | Aggregation Propensity | Hydrophilicity |
| This compound (Short PEG Azide) | 2-4 (site-specific) | Low to Moderate | Moderate |
| SMCC (Non-PEGylated) | 2-8 (heterogeneous) | High (with hydrophobic drugs) | Low |
| Long-Chain PEG (e.g., PEG12, PEG24) | 2-8 | Low | High |
Note: Data is compiled from various sources and represents general trends. Actual values are dependent on the specific antibody, payload, and conjugation conditions.
The use of click chemistry with azide linkers allows for precise control over the conjugation site, often leading to a more homogenous DAR.[] Short PEG linkers, like the PEG3 in this compound, contribute to increased hydrophilicity compared to non-PEGylated linkers like SMCC, which can help to reduce aggregation, especially when working with hydrophobic payloads.[7][10] Longer PEG chains will impart even greater hydrophilicity.[11][12]
Table 2: In Vitro Performance
| Linker Type | In Vitro Cytotoxicity (IC50) | Plasma Stability |
| This compound (Short PEG Azide) | Potent (payload dependent) | High |
| SMCC (Non-PEGylated) | Potent | Moderate to High (maleimide instability can be a factor) |
| Long-Chain PEG (e.g., PEG12, PEG24) | Potentially Reduced | High |
Note: IC50 values are highly dependent on the payload and target cell line.
The in vitro potency of an ADC is primarily driven by the cytotoxic payload. However, the linker can influence payload release and cellular uptake. While longer PEG chains can sometimes lead to slightly reduced in vitro cytotoxicity due to steric hindrance, short PEG linkers are expected to have a minimal impact.[11][13] The stability of the linker in plasma is crucial to prevent premature drug release and off-target toxicity. The triazole linkage formed via click chemistry is highly stable.[]
Table 3: In Vivo Performance
| Linker Type | Plasma Half-life (t1/2) | In Vivo Efficacy |
| This compound (Short PEG Azide) | Moderate | Expected to be high |
| SMCC (Non-PEGylated) | Shorter | Potent, but can be limited by clearance |
| Long-Chain PEG (e.g., PEG12, PEG24) | Longer | Often improved due to better PK |
Note: In vivo performance is highly model-dependent.
The pharmacokinetic profile of an ADC is significantly influenced by the linker. The hydrophilicity imparted by PEG linkers generally leads to a longer plasma half-life and reduced clearance compared to hydrophobic linkers like SMCC.[14][15] While longer PEG chains can maximize this effect, even short PEG linkers are expected to offer an improvement over non-PEGylated alternatives.[15] This improved pharmacokinetic profile often translates to enhanced in vivo efficacy.[11]
Experimental Workflows and Methodologies
To obtain the comparative data presented above, a series of well-defined experimental protocols are necessary. The following sections detail the methodologies for key experiments in ADC characterization.
ADC Synthesis and Purification Workflow
The synthesis of an ADC using the this compound linker involves a multi-step process that leverages click chemistry for precise bioconjugation.
Key Characterization Experiments
1. Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity. The retention time increases with the number of conjugated hydrophobic payloads, allowing for the quantification of different DAR species.[16]
-
Mass Spectrometry (MS): Both MALDI-TOF and LC-MS can be used to determine the molecular weight of the intact ADC and its subunits, from which the average DAR can be calculated.[]
2. Aggregation Analysis
ADC aggregation can impact efficacy and immunogenicity.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique is used to quantify the percentage of high molecular weight species (aggregates) and fragments in an ADC preparation.[]
3. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Cancer cell lines expressing the target antigen are treated with serial dilutions of the ADC. Cell viability is measured after a defined incubation period (typically 72-96 hours) to determine the half-maximal inhibitory concentration (IC50).[13][18]
4. In Vivo Efficacy Study
These studies evaluate the anti-tumor activity of the ADC in a living organism.
-
Xenograft Models: Tumor-bearing animal models (e.g., mice) are treated with the ADC, and tumor growth is monitored over time. This provides data on the ADC's ability to inhibit tumor progression in a physiological setting.
Signaling Pathway of a Common ADC Payload
Many ADCs utilize payloads that induce apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway for a microtubule inhibitor payload, a common class of cytotoxic agents used in ADCs.
Conclusion
The this compound linker offers a compelling option for the synthesis of ADCs, leveraging the precision of click chemistry and the beneficial properties of a short PEG spacer. The expected characteristics of ADCs synthesized with this linker include a homogenous DAR, improved hydrophilicity and stability compared to non-PEGylated alternatives, and a favorable pharmacokinetic profile. While direct head-to-head comparative data for this specific linker is still emerging, the principles of ADC design and the performance of analogous short-chain PEGylated linkers strongly support its potential for developing effective and safe targeted cancer therapies. A thorough experimental evaluation, following the protocols outlined in this guide, is essential to fully characterize the performance of any new ADC construct.
References
- 1. This compound | ADC Linker | DC Chemicals [dcchemicals.com]
- 2. alfagen.com.tr [alfagen.com.tr]
- 3. This compound | ADC Linker | 252881-73-5 - PHMO [phmo.com]
- 4. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. purepeg.com [purepeg.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
comparative efficacy of PROTACs with different PEG linker lengths
A comprehensive analysis of experimental data reveals that the length of the polyethylene (B3416737) glycol (PEG) linker is a critical determinant for the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of PROTACs with varying PEG linker lengths, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the rational design of potent and selective protein degraders.
The linker component of a PROTAC, a molecule designed to hijack the cell's natural protein disposal system, is far more than a simple spacer. It plays a pivotal role in orchestrating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] The geometry and orientation facilitated by the linker are crucial for the subsequent ubiquitination and degradation of the target protein.[1] An improperly sized linker can lead to steric hindrance if too short, or an inefficient and unproductive complex if too long, underscoring the necessity of fine-tuning this component for optimal performance.[1][3]
Comparative Efficacy: A Tale of Three Targets
To illustrate the profound impact of PEG linker length on PROTAC performance, we have compiled and analyzed data from studies targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9).
| Target Protein | PROTAC System | PEG Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| ERα | ERα ligand - PEG - VHL ligand | 4 | >1000 | <20 | [1] |
| 8 | 100 | ~60 | [1] | ||
| 12 | 10 | >95 | [1] | ||
| 16 | 50 | ~80 | [1] | ||
| TBK1 | TBK1 ligand - PEG - VHL ligand | < 12 atoms | No Activity | N/A | [4] |
| 21 atoms | 3 | 96 | [5] | ||
| 29 atoms | 292 | 76 | [5] | ||
| CDK9 | CDK9 ligand - PEG - CRBN ligand | 2 | >5000 | <10 | [6] |
| 4 | 500 | ~50 | [6] | ||
| 5 | 25 | >90 | [6] | ||
| 8 | 100 | ~70 | [6] |
Note: The data presented is a synthesis from multiple sources for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy, with lower DC50 and higher Dmax values indicating better performance.[6]
The data clearly demonstrates that for each target protein, there is an optimal PEG linker length that results in the most potent degradation. For ERα, a 12-unit PEG linker proved to be superior.[1] In the case of TBK1, a linker of approximately 21 atoms was most effective, with shorter linkers showing no activity and longer ones a decrease in potency.[4][5] Similarly, for CDK9, a PROTAC with a 5-unit PEG linker exhibited the most potent and efficacious degradation.[6] This "Goldilocks" effect highlights the necessity of empirical testing to determine the ideal linker length for each specific PROTAC system.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a standard experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis.
Experimental Protocols
Detailed and consistent experimental methodologies are paramount for the accurate assessment and comparison of PROTAC efficacy.[1]
General Protocol for PROTAC-mediated Protein Degradation Assay
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 for ERα, HEK293T for TBK1, MV4-11 for CDK9) at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs with different PEG linker lengths. A vehicle control (e.g., DMSO) must be included.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blot Analysis:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided data and protocols underscore the importance of a systematic approach to linker optimization. By carefully evaluating a range of linker lengths, researchers can identify the optimal configuration for their specific target and E3 ligase combination, thereby paving the way for the development of highly potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of N3-PEG3-CH2CH2-Boc: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, all waste containing N3-PEG3-CH2CH2-Boc must be treated as hazardous waste unless chemically deactivated. Under no circumstances should this compound or its waste be disposed of down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
The azide (B81097) functional group (N3) in this compound presents potential hazards. Organic azides can be toxic and may form explosive compounds under specific conditions, such as contact with acids or heavy metals.[1] Therefore, a structured disposal plan is mandatory.
Core Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Chemical-resistant gloves
All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1] A blast shield is recommended when working with larger quantities or during chemical deactivation steps.[2]
Key Chemical Incompatibilities:
-
Acids: Avoid contact with acids to prevent the formation of highly toxic and explosive hydrazoic acid.[1]
-
Heavy Metals: Do not allow contact with metals, especially heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly crucial for drain pipes.[1]
-
Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) should be avoided due to the potential formation of explosive di- and tri-azidomethane.[1]
Step-by-Step Disposal Procedures
The preferred method for disposing of waste containing this compound is through chemical deactivation of the azide group, followed by disposal as hazardous waste. If chemical deactivation is not feasible, the untreated waste must be disposed of as hazardous waste.[1]
Method 1: Chemical Deactivation via Staudinger Reduction
This protocol details the reduction of the azide to a more stable amine using triphenylphosphine (B44618). This procedure should only be performed by personnel experienced in handling potentially energetic compounds.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound waste material in a suitable solvent such as Tetrahydrofuran (THF) or diethyl ether.[2]
-
Reagent Addition: Slowly add a solution of triphenylphosphine (at least 1.1 equivalents relative to the azide) in the same solvent to the azide solution at room temperature.[2]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Infrared (IR) spectroscopy (observing the disappearance of the characteristic azide peak around 2100 cm⁻¹). The reaction is typically complete within a few hours.[2]
-
Waste Collection: The resulting amine solution is chemically more stable. It should be collected in a designated hazardous waste container.[2]
-
Labeling and Disposal: The container must be clearly labeled with its full chemical contents, including the reaction products, and disposed of through your institution's Environmental Health & Safety (EH&S) department.[2]
Method 2: Disposal of Untreated Waste
If chemical deactivation is not an option, all waste containing this compound must be handled and disposed of as hazardous waste.
-
Container Selection: Use a non-metallic container, such as glass or polyethylene, to prevent the formation of metal azides.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Contains Organic Azide," and list all chemical constituents.[1][2]
-
Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials.
-
EH&S Pickup: Arrange for disposal through your institution's certified chemical waste program.[2]
Quantitative Hazard and Exposure Data
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [3][4][5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P362+P364 | [3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 | [3] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P405 | [3] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life | P273, P391, P501 | [5] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 | [4][5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N3-PEG3-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for N3-PEG3-CH2CH2-Boc, a PROTAC linker used in the synthesis of antibody-drug conjugates (ADCs).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar molecules, such as N3-PEG3-CH2CH2COOH, and general safety protocols for handling azido (B1232118) compounds.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its azido (N3) group. Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a potential risk of explosion.[2][3] They are highly reactive and can form dangerously explosive heavy metal azides upon contact with certain metals.[4] Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[2]
Key Potential Hazards:
-
Explosive Potential: Organic azides can be sensitive to shock, heat, or friction.[3]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][5]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[3][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[2] | Protects eyes from chemical splashes and potential explosions. |
| Hand Protection | Double gloving is recommended. Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[2][7] | Prevents skin contact and absorption of the chemical. |
| Body Protection | A lab coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls are recommended. | Protects the body from contamination. |
| Respiratory Protection | All work should be conducted in a properly functioning chemical fume hood.[2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator may be required. | Minimizes inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Handling and Storage
Adherence to strict operational protocols is essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Experimental Protocols:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[2] A blast shield should be placed between the user and the experimental setup.[2]
-
Handling Practices:
-
Storage:
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents.
-
Waste Segregation: Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[2]
-
Waste Container: Use a dedicated, clearly labeled, non-metal container for azide waste.
-
Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated. A common method involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This process must be carried out in a fume hood.[2]
-
Institutional Procedures: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purdue.edu [purdue.edu]
- 5. N3-PEG3-CH2CH2COOH|1056024-94-2|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
